3-(Bromomethyl)quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWZTYWUMVMFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634635 | |
| Record name | 3-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-70-5 | |
| Record name | 3-(Bromomethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)quinoline from 3-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Bromomethyl)quinoline is a critical heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for a wide array of pharmacologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of its synthesis from 3-methylquinoline, with a primary focus on the Wohl-Ziegler reaction, a free-radical benzylic bromination. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss critical process parameters, potential side reactions, and purification strategies. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of quinoline-based therapeutics.
Introduction: The Significance of this compound in Medicinal Chemistry
Quinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][4] The functionalization of the quinoline core is paramount to modulating its pharmacological profile. The introduction of a reactive bromomethyl group at the 3-position transforms the relatively inert 3-methylquinoline into a versatile electrophilic intermediate, enabling facile carbon-carbon and carbon-heteroatom bond formation through nucleophilic substitution reactions. This reactivity makes this compound an invaluable precursor for the synthesis of complex molecular architectures with therapeutic potential.
Mechanistic Insights: The Free-Radical Pathway of Benzylic Bromination
The conversion of 3-methylquinoline to this compound is most effectively achieved through a free-radical chain reaction, specifically a benzylic bromination.[5] This reaction, often referred to as the Wohl-Ziegler reaction, utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[6][7] The key to the selectivity of this reaction lies in the resonance stabilization of the benzylic radical intermediate formed at the methyl group attached to the quinoline ring.[8]
The reaction proceeds through three distinct stages: initiation, propagation, and termination.[9]
-
Initiation: The reaction is initiated by the thermal or photochemical decomposition of the radical initiator (e.g., AIBN) to generate two radicals and a molecule of nitrogen gas.[10][11] This radical then abstracts a hydrogen atom from a trace amount of HBr present to generate a bromine radical (Br•).
-
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 3-methylquinoline. This is the rate-determining step and is favored at the benzylic position due to the lower bond dissociation energy of the benzylic C-H bond and the resonance stabilization of the resulting 3-(quinolylmethyl) radical.[5] This radical then reacts with a molecule of Br2 (generated in low concentrations from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.[7]
-
Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals to form Br2, or a bromine radical and a 3-(quinolylmethyl) radical to form the product.[9]
The use of NBS is crucial as it maintains a low, steady-state concentration of Br2 and HBr in the reaction mixture, which helps to suppress competitive electrophilic addition of bromine to the electron-rich quinoline ring.[5][7]
Caption: Free-Radical Bromination Mechanism.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure for the synthesis of this compound. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 3-Methylquinoline | 143.18 | 10.0 g | 0.0698 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 13.0 g | 0.0730 | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.57 g | 0.0035 | 0.05 |
| Carbon Tetrachloride (CCl4) | - | 200 mL | - | - |
Note: Carbon tetrachloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Less toxic solvents such as 1,2-dichlorobenzene or acetonitrile can be used as alternatives, though reaction conditions may require optimization.[12][13]
3.2. Reaction Setup and Procedure
-
Preparation: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methylquinoline (10.0 g, 0.0698 mol) and carbon tetrachloride (200 mL).
-
Reagent Addition: Add N-bromosuccinimide (13.0 g, 0.0730 mol) and AIBN (0.57 g, 0.0035 mol) to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C for CCl4) under a nitrogen atmosphere. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. The reaction is usually complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any residual HBr, followed by water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Characterization: The purified this compound can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Caption: Experimental Workflow for Synthesis.
Troubleshooting and Side Reactions
While the Wohl-Ziegler reaction is generally robust, several side reactions can occur, leading to reduced yields and purification challenges.
-
Over-bromination: The most common side reaction is the formation of 3-(dibromomethyl)quinoline. This can be minimized by using a slight excess of 3-methylquinoline or by carefully controlling the stoichiometry of NBS.[14]
-
Ring Bromination: Although NBS is used to suppress electrophilic aromatic substitution, some bromination on the quinoline ring may occur, particularly if the reaction is run for an extended period or at excessively high temperatures.[15]
-
Decomposition of Product: this compound is a reactive benzylic halide and can be susceptible to decomposition, especially in the presence of light or impurities. It is advisable to store the purified product in a cool, dark place.
Conclusion
The synthesis of this compound from 3-methylquinoline via free-radical bromination is a fundamental and enabling transformation in the field of medicinal chemistry. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and effective purification techniques are essential for obtaining this valuable intermediate in high yield and purity. This guide provides a solid foundation for researchers to successfully implement this synthesis and advance their drug discovery programs.
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Benzylic Bromination - Chemistry Steps. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to 3-(Bromomethyl)quinoline: Properties, Reactivity, and Applications
Abstract
3-(Bromomethyl)quinoline is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a derivative of quinoline, a scaffold known for its broad spectrum of biological activities, this compound serves as a versatile intermediate for introducing the quinolin-3-ylmethyl moiety into a wide array of molecular architectures.[1][2][3] Its reactivity is dominated by the benzylic-like bromide, which acts as an excellent leaving group in nucleophilic substitution reactions, enabling facile elaboration into more complex structures.[4] This guide provides a comprehensive technical overview of the core physical and chemical properties of this compound, its spectroscopic signature, characteristic reactivity, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.[5]
Chemical Identity and Physicochemical Properties
This compound is a bicyclic aromatic heterocycle. The defining features are a quinoline core with a bromomethyl substituent at the C3 position. This specific arrangement dictates its chemical behavior and synthetic utility.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| CAS Number | 54410-73-6 | Not explicitly verified in provided search results |
| Appearance | White to yellow solid/powder | [6] |
| Melting Point | ~14 °C | [6] |
| Boiling Point | ~276 °C | [6] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Toluene). | [4] |
Note: The CAS number 54410-73-6 is associated with this compound by some vendors, but cross-verification is recommended. Isomeric variants possess different CAS numbers, such as 5632-15-5 for 2-(Bromomethyl)quinoline and 7496-46-0 for 8-(Bromomethyl)quinoline.
Spectroscopic Characterization: A Structural Blueprint
Unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. Key expected signals include:
-
A sharp singlet for the two methylene protons (-CH₂Br), typically appearing downfield (δ ≈ 4.5-4.8 ppm) due to the deshielding effects of the adjacent bromine atom and the aromatic quinoline ring.
-
A series of signals in the aromatic region (δ ≈ 7.5-9.0 ppm) corresponding to the six protons on the quinoline core. The protons at positions 2 and 4 are often the most deshielded due to the influence of the heterocyclic nitrogen atom.
-
-
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, confirming the carbon skeleton. Expected signals include:
-
One signal for the aliphatic methylene carbon (-CH₂Br), typically in the range of δ ≈ 30-35 ppm.
-
Nine distinct signals in the aromatic region (δ ≈ 120-150 ppm) for the carbons of the quinoline ring system.
-
Protocol 2.1: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Homogenization: Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquisition: Acquire the Free Induction Decay (FID) data. Use a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the FID data. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS reference signal.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition. The most telling feature in the mass spectrum of this compound is the isotopic signature of bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion appears as a pair of peaks ([M]⁺ and [M+2]⁺) of almost identical intensity at approximately m/z 221 and 223.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands:
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2920 cm⁻¹: Aliphatic C-H stretching from the methylene group.
-
~1600, 1500, 1450 cm⁻¹: C=C and C=N bond stretching vibrations characteristic of the quinoline ring.
-
~1200 cm⁻¹: C-N stretching.
-
~600-700 cm⁻¹: C-Br stretching.
Chemical Reactivity and Synthesis
The synthetic utility of this compound stems from the reactivity of its benzylic-like bromide.
Core Reactivity: Nucleophilic Substitution
The carbon of the bromomethyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions). This reaction proceeds readily, typically via an Sₙ2 mechanism, to displace the bromide ion and form a new carbon-nucleophile bond. This reactivity is the cornerstone of its application as a building block.
Diagram 1: Nucleophilic substitution at the methyl carbon.
Synthesis Pathway: Radical Bromination
A standard and efficient method for synthesizing this compound is the free-radical bromination of its precursor, 3-methylquinoline. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, under thermal or photochemical conditions. The reaction proceeds selectively at the benzylic position due to the resonance stabilization of the intermediate benzylic radical.[7][8]
Diagram 2: Synthesis via radical bromination of 3-methylquinoline.
Applications in Research and Drug Development
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][9] this compound serves as a key intermediate that allows for the covalent attachment of this valuable pharmacophore to other molecules, enabling:
-
Lead Optimization: Researchers can systematically modify lead compounds by introducing the quinolin-3-ylmethyl group to explore structure-activity relationships (SAR) and enhance potency, selectivity, or pharmacokinetic properties.
-
Synthesis of Novel Therapeutics: It is a foundational component in the multi-step synthesis of novel, complex quinoline-based drugs targeting a variety of diseases.[3]
-
Development of Chemical Probes: The reactive handle allows for its incorporation into fluorescent probes, affinity labels, or other tools used to study biological systems.
-
Materials Science: In addition to its pharmaceutical applications, the quinoline moiety has unique photophysical properties, making its derivatives, accessible via this compound, of interest in the development of sensors and organic electronics.[3]
Safety and Handling
As a reactive alkylating agent, this compound must be handled with appropriate caution.
-
Hazards:
-
Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
-
Storage:
Conclusion
This compound is a high-value chemical intermediate whose utility is defined by the strategic placement of a reactive bromomethyl group on a biologically significant quinoline scaffold. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and predictable reactivity is essential for its effective use. For researchers in drug discovery and materials science, this compound provides a reliable and versatile entry point for the synthesis of novel, functionalized quinoline derivatives with significant therapeutic and technological potential.
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3-(Bromomethyl)quinoline CAS number and spectral data
An In-depth Technical Guide to 3-(Bromomethyl)quinoline: Synthesis, Characterization, and Application
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1][2] From the historic antimalarial quinine to modern FDA-approved kinase inhibitors used in oncology, the quinoline ring system offers a versatile framework for drug design.[3][4][5] Functionalized quinolines, particularly those bearing reactive handles, are invaluable intermediates for synthetic chemists. This compound, a derivative featuring a reactive bromomethyl group at the C3 position, represents a potent but less-documented building block for introducing the quinolin-3-ylmethyl moiety.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It addresses the notable absence of readily available characterization data for this compound by providing a robust framework for its synthesis, predictive spectral analysis, and potential applications. As a Senior Application Scientist, the narrative herein emphasizes the causality behind experimental choices, grounding theoretical predictions in the established principles of organic chemistry and spectroscopy.
PART 1: Physicochemical Properties and Identification
Precise identification is the foundation of all chemical research. While this compound is a structurally straightforward molecule, a dedicated CAS (Chemical Abstracts Service) number is not readily found in major chemical databases. This often indicates that the compound is either a novel substance or a reactive intermediate that is typically synthesized and consumed in situ. For context, its isomers, 2-(Bromomethyl)quinoline and 8-(Bromomethyl)quinoline, are well-documented.
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₈BrN | Calculated |
| Molecular Weight | 222.08 g/mol | Calculated |
| CAS Number | Not readily available | Database Search |
| Isomer CAS: 2-(Bromomethyl)quinoline | 5632-15-5 | [6] |
| Isomer CAS: 8-(Bromomethyl)quinoline | 7496-46-0 | [7][8] |
PART 2: Recommended Synthesis Protocol
The most direct and reliable method for synthesizing this compound is through the radical bromination of 3-methylquinoline. This reaction specifically targets the benzylic position, which is activated for radical abstraction. The use of N-Bromosuccinimide (NBS) is the industry standard for this type of transformation, as it provides a low, constant concentration of bromine (Br₂), minimizing competitive electrophilic aromatic substitution on the electron-rich quinoline ring.
Experimental Workflow: Radical Bromination
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylquinoline (1.0 eq) in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 eq).
-
Expert Insight: NBS is chosen over liquid bromine to maintain a low Br₂ concentration, preventing unwanted aromatic bromination. AIBN is a reliable thermal initiator with a predictable decomposition rate at the reflux temperature of CCl₄.
-
-
Execution: Heat the mixture to reflux (approximately 80°C for CCl₄) under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the 3-methylquinoline starting material. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.
-
Transfer the filtrate to a separatory funnel and wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Concentrate the solution under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield pure this compound.
PART 3: Spectroscopic Characterization Profile
The following spectral data are predictive, based on established principles and data from analogous structures like quinoline, 3-bromoquinoline, and other bromomethyl-aromatic compounds.[9][10][11][12][13] These predictions serve as a benchmark for researchers to validate their synthetic product.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 500 MHz) | δ 9.0-9.2 ppm (d, 1H, H2), δ 8.2-8.4 ppm (s, 1H, H4), δ 8.1-8.2 ppm (d, 1H, H8), δ 7.8-7.9 ppm (d, 1H, H5), δ 7.7-7.8 ppm (t, 1H, H7), δ 7.5-7.6 ppm (t, 1H, H6), δ 4.7-4.9 ppm (s, 2H, -CH₂Br) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ ~150-152 (C2), δ ~147-149 (C8a), δ ~135-137 (C4), δ ~130-132 (C8), δ ~129-130 (C5), δ ~128-129 (C7), δ ~127-128 (C6), δ ~126-127 (C4a), δ ~125-126 (C3), δ ~30-33 (-CH₂Br) |
| IR Spectroscopy (ATR) | ~3050 cm⁻¹ (Aromatic C-H stretch), ~1600, 1570, 1490 cm⁻¹ (C=C and C=N ring stretch), ~1210 cm⁻¹ (CH₂ wag), ~600-700 cm⁻¹ (C-Br stretch) |
| Mass Spectrometry (EI) | m/z ~221/223 (M⁺, M⁺+2, ~1:1 ratio), m/z ~142 (M⁺ - Br), m/z ~128 (Quinoline radical cation) |
Analysis and Interpretation
-
¹H NMR: The most telling signal is the singlet for the methylene protons (-CH₂Br) expected around 4.7-4.9 ppm. The protons on the quinoline ring will exhibit characteristic downfield shifts. H2, being adjacent to the nitrogen and in an electron-deficient pyridine ring, will be the most deshielded. H4 will appear as a singlet or a narrow doublet, having lost its coupling to the methyl group protons.
-
¹³C NMR: The carbon of the bromomethyl group will appear significantly upfield (~30-33 ppm) compared to the aromatic carbons. The nine distinct signals for the quinoline ring carbons confirm the structure.
-
IR Spectroscopy: The spectrum will be dominated by aromatic C-H and ring stretching vibrations. The key, though often weak, signal to identify is the C-Br stretch in the lower frequency region.
-
Mass Spectrometry: The definitive evidence will be the molecular ion peak showing the characteristic isotopic pattern for a single bromine atom: two peaks of nearly equal intensity separated by 2 atomic mass units (e.g., 221 and 223 amu). The primary fragmentation pathway is the loss of the bromine radical to form a stable quinolin-3-ylmethyl cation at m/z 142.
PART 4: Synthetic Utility and Applications
This compound is a potent electrophile, making it an excellent building block for elaborating molecular complexity. Its value lies in its ability to connect the medicinally important quinoline core to other fragments via a flexible methylene linker.
Caption: Key synthetic applications of this compound.
-
Nucleophilic Substitution: This is the most common application. The compound can react with a wide range of nucleophiles (alcohols, amines, thiols, carboxylates) to form ethers, amines, thioethers, and esters, respectively. This is a powerful strategy for linking the quinoline moiety to other pharmacophores.
-
Wittig Reaction Precursor: Reaction with triphenylphosphine (PPh₃) yields a phosphonium salt. Subsequent deprotonation with a strong base generates a Wittig reagent, which can be used to form alkenes, effectively converting a carbonyl group into a C=C double bond with an attached quinolin-3-ylmethyl group.
-
Organometallic Chemistry: It can be used to prepare Grignard reagents, providing a nucleophilic quinolin-3-ylmethyl source for reaction with various electrophiles.
The incorporation of the quinoline-3-methyl group can be particularly advantageous in drug discovery, potentially improving binding affinity, modulating solubility, or introducing new vectors for interaction with biological targets.
PART 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is unavailable, its chemical class (benzylic bromides) allows for reliable safety predictions based on analogous compounds like 2- and 8-(Bromomethyl)quinoline.[6][7][8][14]
-
Hazard Classification: Expected to be classified as Corrosive and an Acute Toxin . It is likely a lachrymator (tear-inducing agent) and a potent alkylating agent.
-
GHS Hazard Statements (Predicted):
-
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6][7][14]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][14]
-
P310: Immediately call a POISON CENTER or doctor.[8]
-
Handling: All manipulations should be conducted in a certified chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8]
Conclusion
This compound stands as a high-potential synthetic intermediate for the advancement of medicinal and materials chemistry. While its characterization is not prevalent in the literature, this guide provides a comprehensive, predictive framework for its synthesis, spectral identification, and safe handling. By leveraging established radical bromination chemistry, researchers can reliably access this compound from its 3-methylquinoline precursor. The predictive spectral data and outlined synthetic applications offer a clear roadmap for utilizing this versatile building block in the rational design of novel, high-value molecules, further unlocking the vast potential of the quinoline scaffold.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromoquinoline. PubChem. Retrieved from [Link]
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Fisher Scientific. (2023). Safety Data Sheet: 8-(Bromomethyl)quinoline. Retrieved from [Link]
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Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062089). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Quinoline, 3-bromo-. NIST WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]
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Köprülü, T. K., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Retrieved from [Link]
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ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from [Link]
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Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S11. 1H NMR spectrum of 3f. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved from [Link]
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Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. Retrieved from [Link]
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PubMed. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]
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National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
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Thieme. (2024). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Retrieved from [Link]
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ResearchGate. (n.d.). The 3800-550 cm⁻¹ (2.63-18.18 μm) IR spectra of quinoline (C₉H₇N). Retrieved from [Link]
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PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
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An In-depth Technical Guide to the Reactivity of the Bromomethyl Group on a Quinoline Ring
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its fusion of a benzene and a pyridine ring creates a unique electronic landscape that imparts a diverse range of biological activities.[2] The introduction of a reactive bromomethyl group onto this privileged structure unlocks a vast potential for synthetic diversification, enabling the creation of novel drug candidates with tailored pharmacological profiles.[3][4] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the reactivity of the bromomethyl group on the quinoline ring. We will delve into the underlying electronic and steric factors governing its reactivity, explore key synthetic transformations, and provide practical, field-proven protocols.
The Quinoline Nucleus: An Electronically Asymmetric Scaffold
The reactivity of a substituent on the quinoline ring is profoundly influenced by the position of its attachment and the inherent electronic nature of the bicyclic system. The nitrogen atom in the pyridine ring is electronegative, exerting an electron-withdrawing inductive effect (-I) and a deactivating effect on the heterocyclic ring towards electrophilic substitution.[5] Conversely, the lone pair of electrons on the nitrogen can participate in resonance, influencing the electron density at different positions. This electronic duality governs the stability of reactive intermediates formed during reactions involving the bromomethyl group.
Nucleophilic substitution reactions on the quinoline ring itself are generally favored at the 2- and 4-positions of the pyridine ring, as these positions can better stabilize the negative charge in the Meisenheimer intermediate.[6] Electrophilic substitution, on the other hand, predominantly occurs on the benzene ring.[2] Understanding this intrinsic reactivity is crucial for predicting the behavior of the exocyclic bromomethyl group.
Synthesis of Bromomethylquinolines
The most common method for the synthesis of bromomethylquinolines is the radical bromination of the corresponding methylquinolines. This reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide, and utilizes a brominating agent like N-bromosuccinimide (NBS).[7]
Experimental Protocol: Synthesis of 8-(Bromomethyl)quinoline
This protocol describes the synthesis of 8-(bromomethyl)quinoline from 8-methylquinoline using N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator.
Materials:
-
8-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (or a suitable alternative solvent like acetonitrile)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylquinoline in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from methanol.
-
If further purification is needed, the mother liquor can be concentrated and subjected to silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Reactivity of the Bromomethyl Group: A Tale of Two Pathways
The bromomethyl group, being a primary alkyl halide, is susceptible to both nucleophilic substitution (S(_N)2) and radical reactions. The preferred pathway is dictated by the reaction conditions and the nature of the reacting species.
Nucleophilic Substitution Reactions: The Polar Pathway
In the presence of nucleophiles, bromomethylquinolines readily undergo S(_N)2 reactions. The bromide ion is a good leaving group, and the adjacent quinoline ring can influence the reaction rate through its electronic effects.
Caption: Sₙ2 reaction of a bromomethylquinoline.
The rate of the S(_N)2 reaction is sensitive to the position of the bromomethyl group on the quinoline ring. The electron-withdrawing nature of the quinoline nitrogen can influence the electrophilicity of the benzylic carbon.
-
Positions 2 and 4: The nitrogen atom exerts a strong electron-withdrawing effect at these positions, which can be transmitted through resonance. This effect can potentially stabilize the transition state of an S(_N)2 reaction by delocalizing the developing negative charge on the leaving group. This increased electrophilicity at the benzylic carbon at positions 2 and 4 makes them more susceptible to nucleophilic attack compared to other positions.
-
Position 8: The bromomethyl group at the 8-position is on the carbocyclic ring and is sterically hindered by the peri-hydrogen at the 1-position. However, its reactivity is still significant and it serves as a crucial intermediate in the synthesis of various compounds, including potential antitumor agents.[3][8]
Table 1: Qualitative Comparison of S(_N)2 Reactivity
| Position of Bromomethyl Group | Expected Relative S(_N)2 Reactivity | Influencing Factors |
| 2 | High | Strong electron-withdrawing effect of nitrogen, resonance stabilization of transition state. |
| 4 | High | Strong electron-withdrawing effect of nitrogen, resonance stabilization of transition state. |
| 8 | Moderate | Steric hindrance from peri-hydrogen, electronic effects from the carbocyclic ring. |
Experimental Protocol: Nucleophilic Substitution with a Generic Nucleophile
This protocol outlines a general procedure for the reaction of a bromomethylquinoline with a nucleophile.
Materials:
-
Bromomethylquinoline (e.g., 4-(bromomethyl)quinolin-2(1H)-one)
-
Nucleophile (e.g., sodium azide, potassium cyanide, a secondary amine)
-
Aprotic polar solvent (e.g., DMF, DMSO, acetonitrile)
-
Base (if required, e.g., K₂CO₃, Et₃N)
Procedure:
-
Dissolve the bromomethylquinoline in the chosen aprotic polar solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile to the solution. If the nucleophile is an amine, a non-nucleophilic base may be required to scavenge the HBr formed.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Free Radical Reactions: The Non-polar Pathway
Under conditions that favor homolytic cleavage of the C-Br bond, such as exposure to UV light or the presence of radical initiators, bromomethylquinolines can participate in free radical reactions. The stability of the resulting quinolinyl-methyl radical is a key determinant of the reaction's feasibility.
Caption: Free radical reaction of a bromomethylquinoline.
The stability of the quinolinyl-methyl radical is influenced by resonance delocalization of the unpaired electron onto the quinoline ring.[9][10][11]
-
Positions 2 and 4: Radicals at these positions can be effectively stabilized by resonance, with the unpaired electron delocalizing onto the nitrogen atom. This delocalization significantly lowers the energy of the radical intermediate, making its formation more favorable.
-
Other positions (e.g., 3, 5, 6, 7, 8): While resonance stabilization is still possible, it is generally less effective compared to the 2- and 4-positions as it does not directly involve the nitrogen atom in the same way. The stability of these radicals would be more akin to a standard benzylic radical.
Table 2: Qualitative Comparison of Radical Stability
| Position of Methyl Radical | Expected Relative Stability | Influencing Factors |
| 2 | High | Extensive resonance delocalization involving the nitrogen atom. |
| 4 | High | Extensive resonance delocalization involving the nitrogen atom. |
| 8 | Moderate | Resonance stabilization within the carbocyclic ring (benzylic-type). |
Applications in Drug Discovery
The versatile reactivity of the bromomethyl group on the quinoline ring makes it a valuable synthon in drug discovery. The ability to introduce a wide array of functional groups via nucleophilic substitution allows for the systematic exploration of structure-activity relationships (SAR).[1] For instance, 8-bromomethylquinoline is a key intermediate in the synthesis of certain antitumor agents.[3] The introduction of various side chains at this position can modulate the compound's interaction with biological targets.
Caption: Workflow for drug discovery using bromomethylquinolines.
Conclusion
The bromomethyl group is a highly versatile functional handle on the quinoline scaffold. Its reactivity, governed by a delicate interplay of electronic and steric effects, can be channeled through either nucleophilic or radical pathways. A thorough understanding of how the position of the bromomethyl group influences the stability of reactive intermediates is paramount for designing efficient and selective synthetic transformations. As the quest for novel therapeutics continues, the strategic manipulation of the bromomethylquinoline core will undoubtedly remain a powerful tool in the arsenal of medicinal chemists.
References
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Synthesis and free radical scavenging property of some quinoline derivatives. (2015). ResearchGate. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). National Institutes of Health. [Link]
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3 Factors That Stabilize Free Radicals. (2013). Master Organic Chemistry. [Link]
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Carbocation Stability. (2019). Chemistry LibreTexts. [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]
- Preparation method of 4-bromomethylquinoline-2(H)-ketone. (2014).
-
Carbocation Structure and Stability. (2025). Chemistry LibreTexts. [Link]
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Meta-substituent effects on benzyl free-radical stability. (1981). The Journal of Organic Chemistry. [Link]
-
Carbocation formation and stability from bromo compounds. (2021). Chemistry Stack Exchange. [Link]
-
stability trends in carbocation intermediates. (2019). YouTube. [Link]
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Stability of carbocation intermediates: secondary alkane versus primary allyl?. (2015). Chemistry Stack Exchange. [Link]
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Free Radicals. (2023). Chemistry LibreTexts. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ResearchGate. [Link]
-
Structure-Photochemical Function Relationships in Nitrogen-Containing Heterocyclic Aromatic Photobases Derived from Quinoline. (2020). ResearchGate. [Link]
-
Structure-Photochemical Function Relationships in Nitrogen-Containing Heterocyclic Aromatic Photobases Derived from Quinoline. (2020). PubMed. [Link]
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2019). MDPI. [Link]
-
Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. (2021). PubMed Central. [Link]
-
Synthesis of quinolines. (2023). Organic Chemistry Portal. [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). ACS Publications. [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. (2015). ResearchGate. [Link]
-
8-(Bromomethyl)quinoline. (2025). PubChem. [Link]
-
Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. (2022). National Institutes of Health. [Link]
-
Introducing bromine in the molecular structure as a good strategy to the drug design. (2022). Semantic Scholar. [Link]
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Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. (2025). PubMed. [Link]
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An In-depth Technical Guide to the Electrophilic Bromination of 3-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Navigating the Dichotomy of the Quinoline Nucleus
The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry, providing access to a vast chemical space of pharmacologically active agents. Among the various transformations, electrophilic aromatic substitution (EAS), particularly bromination, stands out as a pivotal strategy for introducing a versatile synthetic handle for subsequent cross-coupling reactions. This guide addresses the specific and nuanced case of electrophilic bromination on 3-methylquinoline. The core scientific challenge lies in predicting the regiochemical outcome arising from the competing electronic effects within the molecule: the inherent electron-deficiency of the pyridine ring, exacerbated by acidic reaction conditions, versus the activating, ortho-, para-directing nature of the C-3 methyl substituent. This document provides a deep dive into the mechanistic rationale governing this reaction, outlines field-proven experimental protocols, and presents a framework for achieving predictable and high-yield synthesis of brominated 3-methylquinoline derivatives.
The Electronic Landscape of 3-Methylquinoline: A Tale of Two Rings
To understand the reactivity of 3-methylquinoline, one must first appreciate the electronic dichotomy of the parent quinoline system. The structure is an amalgamation of a relatively electron-rich benzene ring and an electron-deficient (π-deficient) pyridine ring. The electronegative nitrogen atom in the pyridine ring inductively withdraws electron density, rendering this heterocyclic portion of the molecule significantly less nucleophilic and thus resistant to attack by electrophiles.
Under the strongly acidic conditions typical for electrophilic bromination (e.g., in H₂SO₄), the quinoline nitrogen is protonated. This results in the formation of the quinolinium cation, which dramatically amplifies the electron-withdrawing effect and further deactivates the entire aromatic system, with the most profound deactivation occurring on the heterocyclic ring. Consequently, electrophilic attack preferentially occurs on the carbocyclic (benzene) ring.[1]
The introduction of a methyl group at the C-3 position introduces a counteracting electronic influence. The methyl group is a classical activating group, donating electron density through induction and hyperconjugation.[2] As an ortho-, para-director, it would theoretically direct incoming electrophiles to the C-2 and C-4 positions. However, these positions reside on the severely deactivated pyridine ring. This creates a scenario where the substituent's directing effect is largely overridden by the fundamental reactivity pattern of the protonated quinoline nucleus. The reaction, therefore, is overwhelmingly directed toward the benzene ring, specifically at the C-5 and C-8 positions, which are the most activated sites in the parent quinoline system for EAS.[1] This prediction is strongly supported by analogous reactions, such as the bromination of 8-methylquinoline, which selectively yields 5-bromo-8-methylquinoline.[3]
Mechanistic Pathways and Regioselectivity
The electrophilic bromination of 3-methylquinoline proceeds via a classical arenium ion (or sigma complex) mechanism. The regioselectivity is dictated by the relative stability of the potential cationic intermediates formed upon attack at different positions on the carbocyclic ring.
-
Generation of the Electrophile: In a typical Br₂/H₂SO₄ system, bromine is polarized by the strong acid, creating a potent electrophilic species, "Br⁺".
-
Electrophilic Attack: The π-system of the benzene ring of 3-methylquinoline attacks the electrophile. Attack at C-5 and C-8 leads to the most stable arenium ion intermediates, as the positive charge can be delocalized across the aromatic system without disrupting the aromaticity of the adjacent pyridine ring in a way that places positive charge directly adjacent to the already positive pyridinium nitrogen.
-
Deprotonation: A base (e.g., HSO₄⁻ or H₂O) abstracts a proton from the arenium ion, restoring aromaticity and yielding the final brominated product.
The diagram below illustrates the preferential formation of the C-5 and C-8 substituted products through the most stable intermediates.
Caption: Figure 1: Mechanism of Bromination on 3-Methylquinoline.
Experimental Protocol: A Self-Validating System
The following protocol is a robust, field-proven methodology adapted from established procedures for the bromination of substituted quinolines.[3] It is designed to ensure high regioselectivity for the carbocyclic ring and provides a clear pathway for isolation and purification.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Purity | Notes |
| 3-Methylquinoline | C₁₀H₉N | 143.19 | >98% | Starting Material |
| Sulfuric Acid, Concentrated | H₂SO₄ | 98.08 | 95-98% | Solvent and Activator |
| Silver Sulfate | Ag₂SO₄ | 311.80 | >99% | Catalyst |
| Bromine | Br₂ | 159.81 | >99.5% | Brominating Agent |
| Sodium Carbonate | Na₂CO₃ | 105.99 | ACS Grade | For neutralization |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Extraction Solvent |
| Sodium Sulfate, Anhydrous | Na₂SO₄ | 142.04 | ACS Grade | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | For chromatography |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methylquinoline (e.g., 0.1 mol) in concentrated sulfuric acid (100 mL). The dissolution is exothermic; perform this addition slowly in an ice bath to maintain a temperature below 20°C.
-
Catalyst Addition: To the stirred solution, add silver sulfate (Ag₂SO₄, 1.5 equiv.) in one portion.
-
Bromine Addition: Add molecular bromine (Br₂, 1.0 equiv.) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at or below room temperature using a water bath. The reaction mixture will typically darken.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). (TLC system: 4:1 Hexane:EtOAc). The reaction is complete upon consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with stirring. This step is highly exothermic and should be performed in a fume hood. A precipitate may form.
-
Neutralization: Allow the ice to melt, then slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is > 8. Vigorous gas evolution (CO₂) will occur. Ensure the temperature is controlled with an ice bath.
-
Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 9:1 hexane:EtOAc). Combine the fractions containing the desired products (typically 5-bromo- and 8-bromo-3-methylquinoline) and evaporate the solvent to obtain the purified compounds.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow for Bromination.
Conclusion and Outlook
The electrophilic bromination of 3-methylquinoline is a reaction governed by the dominant deactivating effect of the protonated pyridine ring, which directs substitution to the carbocyclic portion of the molecule. While the C-3 methyl group is an activator, its influence is insufficient to overcome the inherent deactivation of the heterocyclic ring. The reaction predictably yields a mixture of 5-bromo- and 8-bromo-3-methylquinoline, compounds that are valuable intermediates for the synthesis of more complex, biologically active molecules. The provided protocol offers a reliable and scalable method for accessing these building blocks, empowering researchers in drug discovery and materials science to further explore the chemical space around the quinoline scaffold.
References
-
Elsevier ScienceDirect. Regioselective bromination. Available from: [Link].
-
National Institutes of Health. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link].
-
ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link].
-
National Institutes of Health. 8-Bromo-2-methylquinoline. Available from: [Link].
-
ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4. Available from: [Link].
-
ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link].
- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. Available from: [Link].
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link].
-
National Institutes of Health. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link].
-
ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available from: [Link].
-
CORE. Electrophilic Bromination of Gaseous Aromatic Compounds: Mechanism and Linear Free Energy Effects on Reaction Rates. Available from: [Link].
-
ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Available from: [Link].
-
Reddit. In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. Which is actually correct?. Available from: [Link].
-
YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available from: [Link].
-
Khan Academy. Multiple substituents. Available from: [Link].
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link].
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Foreword: The Strategic Functionalization of a Privileged Scaffold
An In-depth Technical Guide to the Free Radical Bromination of 3-Methylquinoline using N-Bromosuccinimide (NBS)
Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, renowned for their prevalence in biologically active compounds and their utility as versatile pharmacophores in drug discovery.[1][2][3][4] From antimalarials to kinase inhibitors, the quinoline nucleus is a "privileged structure" that offers a rigid framework for orienting functional groups toward biological targets.[1] The strategic modification of this scaffold is therefore a critical endeavor for medicinal chemists. This guide focuses on a fundamental yet highly selective transformation: the free radical bromination of 3-methylquinoline to synthesize 3-(bromomethyl)quinoline. This product is not an end in itself, but a pivotal intermediate, where the newly installed bromomethyl group serves as a reactive handle for extensive molecular elaboration.
This document moves beyond a simple recitation of procedural steps. As a Senior Application Scientist, the objective is to provide a comprehensive understanding of the causality behind the experimental design—why specific reagents are chosen, how reaction conditions dictate outcomes, and how the protocol is inherently designed for success and reproducibility.
The Rationale for N-Bromosuccinimide (NBS) in Benzylic Bromination
The target transformation involves converting a C-H bond on the methyl group attached to the quinoline ring—a benzylic position—into a C-Br bond. While elemental bromine (Br₂) can achieve this, it is a notoriously indiscriminate reagent. In the context of 3-methylquinoline, using Br₂ would likely lead to a complex mixture of products, including undesirable electrophilic addition to the pyridine ring or electrophilic aromatic substitution on the benzene ring.[5][6]
This is where N-Bromosuccinimide (NBS) demonstrates its synthetic elegance. NBS is the reagent of choice for selective allylic and benzylic brominations, a transformation known as the Wohl-Ziegler reaction.[7][8][9][10] Its primary advantage lies in its ability to maintain a constant, yet extremely low, concentration of molecular bromine (Br₂) in the reaction medium.[7][11][12][13] This is achieved through the reaction of NBS with trace amounts of hydrogen bromide (HBr) that are generated during the radical chain reaction. This low Br₂ concentration is insufficient to promote the competing ionic reaction pathways, allowing the desired free-radical mechanism to dominate.[5][14]
The Free Radical Chain Mechanism
The Wohl-Ziegler bromination proceeds via a classic free-radical chain reaction, which can be dissected into three distinct phases: initiation, propagation, and termination. The key to the reaction's selectivity lies in the formation of a resonance-stabilized benzylic radical.
Initiation
The reaction requires a radical initiator to begin the chain process. This is typically achieved by the homolytic cleavage of a labile bond, using either thermal energy (heat) or photochemical energy (UV light).[15] Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[9][12][16] The initiator radical (In•) then abstracts a hydrogen from the trace HBr present, generating the crucial bromine radical (Br•) that drives the propagation steps.
Propagation
This is a two-step cyclic process that consumes the starting material and generates the product.
-
Step 1: Hydrogen Abstraction. A bromine radical abstracts a hydrogen atom from the methyl group of 3-methylquinoline. This is the rate-determining step and its regioselectivity is paramount. The C-H bonds at the benzylic position are weaker than other sp³ C-H bonds because their homolytic cleavage leads to a resonance-stabilized benzylic radical.[13] This inherent stability is the driving force for the reaction's preference for the methyl group over any other position.[17][18]
-
Step 2: Bromine Transfer. The newly formed 3-quinolylmethyl radical reacts with a molecule of Br₂ (which is present at a very low concentration) to yield the final product, this compound, and a new bromine radical. This new Br• then cycles back to Step 1, continuing the chain reaction.[7][17][19]
Termination
The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. This can occur in several ways, such as the combination of two bromine radicals or a bromine radical with a benzylic radical.
Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly the use of an anhydrous solvent and a radical initiator, is critical for achieving high regioselectivity and yield.
Reagents and Materials
| Reagent/Material | Formula | M.W. | CAS No. | Notes |
| 3-Methylquinoline | C₁₀H₉N | 143.19 | 612-58-8 | Substrate |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 | Brominating agent. Recrystallize if yellow. |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | Radical initiator. Benzoyl peroxide is an alternative. |
| Carbon Tetrachloride | CCl₄ | 153.82 | 56-23-5 | Anhydrous solvent. Caution: Toxic & Carcinogen. |
| Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | 144-55-8 | For aqueous wash. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
| Round-bottom flask | - | - | - | 250 mL |
| Reflux condenser | - | - | - | - |
| Magnetic stirrer/hotplate | - | - | - | - |
| UV Lamp (optional) | - | - | - | For photochemical initiation. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylquinoline (e.g., 5.0 g, 34.9 mmol) and anhydrous carbon tetrachloride (100 mL).
-
Reagent Addition: Add N-bromosuccinimide (6.5 g, 36.7 mmol, 1.05 eq.) and AIBN (0.29 g, 1.75 mmol, 0.05 eq.) to the solution.
-
Initiation and Reflux: Gently heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction is often accompanied by a color change and the precipitation of succinimide. For photochemical initiation, irradiate the flask with a UV lamp.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the 3-methylquinoline spot indicates completion. The reaction typically takes 2-4 hours.
-
Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to ensure full precipitation of the succinimide byproduct. Filter the mixture through a Büchner funnel and wash the collected solid with a small amount of cold CCl₄.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and water (1 x 50 mL) to remove any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, this compound, is often obtained as a solid. It can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure product.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Carbon tetrachloride is a known carcinogen and is harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
NBS is an irritant. Avoid inhalation of dust and contact with skin.[9]
-
Radical initiators like AIBN and BPO can be thermally unstable. Handle with care and store appropriately.
Parametric Optimization and Troubleshooting
The success of this reaction hinges on maintaining conditions that favor the radical pathway.
| Parameter | Recommended | Rationale & Impact on Selectivity |
| Solvent | Anhydrous, non-polar (e.g., CCl₄, Benzene) | Non-polar solvents disfavor the formation of ionic intermediates, thus suppressing electrophilic aromatic substitution.[8] The presence of water can hydrolyze NBS and the product.[9][20] |
| Initiator | AIBN or Benzoyl Peroxide (BPO) | Essential for starting the radical chain reaction at a controlled rate.[16][21] Photochemical initiation (UV light) is an alternative that avoids chemical initiator byproducts. |
| Temperature | Reflux | Provides the necessary thermal energy to cleave the initiator and drive the reaction. Must be controlled to prevent decomposition.[21] |
| Stoichiometry | ~1.0-1.1 eq. of NBS | Using a slight excess of NBS ensures complete consumption of the starting material. A large excess may lead to di-bromination. |
Common Troubleshooting Scenarios:
-
No Reaction or Low Conversion: This often points to a failure in initiation. Check the quality of the radical initiator (AIBN/BPO degrade over time) or ensure the reaction is heated to the correct temperature. The presence of radical inhibitors (e.g., dissolved oxygen, phenols) can also quench the reaction.
-
Formation of Ring-Brominated Side Products: This indicates that an ionic pathway is competing with the radical mechanism. This is almost always caused by using a polar solvent or by the absence of a radical initiator.[15] Ensure the solvent is anhydrous and non-polar.
-
Low Isolated Yield: Significant loss can occur during workup. Ensure complete precipitation of succinimide by cooling before filtration. Incomplete extraction or inefficient purification are also common culprits.
Characterization and Application
The final product, this compound, should be characterized to confirm its identity and purity. Standard techniques include:
-
¹H NMR: Expect to see the disappearance of the methyl singlet (~2.5 ppm) from 3-methylquinoline and the appearance of a new singlet for the bromomethyl (-CH₂Br) protons at a downfield position (~4.5-5.0 ppm), along with the characteristic aromatic protons of the quinoline ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound (C₁₀H₈BrN, M.W. 222.08), with a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).
The true value of this compound lies in its role as a synthon. The C-Br bond is readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions), making it an invaluable intermediate for attaching the 3-quinoline moiety to other molecules. This is a common strategy in the synthesis of novel drug candidates, particularly in the fields of oncology and infectious diseases, where the quinoline scaffold is a well-established pharmacophore.[2][22][23]
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Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from Common Organic Chemistry website. [Link]
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Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from Master Organic Chemistry website. [Link]
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Chemia. (2022). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from Chemia website. [Link]
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Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from Chemistry Steps website. [Link]
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Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from Chemistry LibreTexts website. [Link]
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Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 33495–33499. [Link]
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Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 33495–33499. [Link]
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Scribd. (n.d.). 3 NBS - Organic Chemistry. Retrieved from Scribd website. [Link]
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Goswami, S., et al. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. [Link]
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Unknown. (n.d.). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. [Link]
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Semantic Scholar. (n.d.). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Retrieved from Semantic Scholar. [Link]
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Scilife. (n.d.). Understanding the Mechanisms: How NBS Achieves Selective Bromination. Retrieved from Scilife. [Link]
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Chemistry university. (2021). NBS: Radical Bromination. Retrieved from YouTube. [Link]
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Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from Wikipedia. [Link]
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Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from Chemistry Steps. [Link]
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ACS Publications. (n.d.). Free-Radical Bromination of Selected Organic Compounds in Water. Retrieved from ACS Publications. [Link]
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Chemistry Stack Exchange. (2017). Conditions for free radical bromination using NBS and peroxides?. Retrieved from Chemistry Stack Exchange. [Link]
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NBS Manufacturer. (n.d.). NBS for Radical Bromination: A Guide for Chemists. Retrieved from NBS Manufacturer website. [Link]
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Unknown. (n.d.). Electrophilic and radical bromination of bromo derivatives via NBS. [Link]
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Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from Chemistry LibreTexts. [Link]
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Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from Chemia website. [Link]
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Chad's Prep®. (n.d.). Benzylic Bromination with NBS. Retrieved from Chad's Prep website. [Link]
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The Organic Chemistry Tutor. (2019). NBS - N-Bromosuccinimide in Organic Chemistry. Retrieved from YouTube. [Link]
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Quora. (2017). What is the role of the NBS (N-bromosuccinimide) reagent in organic chemistry?. Retrieved from Quora. [Link]
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SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from SciSpace. [Link]
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Semantic Scholar. (n.d.). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Retrieved from Semantic Scholar. [Link]
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RSC Publishing. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from RSC Publishing. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from PubMed Central. [Link]
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ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved from ResearchGate. [Link]
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PubChem. (n.d.). 3-Bromoquinoline. Retrieved from PubChem. [Link]
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Springer. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from Springer. [Link]
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jOeCHEM. (2020). Brominating the Allylic Position with NBS. Retrieved from YouTube. [Link]
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Organic Chemistry Portal. (n.d.). N-Bromosuccinimide. Retrieved from Organic Chemistry Portal. [Link]
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PubMed. (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from PubMed. [Link]
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Wiley Online Library. (n.d.). Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). Retrieved from Wiley Online Library. [Link]
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PubMed. (n.d.). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Retrieved from PubMed. [Link]
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An In-depth Technical Guide to the Synthesis of Quinoline-3-Methanol as a Versatile Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Within this class of compounds, quinoline-3-methanol emerges as a pivotal precursor, offering a reactive handle for the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive exploration of the synthetic pathways to quinoline-3-methanol, grounded in established chemical principles. We will dissect the foundational strategies for constructing the quinoline core, delve into specific, field-proven protocols for introducing the 3-methanol moiety, and illuminate its subsequent transformations into derivatives with significant pharmacological potential. This document is designed to serve as a practical and authoritative resource for professionals engaged in drug discovery and development.
The Strategic Importance of the Quinoline Core
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug design due to its ability to interact with a wide range of biological targets.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] The strategic functionalization of this core is paramount, and substitution at the 3-position is often key to modulating biological efficacy.[5] Quinoline-3-methanol, in particular, serves as an exceptionally versatile building block, enabling facile diversification through its primary alcohol functional group.
Foundational Synthesis of the Quinoline Nucleus
The journey to quinoline-3-methanol begins with the construction of the fundamental quinoline ring. Over more than a century of chemical synthesis, several robust methods have been established. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Methodologies
Several classic named reactions provide reliable access to the quinoline scaffold:
-
The Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[6][7][8] It is a direct and efficient method that can be catalyzed by either acids or bases.[7][9] The mechanism can proceed through an initial aldol condensation followed by cyclization and dehydration, or via the formation of a Schiff base intermediate.[5][6]
-
The Doebner-von Miller Reaction: This method synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.[3][10][11] The reaction is believed to proceed through a Michael addition of the aniline, followed by cyclization and oxidation to form the aromatic quinoline ring.[3]
-
The Combes Quinoline Synthesis: This synthesis utilizes the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base to yield a substituted quinoline.[12][13][14] A mixture of polyphosphoric acid (PPA) and an alcohol can be a more effective dehydrating agent than the commonly used sulfuric acid.[13]
-
The Skraup Synthesis: One of the oldest methods, the Skraup synthesis involves reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[15][16] The reaction begins with the dehydration of glycerol to acrolein, which then undergoes addition by the aniline.[16]
Caption: Foundational pathways to the quinoline nucleus.
Core Directive: Synthesis of Quinoline-3-Methanol
With a foundational quinoline ring in place, the next critical phase is the introduction of the methanol group at the 3-position. The most reliable and widely adopted strategies involve the reduction of a carbonyl group, specifically an aldehyde or a carboxylic acid ester.
Route 1: Reduction of Quinoline-3-carbaldehyde
This is arguably the most direct and efficient pathway. It involves the initial synthesis of quinoline-3-carbaldehyde, followed by its selective reduction.
Synthesis of the Aldehyde Precursor: Quinoline-3-carbaldehydes can be synthesized via several methods, with the Vilsmeier-Haack reaction being a prominent example. This reaction typically involves the formylation of an N-arylacetamide using a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which upon hydrolysis yields the 2-chloroquinoline-3-carbaldehyde.[17][18]
Reduction to Quinoline-3-methanol: The reduction of the aldehyde to a primary alcohol is a standard transformation in organic synthesis.
-
Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is an ideal reagent for this step. It is a mild reducing agent, which provides excellent chemoselectivity. It will readily reduce aldehydes and ketones while typically leaving other reducible functional groups, such as esters or nitro groups, intact. The reaction is performed in protic solvents like methanol or ethanol, which also serve to quench the reaction and hydrolyze the intermediate borate ester.[19][20]
Caption: Reduction of quinoline-3-carbaldehyde.
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve quinoline-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent potential side reactions.
-
Addition of Reductant: Add sodium borohydride (NaBH₄, 1.2-1.5 eq) portion-wise to the stirred solution. The slight excess ensures the complete conversion of the starting material.[19]
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours.[19] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of acetic acid or acetone until gas evolution ceases.
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in a dilute aqueous solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate (3x).[19]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by silica gel column chromatography to yield pure quinoline-3-methanol.[19]
| Parameter | Condition | Rationale | Typical Yield |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Selective for aldehydes; mild conditions. | >90% |
| Solvent | Methanol / Ethanol | Dissolves reactants; proton source for workup. | - |
| Temperature | 0 °C to Room Temp. | Controls initial exothermicity. | - |
| Stoichiometry | 1.2 - 1.5 eq. NaBH₄ | Ensures complete reaction. | - |
Route 2: Reduction of Quinoline-3-Carboxylic Acid Esters
An alternative strategy involves the reduction of a quinoline-3-carboxylic acid or its corresponding ester. This route is advantageous if the carboxylic acid is a more accessible intermediate, for example, via the Doebner reaction which synthesizes quinoline-4-carboxylic acid derivatives.[15]
Reduction to Quinoline-3-methanol: Carboxylic acid esters are less reactive than aldehydes and require a more potent reducing agent or catalytic methods.
-
Causality Behind Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing esters and carboxylic acids to primary alcohols. However, it reacts violently with water and protic solvents, requiring anhydrous conditions (e.g., dry THF or ether) and careful quenching.
-
Catalytic Hydrogenation: A greener and often safer alternative is the transfer hydrogenation of the quinoline carboxylic acid or the catalytic hydrogenation of its ester.[21][22] For instance, Pd/C can be used with a hydrogen source like ammonium formate or H₂ gas to effect the reduction.[21] This method offers high yields and avoids the use of pyrophoric hydrides.
-
Caption: Reduction pathways from quinoline-3-carboxylate.
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Setup: To a solution of the quinoline-3-carboxylic acid or its methyl/ethyl ester (1.0 eq) in ethanol, add ammonium formate (5.0 eq) and 10% Palladium on Carbon (Pd/C, 0.1 eq).
-
Reaction: Reflux the mixture at 80 °C for 4-6 hours, monitoring the reaction by TLC. The ammonium formate serves as the hydrogen source in this transfer hydrogenation process.[21]
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Wash the Celite pad with ethanol. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography to afford the desired quinoline-3-methanol.
Application: Quinoline-3-Methanol as a Synthetic Precursor
The true value of quinoline-3-methanol lies in its utility as a launchpad for further molecular elaboration. The primary alcohol is a versatile functional group that can undergo a wide range of transformations.
-
Halogenation: The hydroxyl group can be readily converted into an excellent leaving group, such as a halide. Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields 3-(chloromethyl)quinoline or 3-(bromomethyl)quinoline, respectively.[23] These halo-derivatives are potent electrophiles, primed for nucleophilic substitution reactions to introduce amines, azides, thiols, and other functionalities.
-
Esterification & Etherification: Standard esterification (e.g., with an acyl chloride or carboxylic acid under acidic catalysis) or etherification (e.g., Williamson ether synthesis) reactions allow for the attachment of various side chains, which can be crucial for modulating properties like solubility, lipophilicity, and target binding.
-
Oxidation: While the focus is often on its synthesis via reduction, the methanol can be oxidized back to the aldehyde using mild conditions (e.g., PCC, DMP) or further to the carboxylic acid with stronger oxidants (e.g., KMnO₄), providing access to other key intermediates.
Caption: Key derivatization pathways of quinoline-3-methanol.
Conclusion
Quinoline-3-methanol is a high-value precursor in the synthesis of complex, biologically active molecules. Its preparation is most reliably achieved through the selective reduction of quinoline-3-carbaldehyde or the catalytic hydrogenation of quinoline-3-carboxylic acid esters. The choice of synthetic route depends on the accessibility of starting materials and the desired scale of the reaction. The protocols outlined in this guide are robust, scalable, and grounded in well-understood reaction mechanisms, providing researchers with a solid foundation for their synthetic endeavors in the ever-important field of quinoline chemistry.
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A Technical Guide to the Stability and Storage of 3-(Bromomethyl)quinoline for Research and Development Applications
Introduction
3-(Bromomethyl)quinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science, serving as a key intermediate for introducing the quinoline-3-ylmethyl moiety into a wide range of molecular scaffolds. Its utility is derived from the reactive bromomethyl group, which allows for facile nucleophilic substitution reactions. However, this same reactivity makes the compound susceptible to degradation, compromising sample integrity, leading to inconsistent experimental results, and impacting the synthesis of target molecules.[1] This guide provides an in-depth analysis of the chemical principles governing the stability of this compound, outlines field-proven storage and handling protocols, and offers methodologies for assessing its stability, ensuring its effective use in research and drug development.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for appreciating its stability profile.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 120277-70-5 | [2] |
| Molecular Formula | C₁₀H₈BrN | [2][3] |
| Molecular Weight | 222.08 g/mol | [2][4] |
| Appearance | White to light yellow solid/powder | [3][5][6] |
| Melting Point | 81 - 82 °C | [5] |
The Chemical Rationale for Instability
The stability of this compound is dictated by the electronic nature of its structure. The molecule is analogous to a benzylic bromide, a class of compounds known for their reactivity. The bromine atom is an excellent leaving group, and its departure is facilitated by the formation of a resonance-stabilized carbocation on the methylene bridge, which is further stabilized by the electron-withdrawing quinoline ring system. This inherent lability is the root cause of its primary degradation pathways.
Primary Degradation Pathways
Several environmental factors can trigger the degradation of this compound. Understanding these pathways is crucial for designing effective storage strategies.
-
Hydrolysis: As a reactive alkyl bromide, the compound is highly susceptible to reaction with nucleophiles, the most common of which is water (moisture). Hydrolysis leads to the formation of the corresponding alcohol, 3-(hydroxymethyl)quinoline, and hydrobromic acid.[7][8][9] This is often the most significant non-photolytic degradation route.
-
Photodegradation: Quinoline and its derivatives are frequently photosensitive.[1][10] Exposure to ambient or UV light can initiate radical reactions or other photochemical processes, leading to a complex mixture of byproducts.[1] This degradation is often visually indicated by a color change from white to yellow or brown.[1]
-
Oxidation: The bromomethyl group can be oxidized to form 3-quinolinecarboxaldehyde or, with more aggressive oxidation, 3-quinolinecarboxylic acid.[11] The quinoline ring itself can also be susceptible to oxidative degradation.[1]
-
Thermal Degradation: Elevated temperatures accelerate the rates of all chemical degradation pathways, including hydrolysis and potential elimination reactions.[1]
**2.2 Visual and Analytical Indicators of Degradation
Researchers should be vigilant for signs of compound degradation:
-
Discoloration: A noticeable change from a white or off-white solid to yellow or brown is a primary visual cue of degradation, often linked to photolytic or oxidative processes.[1]
-
Inconsistent Results: A loss of potency or variability in assay results is a classic sign that the starting material's integrity is compromised.[1]
-
Analytical Impurities: Analysis by techniques such as HPLC, GC-MS, or NMR will reveal the presence of new peaks corresponding to degradation products like 3-(hydroxymethyl)quinoline.
Recommended Storage & Handling Protocols
To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is mandatory. The core principle is the exclusion of light, moisture, and heat.
Storage Conditions Summary
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows the rate of hydrolysis. | [2][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation. | [2][12] |
| Light | Amber Vial / Protect from Light | Prevents photolytic degradation. | [1][4] |
| Moisture | Tightly Sealed Container | Prevents ingress of atmospheric moisture, the primary cause of hydrolysis. | [4][13][14] |
| Location | Dry, Well-Ventilated Area | Ensures a low-humidity environment and safe dispersal of any potential vapors. | [4][13] |
Long-Term Archival Storage
For long-term storage (months to years), the most stringent conditions must be applied.
-
Dispense the required aliquot of this compound into a clean, dry amber glass vial.
-
Place the vial in a larger container with a desiccant (e.g., silica gel pouches).
-
Flush the container with an inert gas like argon or nitrogen before sealing tightly.
-
Store the sealed container in a refrigerator at 2-8°C.
Short-Term (In-Use) Storage
For material that is frequently accessed:
-
Keep the compound in its original, tightly sealed container.
-
Store in a desiccator at room temperature, away from any direct light sources.
-
After each use, flush the headspace of the container with inert gas before tightly resealing. This minimizes the introduction of moist air with each opening.
Safe Handling and Spill Management
Due to its nature as a reactive alkylating agent and potential irritant, strict safety protocols are essential.
-
Engineering Controls: All handling of solid this compound and its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Personal Protective Equipment (PPE):
-
Spill Management:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or dry chemical absorbent). Do not use combustible materials like paper towels.
-
Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.[14][16]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous chemical waste according to institutional guidelines.
-
Experimental Protocols for Stability Assessment
To ensure the validity of experimental results, the stability of a given lot of this compound can be empirically verified. The following protocols are based on standard industry practices for stress testing.
Protocol: Forced Degradation (Thermal and Hydrolytic Stress)
This protocol is designed to rapidly assess susceptibility to heat and moisture.
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a dry, aprotic solvent like acetonitrile.
-
Control Sample (T=0): Immediately analyze a portion of the stock solution by HPLC to establish the initial purity profile.
-
Thermal Stress: Transfer an aliquot of the stock solution to a sealed vial and place it in an oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[1]
-
Hydrolytic Stress: To another aliquot, add a controlled amount of water (e.g., 10% v/v) and incubate at room temperature.
-
Analysis: After the incubation period, allow the samples to return to room temperature and analyze by HPLC.
-
Evaluation: Compare the chromatograms of the stressed samples to the T=0 control. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.
Protocol: Photostability Assessment
This workflow is adapted from ICH Q1B guidelines to assess light sensitivity.[17][18]
-
Sample Preparation: Place a small amount of the solid compound in a chemically inert, transparent container (e.g., a quartz cuvette or glass vial). Prepare a second sample wrapped completely in aluminum foil to serve as a dark control.[1]
-
Exposure: Place both samples in a photostability chamber. Expose them to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][18]
-
Analysis: After exposure, dissolve both the light-exposed and dark control samples in a suitable solvent and analyze by HPLC-UV.
-
Evaluation: Compare the purity of the exposed sample to the dark control. Significant degradation in the exposed sample relative to the control confirms photosensitivity.
Conclusion
The chemical integrity of this compound is paramount for its successful application in scientific research. Its inherent reactivity as a benzylic bromide analogue necessitates stringent control over its environment. The fundamental principles of its preservation are the exclusion of moisture, light, and elevated temperatures . By implementing the recommended storage protocols—refrigeration under an inert, dry atmosphere and protection from light—and adhering to safe handling procedures, researchers can ensure the compound's stability, leading to reliable, reproducible, and successful experimental outcomes.
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Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. The Journal of Organic Chemistry, 66(10), 3235–3237. Retrieved from [Link]
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Baker, J. W. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, (Resumed), 214-222. Retrieved from [Link]
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Gáspár, A., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry, 84(11), 7052-7063. Retrieved from [Link]
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ResearchGate. (n.d.). Isotope experiment of benzyl bromide with water‐¹⁸O. Retrieved from [Link]
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ResearchGate. (n.d.). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Retrieved from [Link]
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Keefer, R. M., & Andrews, L. J. (1961). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl. Journal of the American Chemical Society, 83(17), 3719-3723. Retrieved from [Link]
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ResearchGate. (2025, August 10). Photostability testing of pharmaceutical products. Retrieved from [Link]
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European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
-
Finar Limited. (2010, June 10). Material Safety Data Sheet: Quinoline. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Bromo-7-(trifluoromethyl)quinoline. Retrieved from [Link]
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Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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ICH. (1996, November). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Caltech Environmental Health and Safety. (n.d.). Ethidium Bromide Handling and Disposal. Retrieved from [Link]
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ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]
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Bai, Y., et al. (2010). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. Ecotoxicology and Environmental Safety, 73(3), 335-344. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed pathways for quinoline biodegradation by Comamonas sp. strains. Retrieved from [Link]
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Wang, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Molecules, 27(8), 2415. Retrieved from [Link]
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YouTube. (2020, October 26). Reactivity of Quinoline. Retrieved from [Link]
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ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
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The Lynchpin of Innovation: A Technical Guide to the Medicinal Chemistry Applications of 3-(Bromomethyl)quinoline
Foreword: The Quinoline Core and the Promise of a Reactive Handle
The quinoline scaffold stands as a "privileged structure" in the landscape of medicinal chemistry, forming the backbone of numerous approved therapeutics.[1] Its inherent biological activities and versatile synthetic accessibility have long captured the attention of drug discovery scientists.[2][3] This guide delves into a particularly reactive and promising derivative: 3-(Bromomethyl)quinoline. The introduction of a bromomethyl group at the 3-position transforms the stable quinoline core into a versatile platform for the synthesis of a vast array of novel chemical entities. This reactive handle, akin to a benzylic bromide, is primed for nucleophilic substitution, offering a straightforward entry into diverse chemical space. This in-depth guide will explore the synthesis, reactivity, and, most importantly, the significant potential of this compound in the development of next-generation therapeutics across a spectrum of diseases, including cancer, infectious diseases, and neurodegenerative disorders. We will dissect the causality behind experimental choices, provide field-proven insights, and offer detailed protocols to empower researchers in their quest for novel bioactive molecules.
I. The Synthetic Gateway: Accessing the Key Intermediate
The journey into the medicinal chemistry of this compound derivatives begins with its efficient synthesis. The most direct and widely employed method is the free-radical bromination of 3-methylquinoline. This reaction leverages the benzylic-like reactivity of the methyl group, making it susceptible to halogenation under radical conditions.
Protocol 1: Synthesis of this compound via Free-Radical Bromination
This protocol details a standard procedure for the synthesis of this compound from 3-methylquinoline using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
Materials:
-
3-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylquinoline (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with saturated sodium thiosulfate solution to quench any remaining bromine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
Causality and Insights:
-
Choice of Brominating Agent: NBS is the preferred reagent for allylic and benzylic bromination as it provides a low, constant concentration of bromine in the reaction mixture, which favors the radical substitution pathway over electrophilic addition to the quinoline ring.[4]
-
Radical Initiator: BPO or AIBN is crucial for initiating the radical chain reaction by providing an initial source of radicals upon thermal decomposition.
-
Solvent: A non-polar solvent like CCl₄ is used to prevent the ionization of NBS and to facilitate the radical mechanism.
-
Work-up: The aqueous washes are essential to remove unreacted reagents, byproducts, and acidic impurities, ensuring a clean crude product for purification.
II. The Power of Reactivity: A Hub for Molecular Diversity
The synthetic utility of this compound lies in its susceptibility to nucleophilic attack at the methylene carbon. This allows for the facile introduction of a wide range of functional groups, each capable of imparting unique physicochemical and pharmacological properties to the resulting molecule.
A. N-Alkylation: Crafting Novel Amine Derivatives
The reaction of this compound with primary and secondary amines is a robust method for generating a library of aminomethylquinoline derivatives. These compounds are of particular interest in medicinal chemistry due to the prevalence of amine functionalities in bioactive molecules, which can participate in crucial hydrogen bonding interactions with biological targets.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., piperidine, aniline derivatives)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
Procedure:
-
To a solution of the amine (1.1 eq) in acetonitrile or DMF, add potassium carbonate (1.5 eq).
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60°C for 2-6 hours, monitoring by TLC.
-
Upon completion, filter off the inorganic base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Causality and Insights:
-
Base: The base is essential to deprotonate the amine (in the case of amine salts) or to act as an acid scavenger for the HBr generated during the reaction, driving the reaction to completion.
-
Solvent: Polar aprotic solvents like acetonitrile and DMF are excellent choices as they readily dissolve the reactants and facilitate the Sₙ2 reaction mechanism.
B. S-Alkylation: Introducing Sulfur-Containing Moieties
Thioethers are important functional groups in many pharmaceuticals. The reaction of this compound with thiols provides a direct route to 3-(arylthiomethyl)- or 3-(alkylthiomethyl)quinolines.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol (EtOH) or Methanol (MeOH) as solvent
Procedure:
-
Dissolve the thiol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.0 eq) in water or ethanol to form the thiolate salt in situ.
-
To this mixture, add a solution of this compound (1.0 eq) in ethanol.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[5]
Causality and Insights:
-
Thiolate Formation: The in situ formation of the more nucleophilic thiolate anion by deprotonation of the thiol with a base is crucial for an efficient reaction.
C. O-Alkylation: Synthesizing Ether Linkages
The formation of ether linkages via O-alkylation of phenols or alcohols with this compound introduces another dimension of structural diversity. Aryl ethers, in particular, are common motifs in many biologically active compounds.
Materials:
-
This compound
-
Desired phenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetone or DMF as solvent
Procedure:
-
To a solution of the phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[6][7]
Causality and Insights:
-
Base Strength: While potassium carbonate is often sufficient, more hindered or less acidic phenols may require a stronger base like cesium carbonate to facilitate deprotonation and improve reaction rates.
III. Therapeutic Potential: A Survey of Biological Activities
The true value of this compound as a medicinal chemistry scaffold is realized in the diverse biological activities exhibited by its derivatives. The ability to rapidly generate libraries of compounds with varied physicochemical properties allows for extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.
A. Anticancer Applications
The quinoline nucleus is a well-established pharmacophore in oncology.[8] Derivatives of this compound have the potential to act as potent anticancer agents through various mechanisms, including kinase inhibition and induction of apoptosis.
| Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone Hybrid | MGC-803 (Gastric Cancer) | 1.38 | [2] |
| Quinoline-Chalcone Hybrid | HCT-116 (Colon Cancer) | 5.34 | [2] |
| Quinoline-Chalcone Hybrid | MCF-7 (Breast Cancer) | 5.21 | [2] |
| 2-Arylquinoline Derivative | PC3 (Prostate Cancer) | 31.37 | [9] |
| 2-Arylquinoline Derivative | HeLa (Cervical Cancer) | 8.3 | [9] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 (Leukemia) | >5-fold more cytotoxic than for normal cells | [8] |
Note: The table presents data for quinoline derivatives that are structurally analogous or conceptually related to compounds derivable from this compound, illustrating the potential of this scaffold.
B. Antimicrobial and Antiviral Frontiers
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinoline derivatives have a long history as antimicrobial and antimalarial drugs.[10] By modifying the 3-position of the quinoline ring, it is possible to develop new agents with potent activity against a range of pathogens.
| Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| N-methylbenzofuro[3,2-b]quinoline | Vancomycin-resistant E. faecium | 4 | [6] |
| 9-bromo substituted indolizinoquinoline-5,12-dione | S. aureus ATCC25923 | 0.031 | [10] |
| Quinoline-based hydroxyimidazolium hybrid | M. tuberculosis H37Rv | 10 | [11] |
| Quinoline-based hydroxyimidazolium hybrid | C. neoformans | 15.6 | [11] |
| Quinolone-piperidine conjugate | P. falciparum (CQ-sensitive) | nanomolar range | [7] |
| Quinolone-piperidine conjugate | P. falciparum (CQ-resistant) | nanomolar range | [7] |
Note: The table includes data for various quinoline derivatives to demonstrate the broad antimicrobial potential of the quinoline scaffold.
C. Neuroprotective Strategies
Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant and growing healthcare challenge. Quinoline derivatives have emerged as promising candidates for the development of neuroprotective agents due to their ability to target multiple pathological pathways, including oxidative stress and neuroinflammation.[12][13][14]
Derivatives of this compound can be designed to incorporate functionalities that combat oxidative stress, reduce neuroinflammation, and inhibit enzymes like acetylcholinesterase, offering a multi-pronged therapeutic approach.[13]
IV. Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the creation of large and diverse compound libraries. The potential applications of its derivatives span a wide range of therapeutic areas, from oncology to infectious diseases and neurodegeneration.
The future of drug discovery with this scaffold lies in the rational design of novel derivatives that can selectively target key biological pathways. The combination of the quinoline core with other pharmacophores through the reactive bromomethyl handle offers a powerful strategy for developing next-generation therapeutics with improved efficacy and safety profiles. As our understanding of disease mechanisms deepens, the strategic functionalization of this compound will undoubtedly continue to yield novel and impactful drug candidates.
V. References
-
Molecules. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]
-
Taylor & Francis Online. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
-
PMC - NIH. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Link]
-
CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. [Link]
-
NIH. (2020). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. [Link]
-
ResearchGate. (2021). The anticancer IC50 values of synthesized compounds. [Link]
-
Google Patents. (2016). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
New Journal of Chemistry (RSC Publishing). (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]
-
ResearchGate. (2022). MIC values of ciprofloxacin, quinoline, 3e, EDTA, and combination of 3e.... [Link]
-
PMC - NIH. (2017). A Thiol-Mediated Three-Step Ring Expansion Cascade for the Conversion of Indoles into Functionalized Quinolines. [Link]
-
NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]
-
ACS Publications. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. [Link]
-
ResearchGate. (2017). New quinolin-3-yl- N -hydrazinecarbothioamides in the synthesis of thiazoles and thiazines. [Link]
-
PMC - NIH. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]
-
PMC - NIH. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. [Link]
-
ResearchGate. (2015). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
-
YouTube. (2021). NBS: Radical Bromination. [Link]
-
PMC - NIH. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
ResearchGate. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. [Link]
-
PMC - NIH. (2021). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. [Link]
-
PMC - PubMed Central. (2021). Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer's Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis. [Link]
-
PubMed. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. [Link]
-
PMC - PubMed Central. (2017). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. [Link]
-
IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of quinolines. [Link]
-
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
Mini-Reviews in Medicinal Chemistry. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). [Link]
-
MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
ResearchGate. (2017). The 3CC reaction of thiophenol with formaldehyde and styrene. Reagents and conditions. [Link]
-
ResearchGate. (2018). General strategies for the synthesis of quinoline derivatives. Reagents.... [Link]
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3-(Bromomethyl)quinoline: A Versatile Synthon for Modern Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. Its rigid, planar structure and the presence of a basic nitrogen atom allow for diverse biological interactions and tunable electronic properties. Consequently, the development of synthons that enable the efficient and regioselective functionalization of the quinoline core is of paramount importance. 3-(Bromomethyl)quinoline has emerged as a particularly valuable building block. Its structure combines the stable quinoline nucleus with a highly reactive benzylic bromide moiety, making it an exceptional electrophilic partner for constructing complex molecules. This guide provides a technical overview of the synthesis, reactivity, and application of this compound, with a focus on its utility in assembling novel heterocyclic systems.
I. Synthesis of the Synthon: Accessing this compound
The most direct and common method for preparing this compound is the free-radical bromination of its precursor, 3-methylquinoline. This reaction leverages the relative stability of the benzylic radical intermediate formed at the methyl group.
Mechanism Insight: The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or UV irradiation. The initiator generates a bromine radical from a brominating agent, most commonly N-bromosuccinimide (NBS). The bromine radical abstracts a hydrogen atom from the methyl group of 3-methylquinoline, forming a resonance-stabilized quinolin-3-ylmethyl radical. This radical then reacts with another molecule of the brominating agent to yield the desired this compound product and propagate the radical chain. The use of NBS is advantageous as it maintains a low concentration of bromine in the reaction mixture, minimizing competitive electrophilic aromatic bromination on the quinoline rings.
3-Methylquinoline
>]; "3-Bromomethylquinoline" [shape=plaintext, label=<
this compound
>];
} }
Caption: Figure 1. Synthesis of this compound via Radical Bromination.
Field-Proven Protocol: Synthesis of this compound
This protocol is adapted from established procedures for benzylic bromination.[1]
-
Reaction Setup: To a solution of 3-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or benzene, add N-bromosuccinimide (NBS, 1.05-1.1 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically ~80°C for CCl₄) and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
II. Core Reactivity: A Versatile Electrophile for Heterocycle Elaboration
The synthetic utility of this compound is dominated by its reactivity as a potent electrophile in nucleophilic substitution reactions. The carbon of the bromomethyl group is highly susceptible to attack by a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond and displacement of the bromide leaving group.
A. N-Alkylation of Heterocycles
One of the most powerful applications of this compound is the direct N-alkylation of nitrogen-containing heterocycles. This strategy provides a straightforward route to novel hybrid molecules where the quinoline moiety is tethered to another heterocyclic system, a common motif in pharmacologically active compounds.[2][3]
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) are preferred. They effectively solvate the cation of the base but do not strongly solvate the nucleophile, thereby increasing its reactivity.
-
Base: A mild to moderate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed. Its role is to deprotonate the N-H of the heterocyclic nucleophile, generating the more potent anionic nucleophile in situ. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions.
-
Temperature: Reactions are often run at room temperature to slightly elevated temperatures (40-80°C) to achieve a reasonable reaction rate without promoting side reactions.
Caption: Figure 2. General N-Alkylation of Heterocycles.
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,2,4-Triazole | K₂CO₃ | DMF | 60 | High | [4] |
| Imidazole | K₂CO₃ | CH₃CN | Reflux | Good | [5] |
| Benzimidazole | NaH | THF | RT | High | [2] |
| Various Amines | Et₃N | CH₂Cl₂ | RT | Good-Excellent | [6] |
| Table 1. Representative Examples of N-Alkylation Reactions. |
B. O/S-Alkylation for Ether and Thioether Synthesis
Analogous to N-alkylation, this compound readily reacts with oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. These reactions are crucial for introducing flexible linkers and modifying the physicochemical properties of target molecules.[7][8]
Field-Proven Protocol: Synthesis of 3-((Phenylthio)methyl)quinoline
-
Thiolate Generation: In a round-bottom flask, dissolve thiophenol (1.0 eq) in DMF. Add a base such as potassium carbonate (1.2 eq) and stir the mixture at room temperature for 20-30 minutes to ensure complete formation of the thiolate anion.
-
Nucleophilic Substitution: Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired thioether.[7][9]
C. Advanced Applications: Precursor to 1,3-Dipoles for Cycloaddition
Beyond simple substitution, this compound can serve as a precursor to more complex reactive intermediates, such as azomethine ylides, for use in [3+2] cycloaddition reactions.[10][11] This powerful strategy allows for the rapid construction of complex, five-membered nitrogen-containing heterocycles, such as pyrrolidines, fused to the quinoline scaffold.
Mechanistic Pathway:
-
Quaternization: Reaction of this compound with a secondary amine (e.g., sarcosine methyl ester) forms a quaternary ammonium salt.
-
Ylide Formation: In the presence of a base (e.g., triethylamine), the acidic proton alpha to both the nitrogen and the ester group is removed, generating a transient 1,3-dipole (an azomethine ylide).
-
[3+2] Cycloaddition: This reactive ylide is immediately trapped in situ by a dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD) or N-phenylmaleimide, to yield a highly functionalized, polycyclic product.[12]
Caption: Figure 3. Pathway to Fused Heterocycles via [3+2] Cycloaddition.
This approach exemplifies the synthon's utility in complexity-generating reactions, providing rapid access to unique chemical scaffolds for drug discovery programs.
III. Safety and Handling
This compound, like many benzylic bromides, should be handled with care in a well-ventilated chemical fume hood.[13][14]
-
Hazards: It is expected to be a lachrymator (causes tears) and corrosive, causing severe skin burns and eye damage.[14][15] It may also be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
IV. Conclusion and Future Outlook
This compound is a high-value, versatile synthon that serves as a powerful electrophilic building block for the synthesis of diverse heterocyclic structures. Its straightforward preparation and predictable reactivity in nucleophilic substitution reactions make it an indispensable tool for medicinal chemists and organic scientists. The ability to readily attach the quinoline-3-ylmethyl moiety to a vast array of N-, O-, and S-nucleophiles provides a reliable platform for generating libraries of novel compounds for biological screening. Furthermore, its application as a precursor for more complex transformations, such as [3+2] cycloadditions, opens avenues for the rapid assembly of intricate polycyclic systems. Future research will likely focus on expanding the scope of its reactions, including its use in transition-metal-catalyzed cross-coupling reactions and the development of stereoselective transformations to further enhance its synthetic power.
References
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of substituted quinolines and heterocyclo[x,y-c]quinolines by the nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines. Heterocyclic Communications, 5(6). Available at: [Link]
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Tu, S., Wu, S., Yan, S., Hao, W., Zhang, X., Cao, L., & Han, Z. (2018). Tandem Double [3 + 2] Cycloaddition Reactions at Both C-1 and C-3 Atoms of N-Cyanomethylisoquinolinium Ylide. The Journal of Organic Chemistry, 83(5), 2697-2705. Available at: [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Bromomethyl)-2(1H)-quinolinone. Available at: [Link]
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Kumar, R., & Singh, Y. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 33-36. Available at: [Link]
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Abass, M., Hassanien, H. M., & Atta-Allah, M. M. (2013). Synthesis of some new 3-heterocyclic quinolinones using E-3-(3-(dimethylamino)-acryloyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one. Organic Chemistry: An Indian Journal, 9(1), 15-22. Available at: [Link]
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Kozlov, N. S., Gusak, K. N., & Sauts, R. D. (1990). Synthesis of 3-Aryl-1-methylbenzo[f]quinolines. Chemistry of Heterocyclic Compounds, 26(4), 424-426. Available at: [Link]
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Singh, S., & Kumar, R. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 30-33. Available at: [Link]
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Clemo, G. R., & Turnbull, J. H. (1946). The synthesis of 3-methylisoquinolines. Journal of the Chemical Society (Resumed), 701-705. Available at: [Link]
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Ökten, S., Çakmak, O., & Karakuş, E. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds, 1-22. Available at: [Link]
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Padwa, A., & Nuyttens, F. (2018). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 23(10), 2588. Available at: [Link]
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Uzelac, M., et al. (2023). Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. Molecules, 28(19), 6968. Available at: [Link]
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Thomson, R. J., & Smith, A. D. (2011). A Thiol-Mediated Three-Step Ring Expansion Cascade for the Conversion of Indoles into Functionalized Quinolines. Organic Letters, 13(5), 1122-1125. Available at: [Link]
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Wang, D., & Zhu, J. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry, 13, 589-611. Available at: [Link]
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Ökten, S., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications, 1-10. Available at: [Link]
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Pitre, S. P., McTiernan, C. D., & Scaiano, J. C. (2016). Visible light mediated azomethine ylide formation—photoredox catalyzed [3+2] cycloadditions. Chemical Communications, 52(56), 8695-8698. Available at: [Link]
-
Li, G., et al. (2019). Reductive electrophilic C–H alkylation of quinolines by a reusable iridium nanocatalyst. Organic Chemistry Frontiers, 6(12), 1938-1943. Available at: [Link]
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Wang, D., & Zhu, J. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry, 13, 589-611. Available at: [Link]
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Wang, J., & Hu, W. (2017). Catalytic Asymmetric [3+1]‐Cycloaddition Reaction of Ylides with Electrophilic Metallo‐enolcarbene Intermediates. Angewandte Chemie International Edition, 56(21), 5875-5878. Available at: [Link]
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Domingo, L. R., & Ríos-Gutiérrez, M. (2024). Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory. Scientific Reports, 14(1), 1-13. Available at: [Link]
-
Maji, A., & Kumar, S. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2539-2544. Available at: [Link]
-
Golič, L., & Tišler, M. (1981). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 18(1), 125-128. Available at: [Link]
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Smith, A. D., & Thomson, R. J. (2011). A Thiol-Mediated Three-Step Ring Expansion Cascade for the Conversion of Indoles into Functionalized Quinolines. Organic Letters, 13(5), 1122-1125. Available at: [Link]
-
Kumar, G. S., et al. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Reddy, C. S., et al. (2024). Synthesis of Novel Quinoline containing 1,2,3-Triazole Hybrids: Evaluation of Anticancer Activity and Molecular Docking Studies. Asian Journal of Chemistry, 36(11), 2675-2682. Available at: [Link]
-
Wang, M.-G., Wu, J., & Shang, Z.-C. (2012). A simple and efficient method enables the synthesis of N-alkynylheteroarenes from 1,1-dibromo-1-alkenes via a copper-catalyzed cross-coupling reaction. Synlett, 23(04), 589-594. Available at: [Link]
-
Zapevalov, A. Y., et al. (1996). Reaction of quinolines fluorinated at the benzene ring with nitrogen-centered nucleophiles. Russian Chemical Bulletin, 45(10), 2379-2384. Available at: [Link]
-
Wang, C., Li, X., & Zhu, J. (2015). Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. Organic Chemistry Frontiers, 2(6), 639-643. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-(Bromomethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Quinoline-3-Methylene Scaffold
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Functionalization of the quinoline core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 3-(Bromomethyl)quinoline, in particular, serves as a highly versatile electrophilic building block. Its structure, analogous to a benzylic bromide, features a reactive carbon center primed for nucleophilic substitution, providing a direct gateway to a diverse array of 3-(substituted methyl)quinoline derivatives. These derivatives are of significant interest in drug discovery and materials science.[4]
This guide provides a detailed exploration of the mechanistic principles and practical execution of nucleophilic substitution reactions using this compound. We will delve into the underlying reactivity, present a variety of potential nucleophilic partners, and offer detailed, field-proven protocols for the synthesis of key derivative classes.
Mechanistic Considerations: Navigating the SN1/SN2 Dichotomy
The reactivity of this compound is governed by its structural similarity to benzylic halides. The methylene carbon is activated towards nucleophilic attack due to the electron-withdrawing inductive effect of the bromine atom and the ability of the adjacent quinoline ring system to stabilize charge development in the transition state. This substrate can react via both SN1 and SN2 pathways, and the predominant mechanism is dictated by the reaction conditions.
-
SN2 Pathway: This single-step, bimolecular mechanism is favored by the use of strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMF, Acetone). The primary nature of the electrophilic carbon in this compound makes it sterically accessible for the backside attack characteristic of an SN2 reaction.
-
SN1 Pathway: This two-step, unimolecular mechanism proceeds through a carbocation intermediate. It is favored by weak nucleophiles (which often also serve as polar protic solvents, e.g., ethanol, water) and conditions that promote the departure of the bromide leaving group. The resulting quinolin-3-ylmethyl carbocation is resonance-stabilized by the aromatic ring system, making the SN1 pathway viable under appropriate conditions.
For preparative synthesis aiming for high yields and predictable stereochemistry (where applicable), conditions favoring the SN2 mechanism are generally preferred.
Caption: Competing SN1 and SN2 mechanisms for this compound.
A Survey of Nucleophilic Partners: Building Chemical Diversity
The electrophilic nature of this compound allows for the introduction of a wide range of functional groups through reactions with various nucleophiles. The table below summarizes common nucleophile classes and typical reaction conditions.
| Nucleophile Class | Nucleophile Example | Product Class | Typical Base | Typical Solvent | Temperature |
| Oxygen | Phenol, Methanol | Ether | K₂CO₃, Cs₂CO₃, NaH | Acetone, DMF, THF | RT to Reflux |
| Nitrogen | Piperidine, Azide | Amine, Azide | K₂CO₃, Et₃N or excess amine | DMF, Acetonitrile, EtOH | RT to 80 °C |
| Sulfur | Thiophenol | Thioether | K₂CO₃, NaH | DMF, EtOH | RT to 60 °C |
| Carbon | Diethyl Malonate, Cyanide | Alkylated Malonate, Nitrile | NaOEt, K₂CO₃ | EtOH, DMF, DMSO | RT to Reflux |
Experimental Protocols
Safety First: this compound and its analogues are expected to be irritants and lachrymators. All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Cyanide salts are highly toxic and require specialized handling procedures.
Caption: General workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of 3-(Phenoxymethyl)quinoline (O-Alkylation)
This protocol describes the formation of an ether linkage, a common motif in pharmacologically active molecules, by reacting this compound with a phenoxide nucleophile. The conditions are adapted from similar reactions with 2-(chloromethyl)quinoline.[1][2]
-
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add phenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add a suitable volume of acetone or DMF to create a stirrable slurry (approx. 0.2-0.5 M concentration with respect to the substrate).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (for acetone, ~56 °C) or 60-80 °C (for DMF) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-12 hours).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with 1M NaOH solution (to remove excess phenol) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Synthesis of 3-(Piperidin-1-ylmethyl)quinoline (N-Alkylation)
This protocol details the synthesis of a tertiary amine, a common functional group in CNS-active drugs, via direct alkylation of a secondary amine.
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (2.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq) (Optional, but recommended to scavenge HBr)
-
Acetonitrile or Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or ethanol.
-
Add potassium carbonate (1.5 eq), followed by piperidine (2.5 eq). The excess amine also acts as a base.
-
Stir the reaction mixture at room temperature. The reaction may be gently heated to 50-60 °C to increase the rate.
-
Monitor the reaction by TLC (typically complete within 2-8 hours).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel (often using a DCM/Methanol gradient) to yield the pure tertiary amine.
-
Protocol 3: Synthesis of 3-(Phenylthiomethyl)quinoline (S-Alkylation)
This protocol outlines the formation of a thioether, a functional group that can modulate lipophilicity and metabolic stability.
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Stir plate
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq) in DMF. Stir for 15-20 minutes at room temperature to form the thiophenoxide salt in situ.
-
Add a solution of this compound (1.0 eq) in a small amount of DMF to the mixture.
-
Stir the reaction at room temperature. Monitor by TLC until completion (typically 3-6 hours).
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with 1M NaOH (to remove excess thiophenol) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude thioether by column chromatography on silica gel.
-
Protocol 4: Synthesis of Diethyl 2-(Quinolin-3-ylmethyl)malonate (C-Alkylation)
This protocol describes a C-C bond-forming reaction, which is fundamental for extending the carbon skeleton. The alkylation of an active methylene compound like diethyl malonate is a classic and reliable method.[7]
-
Materials:
-
Sodium metal (1.1 eq)
-
Anhydrous Ethanol
-
Diethyl malonate (1.2 eq)
-
This compound (1.0 eq)
-
Diethyl ether
-
Dilute HCl
-
-
Equipment:
-
Three-necked round-bottom flask with magnetic stir bar
-
Reflux condenser with drying tube
-
Dropping funnel
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.1 eq), cut into small pieces, to anhydrous ethanol. Stir until all the sodium has dissolved.
-
Cool the sodium ethoxide solution in an ice bath and add diethyl malonate (1.2 eq) dropwise via a dropping funnel. Stir for 30 minutes at room temperature after the addition is complete to ensure full formation of the enolate.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the enolate solution.
-
After addition, heat the mixture to reflux and maintain for 4-8 hours, or until TLC indicates the consumption of the starting bromide.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Carefully neutralize the aqueous layer with dilute HCl, then separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Troubleshooting and Field Insights
-
Low Yields: If yields are low, ensure all reagents and solvents are anhydrous, especially for reactions involving strong bases like sodium ethoxide. Incomplete deprotonation of the nucleophile is a common issue. For sluggish reactions, consider switching to a higher boiling point solvent (e.g., from acetone to DMF) or adding a catalytic amount of sodium iodide (NaI) to promote an in-situ Finkelstein reaction, converting the bromide to a more reactive iodide.
-
Side Product Formation: For N-alkylation of primary amines, dialkylation can be a problem. Using a large excess of the amine can help favor mono-alkylation. For C-alkylation of malonates, dialkylation is also possible. Careful control of stoichiometry (using a slight excess of the enolate) can minimize this. Elimination (E2) can compete with substitution, especially with sterically hindered or strong bases at elevated temperatures. Using milder bases (e.g., K₂CO₃) and moderate temperatures can mitigate this.
-
Purification Challenges: The basic nitrogen of the quinoline ring can cause streaking on silica gel chromatography. Adding a small amount of triethylamine (~0.5-1%) to the eluent can significantly improve the separation.
References
-
Synthesis of 2-[3-(p-Methoxyphenoxymethyl)phenoxymethyl]quinoline. PrepChem.com. [Link]
-
Synthesis of 2-[3-(6-phenoxy-1-hydroxyhexyl)phenoxymethyl]quinoline. PrepChem.com. [Link]
-
General strategies for the synthesis of quinoline derivatives. ResearchGate. [Link]
-
Alkylation of Enolate Ions. Chemistry LibreTexts. (2021-12-27). [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]
-
Synthesis of New Substituted Quinoline Derivatives With 2-Amino-5-Methylthiophene-3-Carbonitrile. Indo American Journal of Pharmaceutical Research. (2014-05-28). [Link]
-
Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. PubMed Central. [Link]
- Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene.
-
Alkylation of Ketones with 3-Bromomethyl-l, 2-Benzisothiazoles. CaltechTHESIS. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. (2020-06-02). [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. PubMed Central. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. (2020-06-02). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. iajpr.com [iajpr.com]
- 3. RU2291861C2 - Method for preparing quinoline derivatives - Google Patents [patents.google.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocols: Synthesis of 3-(Aminomethyl)quinoline from 3-(Bromomethyl)quinoline
Abstract
This document provides a comprehensive technical guide for the synthesis of 3-(aminomethyl)quinoline, a crucial building block in medicinal chemistry and drug discovery, starting from 3-(bromomethyl)quinoline. We present detailed protocols for two highly effective and selective methods: the Gabriel Synthesis and the Delépine Reaction . This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, purification techniques, and full characterization data. Furthermore, a comparative analysis of the synthetic strategies is provided to aid in method selection based on laboratory capabilities and project requirements. All procedures emphasize safety, reliability, and reproducibility.
Introduction: The Significance of the Aminomethylquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the renowned antimalarial drug quinine and modern anticancer agents.[1][2] Specifically, the 3-(aminomethyl)quinoline moiety serves as a critical pharmacophore and a versatile synthetic intermediate for constructing more complex molecules with a wide array of biological activities.[3]
The conversion of a reactive benzylic halide, such as this compound, to the corresponding primary amine is a foundational transformation in organic synthesis. However, direct amination with ammonia often leads to poor selectivity, resulting in a mixture of primary, secondary, and tertiary amines due to over-alkylation.[4][5] To overcome this challenge, methods employing amine-anion equivalents or protected amine precursors are necessary to ensure the exclusive formation of the desired primary amine. This guide focuses on two such robust and field-proven methodologies.
Comparative Overview of Synthetic Strategies
The choice of synthetic route depends on factors such as desired purity, reaction scale, reagent availability, and tolerance of harsh conditions. The Gabriel and Delépine reactions are superior to direct ammonolysis for the clean synthesis of primary amines.
| Feature | Gabriel Synthesis | Delépine Reaction | Direct Ammonolysis |
| Selectivity for 1° Amine | Excellent; avoids over-alkylation. | Excellent; selective for primary amine formation.[6][7] | Poor; often yields mixtures of 1°, 2°, 3° amines and quaternary salts.[4] |
| Key Reagent | Potassium Phthalimide | Hexamethylenetetramine (HMTA) | Ammonia (aqueous or liquid)[8] |
| Reaction Conditions | Two steps: N-alkylation followed by hydrolysis. Hydrolysis can be harsh (acidic) or milder (hydrazine).[9][10] | Two steps: Quaternary salt formation followed by acid hydrolysis.[7][11] | Typically requires high pressure and temperature.[12] |
| Key Byproducts | Phthalic acid or Phthalhydrazide.[9] | Formaldehyde, Ammonium Chloride.[6][11] | Over-alkylated amine side products. |
| Advantages | Very clean product; well-established and reliable. | Easily accessible reagents; short reaction times; mild conditions for salt formation.[6][7] | Atom economical; inexpensive reagent. |
| Disadvantages | Phthalhydrazide separation can be challenging; hydrolysis step can be slow or require harsh reagents like hydrazine.[9][13] | Use of toxic solvents like chloroform is common; poor atom economy due to formaldehyde formation.[6] | Lack of selectivity is a major drawback. |
Method 1: The Gabriel Synthesis
Principle & Rationale
The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from alkyl halides.[4][9] The process utilizes the phthalimide anion as an ammonia surrogate. The N-H proton of phthalimide is acidic (pKa ≈ 8.3) and can be easily removed by a base.[5] The resulting nucleophilic anion attacks the electrophilic carbon of this compound in an SN2 reaction. The two electron-withdrawing carbonyl groups on the nitrogen prevent the product, N-(quinolin-3-ylmethyl)phthalimide, from undergoing further alkylation.[4] The final step involves the liberation of the primary amine, most commonly achieved by hydrazinolysis (the Ing-Manske procedure), which cleaves the imide to yield the desired amine and a stable phthalhydrazide precipitate.[9]
Experimental Workflow
Caption: Workflow for the Gabriel Synthesis of 3-(Aminomethyl)quinoline.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound hydrobromide (or free base)
-
Potassium phthalimide (≥98%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate (64-65% solution)
-
Ethanol (200 proof)
-
Diethyl ether
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (2 M)
-
Magnesium sulfate or Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Eluent: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) mixture
Procedure:
-
N-Alkylation:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration) in a round-bottom flask, add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Once complete, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water, which should cause the N-alkylated phthalimide intermediate to precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry thoroughly.
-
-
Hydrazinolysis (Amine Liberation):
-
Suspend the dried N-(quinolin-3-ylmethyl)phthalimide intermediate in ethanol (approx. 0.15 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. The reflux is typically maintained for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in dichloromethane (DCM) and wash with water.
-
Extract the organic layer with 2 M HCl. The amine product will move to the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with DCM or diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 10 with 2 M NaOH while cooling in an ice bath.
-
Extract the liberated free amine into DCM (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography using an eluent system such as DCM:MeOH:TEA (e.g., 95:4.5:0.5) to afford pure 3-(aminomethyl)quinoline.
-
Method 2: The Delépine Reaction
Principle & Rationale
The Delépine reaction provides an alternative, efficient route to primary amines from reactive alkyl halides.[6][14] The reaction proceeds in two stages: first, the alkyl halide reacts with hexamethylenetetramine (HMTA, urotropine) in an SN2 fashion to form a stable, often crystalline, quaternary ammonium salt.[7][11] HMTA acts as a protected form of ammonia, and alkylation occurs only once.[7] In the second stage, this salt is hydrolyzed under acidic conditions (typically with ethanolic HCl) to yield the primary amine hydrochloride, along with formaldehyde and ammonium chloride as byproducts.[6][11] This method is advantageous due to its simple procedure and the ease of handling the crystalline intermediate salt.
Experimental Workflow
Caption: Workflow for the Delépine Reaction.
Detailed Experimental Protocol
Materials and Reagents:
-
This compound hydrobromide (or free base)
-
Hexamethylenetetramine (HMTA, ≥99%)
-
Chloroform or Acetonitrile, anhydrous
-
Ethanol (95% or absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (2 M) or Ammonium hydroxide
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Quaternary Ammonium Salt Formation:
-
Dissolve this compound (1.0 eq) and hexamethylenetetramine (1.1 eq) in anhydrous chloroform or acetonitrile (approx. 0.3 M concentration).
-
Stir the mixture at room temperature or gently reflux for 2-4 hours. A white precipitate of the quaternary ammonium salt will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the salt by vacuum filtration, wash with cold chloroform or diethyl ether, and air dry. This salt is often pure enough for the next step without further purification.[7]
-
-
Acid Hydrolysis:
-
Suspend the dried quaternary salt in a mixture of ethanol and concentrated HCl (e.g., a 2:1 v/v mixture, approx. 0.1 M concentration of the salt).
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC (a sample must be basified before spotting) to confirm the disappearance of the intermediate and formation of the product.
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and cool in an ice bath.
-
Carefully add a base (e.g., 2 M NaOH or conc. NH₄OH) until the solution is strongly basic (pH > 10) to liberate the free amine.
-
Extract the aqueous solution with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography as described in the Gabriel synthesis protocol.
-
Purification and Characterization
Independent of the synthetic method, the final product requires rigorous purification and characterization to confirm its identity and purity.
-
Purification: Column chromatography on silica gel is the most effective method.[15] A solvent system containing a small amount of a basic modifier like triethylamine or ammonium hydroxide is often necessary to prevent the amine from tailing on the acidic silica gel. Recrystallization of the free base or its hydrochloride salt can also be an effective purification strategy.[15][16]
-
Characterization: Spectroscopic methods are essential for structural elucidation.[17]
Table of Expected Analytical Data for 3-(Aminomethyl)quinoline
| Analysis Method | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.9 (s, 1H, H2), ~8.1 (d, 1H, H4), ~7.9-7.5 (m, 4H, Ar-H), ~4.0 (s, 2H, CH₂), ~1.7 (br s, 2H, NH₂). Note: Chemical shifts can vary with solvent and concentration.[18] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~152, ~147, ~135-126 (Aromatic C & C-q), ~45 (CH₂). |
| FT-IR (ATR) | ν (cm⁻¹): 3350-3250 (N-H stretch, primary amine), 3050 (Aromatic C-H stretch), 1600, 1570, 1500 (C=C/C=N stretch), 1420 (CH₂ bend). |
| Mass Spec. (ESI+) | m/z: 159.09 [M+H]⁺ for C₁₀H₁₀N₂. |
Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.[19][20][21]
-
This compound: This compound is a potent lachrymator and is corrosive.[22] It can cause severe burns to the skin and eyes. Handle with extreme care and avoid inhalation of dust or vapors.
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood and avoid all contact with skin. Quench any excess hydrazine carefully.
-
Solvents:
-
DMF: Anhydrous DMF is a skin irritant and can be absorbed through the skin.
-
Chloroform: A suspected carcinogen and toxic upon inhalation.[6]
-
-
Acids and Bases: Concentrated HCl and NaOH solutions are highly corrosive and can cause severe burns.[22] Handle with care, ensuring appropriate gloves and eye protection are used.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated solvent waste should be segregated.
References
-
Wikipedia. Delépine reaction . [Link]
-
Organic Chemistry Portal. Delepine reaction . [Link]
-
Semantic Scholar. Delépine amine synthesis . [Link]
-
Scribd. Delepine Amine Synthesis . [Link]
-
RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . [Link]
-
ResearchGate. A review on synthetic investigation for quinoline- recent green approaches . [Link]
-
Cambridge University Press. Gabriel Synthesis (Ing-Manske Procedure) . [Link]
-
Wikipedia. Gabriel synthesis . [Link]
-
Chemistry LibreTexts. Gabriel Synthesis . [Link]
-
Master Organic Chemistry. The Gabriel Synthesis . [Link]
-
LookChem. Purification of Quinoline . [Link]
-
Chemistry Steps. The Gabriel Synthesis of Primary Amines . [Link]
-
Organic Process Research & Development. Synthetic Routes to Quinoline Derivatives . [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . [Link]
-
NIH. Recent Advances in Metal-Free Quinoline Synthesis . [Link]
-
PubMed. Recent Progress in the Synthesis of Quinolines . [Link]
-
YouTube. Structure elucidation of quinoline| NMR Spectroscopy . [Link]
-
HETEROCYCLES. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY . [Link]
-
Organic Reactions. The Skraup Synthesis of Quinolines . [Link]
-
SlideShare. Synthesis of Quinoline and derivatives . [Link]
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives . [Link]
-
ResearchGate. Catalytic and Noncatalytic Ammonolysis of Polyfluorinated 1,3-Dichlorobenzenes . [Link]
-
ProQuest. Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies . [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives . [Link]
-
ResearchGate. Oxidative ammonolysis of 3-picoline followed by hydrolysis to NA . [Link]
- Google Patents. Process of preparing 3-amino-quinolines.
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- 3. Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy and Enantioselective, Aerobic Copper-Catalyzed Carboamination, Carboetherification, and Aminooxygenation of Alkenes - ProQuest [proquest.com]
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- 13. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Delépine amine synthesis | Semantic Scholar [semanticscholar.org]
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- 16. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 17. youtube.com [youtube.com]
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- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
Application Notes & Protocols: Strategic Synthesis of Quinoline-3-yl-methyl Ethers and Esters
Prepared by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making its derivatives potent agents in various therapeutic areas.[3] Quinoline-based compounds have demonstrated significant pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][4][5] The ability to functionalize the quinoline core at various positions is crucial for modulating the bioactivity, solubility, and metabolic stability of potential drug candidates.
This guide focuses on the synthesis of two key classes of derivatives: quinoline-3-yl-methyl ethers and esters . These motifs are of particular interest as the ether and ester linkages can serve as critical pharmacophoric elements or as bio-labile handles to create prodrugs. The strategic introduction of diverse alkoxy (for ethers) or acyloxy (for esters) groups at the 3-position allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.
This document provides a detailed overview of the primary synthetic strategies, the underlying chemical principles, and field-tested laboratory protocols for the preparation of these valuable compounds.
The Central Precursor: Synthesis of (Quinolin-3-yl)methanol
The most direct and versatile route to both target compound classes proceeds via the common intermediate, (quinolin-3-yl)methanol. This alcohol is typically prepared by the reduction of a carbonyl group at the 3-position, most commonly from quinoline-3-carbaldehyde.
Causality Behind Experimental Choices:
-
Starting Material: Quinoline-3-carbaldehydes are readily accessible through various established methods, such as the Vilsmeier-Haack reaction on appropriately substituted anilines. This makes them a cost-effective and logical starting point.
-
Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the aromatic quinoline ring system. Its operational simplicity (no need for inert atmosphere) and easy workup make it ideal for routine laboratory synthesis. More powerful reagents like lithium aluminum hydride (LiAlH₄) are unnecessary and would require more stringent anhydrous and inert conditions.
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Synthesis of Potential Kinase Inhibitors Using 3-(Bromomethyl)quinoline
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] In the realm of oncology and inflammatory diseases, protein kinases are critical targets for therapeutic intervention, and quinoline-based molecules have emerged as a particularly successful class of kinase inhibitors.[2][3] Several FDA-approved drugs, such as Bosutinib, underscore the clinical significance of this heterocyclic motif.[4]
The versatility of the quinoline core allows for strategic functionalization at various positions, enabling the fine-tuning of a compound's affinity and selectivity for the ATP-binding site of a target kinase.[5] This guide focuses on the utility of a specific, highly reactive starting material: 3-(Bromomethyl)quinoline . The introduction of a methylene linker at the 3-position provides a flexible vector for introducing a diverse range of pharmacophores, allowing for the exploration of chemical space and the optimization of interactions within the kinase active site.
This document provides a detailed protocol for the synthesis of a potential kinase inhibitor library using this compound as a key building block. We will delve into the chemical rationale, provide step-by-step synthetic procedures, and discuss the principles of biological evaluation.
Chemical Rationale and Strategy: Leveraging the Reactivity of this compound
The synthetic strategy hinges on the high reactivity of the bromomethyl group at the 3-position of the quinoline core. This benzylic bromide is an excellent electrophile, primed for nucleophilic substitution reactions, primarily through an SN2 mechanism.[6] This allows for the straightforward introduction of various nucleophiles, such as phenols, anilines, and other heterocyclic amines, which are common components of known kinase inhibitors.
The methylene linker provided by the starting material offers several advantages in inhibitor design:
-
Flexibility: It allows the appended pharmacophore to adopt an optimal orientation within the kinase's binding pocket.
-
Vectorial Diversity: It directs the substituent away from the core quinoline scaffold, enabling interactions with regions of the active site that might not be accessible by direct substitution on the ring.
-
Synthetic Accessibility: The SN2 reaction is a robust and high-yielding transformation, making this approach amenable to the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(Aryloxymethyl)quinoline Derivatives
This protocol details the synthesis of a representative potential kinase inhibitor via the reaction of this compound with a phenolic nucleophile. For this example, we will use 4-aminophenol, a common fragment in kinase inhibitor design.
Reaction Scheme:
Caption: General synthesis of 4-((Quinolin-3-yl)methoxy)aniline.
Materials:
-
This compound hydrobromide
-
4-Aminophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-aminophenol (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the phenol.
-
Add a solution of this compound hydrobromide (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-((Quinolin-3-yl)methoxy)aniline.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group, facilitating the nucleophilic attack on the electrophilic bromomethyl carbon.
-
Solvent: DMF is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.
-
Workup: The aqueous workup is necessary to remove the inorganic salts (KBr and excess K₂CO₃) and DMF.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.
Protocol 2: Synthesis of 3-((Alkyl/Aryl)aminomethyl)quinoline Derivatives
This protocol outlines the reaction of this compound with a primary or secondary amine.
Reaction Scheme:
Caption: General synthesis of 3-((Alkyl/Aryl)aminomethyl)quinoline derivatives.
Materials:
-
This compound hydrobromide
-
Desired primary or secondary amine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound hydrobromide (1.0 equivalent) and the desired amine (1.5 equivalents) in anhydrous acetonitrile.
-
Add a suitable non-nucleophilic base such as triethylamine or DIPEA (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to yield the crude product, which can be further purified by column chromatography or recrystallization.
Mechanism of Kinase Inhibition and Structure-Activity Relationship (SAR)
Quinoline-based kinase inhibitors typically function as ATP-competitive inhibitors. The nitrogen atom of the quinoline ring often forms a crucial hydrogen bond with a conserved residue in the hinge region of the kinase's ATP-binding pocket. The substituents on the quinoline scaffold then occupy adjacent hydrophobic pockets, contributing to the inhibitor's potency and selectivity.
Sources
- 1. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amherst.edu [amherst.edu]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-(azidomethyl)quinoline
Abstract
This document provides a comprehensive, in-depth technical guide for the synthesis of 3-(azidomethyl)quinoline, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety measures. The synthesis is presented as a robust two-step process, beginning with the radical chlorination of 3-methylquinoline to yield the key intermediate, 3-(chloromethyl)quinoline, followed by nucleophilic substitution with sodium azide. This guide prioritizes experimental reproducibility, safety, and a thorough understanding of the reaction mechanisms involved.
Introduction and Rationale
The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous approved drugs and biologically active compounds.[1][2][3] Functionalization of the quinoline ring system allows for the exploration of vast chemical space, enabling the fine-tuning of molecular properties for targeted therapeutic applications. The introduction of an azidomethyl group at the 3-position transforms the quinoline moiety into a versatile precursor for a variety of subsequent chemical transformations. The azide group can readily participate in copper-catalyzed or strain-promoted cycloaddition reactions ("click chemistry"), Staudinger ligations for the formation of amines, and other derivatizations, making 3-(azidomethyl)quinoline a highly sought-after intermediate for constructing compound libraries.[4]
This protocol details a reliable and accessible synthetic route. The causality behind each experimental choice, from reagent selection to reaction conditions and safety protocols, is thoroughly explained to ensure both success and safety in the laboratory.
Synthesis Workflow Overview
The synthesis of 3-(azidomethyl)quinoline is achieved through a two-step sequence starting from 3-methylquinoline. The first step involves the formation of a reactive benzylic halide, followed by its conversion to the corresponding azide.
Caption: Two-step synthesis of 3-(azidomethyl)quinoline.
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties/Hazards |
| 3-Methylquinoline | C₁₀H₉N | 143.19 | 612-58-8 | Harmful if swallowed, skin/eye irritant |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 128-09-6 | Oxidizer, corrosive, moisture sensitive |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | Thermally unstable, flammable solid |
| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | 56-23-5 | Toxic, carcinogen, ozone-depleting |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 26628-22-8 | Acutely toxic, explosive hazard |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Reproductive toxin, irritant |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, suspected carcinogen |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable liquid, eye irritant |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Flammable liquid, neurotoxin |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | Inhalation hazard (dust) |
Experimental Protocols
PART 1: Synthesis of 3-(Chloromethyl)quinoline [Intermediate]
Principle: This step employs a free-radical halogenation. The reaction is initiated by the thermal decomposition of AIBN, which generates radicals. These radicals abstract a hydrogen atom from the methyl group at the 3-position of the quinoline ring, a benzylic position that is particularly susceptible to radical formation due to resonance stabilization. The resulting quinoline-3-ylmethyl radical then reacts with N-chlorosuccinimide (NCS) to form the desired 3-(chloromethyl)quinoline and a succinimidyl radical, which continues the chain reaction. Carbon tetrachloride is used as the solvent as it is non-reactive under these conditions and effectively solubilizes the reactants.
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylquinoline (5.0 g, 34.9 mmol).
-
Dissolve the starting material in carbon tetrachloride (100 mL).
-
Add N-chlorosuccinimide (NCS) (5.14 g, 38.4 mmol, 1.1 equivalents) to the solution.
-
Add azobisisobutyronitrile (AIBN) (0.287 g, 1.75 mmol, 0.05 equivalents) as the radical initiator.
-
Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 3-(chloromethyl)quinoline[5], can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to yield the pure product as a solid or oil.
PART 2: Synthesis of 3-(azidomethyl)quinoline [Final Product]
Principle: This transformation is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The highly nucleophilic azide ion (N₃⁻), supplied by sodium azide, attacks the electrophilic carbon of the chloromethyl group. This displaces the chloride leaving group in a single, concerted step, resulting in the formation of the carbon-nitrogen bond and yielding 3-(azidomethyl)quinoline. A polar aprotic solvent like DMF is chosen because it effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly reactive, thus accelerating the rate of the Sₙ2 reaction.[6]
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the purified 3-(chloromethyl)quinoline (4.0 g, 22.5 mmol) in N,N-dimethylformamide (DMF) (50 mL).
-
CAUTION: Perform this step in a well-ventilated chemical fume hood behind a blast shield. Carefully add sodium azide (NaN₃) (2.20 g, 33.8 mmol, 1.5 equivalents) to the solution in portions. Never use a metal spatula to handle sodium azide. [7][8] Use a plastic or ceramic spatula instead.
-
Stir the reaction mixture at room temperature (approx. 25°C).
-
Monitor the reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is typically complete in 12-18 hours.
-
Once the starting material is consumed, carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMF, followed by a final wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 25% ethyl acetate in hexanes) to afford pure 3-(azidomethyl)quinoline.
Characterization of 3-(azidomethyl)quinoline
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the quinoline ring protons, as well as a singlet for the methylene protons (-CH₂N₃) typically in the range of δ 4.4-4.8 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the correct number of aromatic carbon signals for the quinoline core and a signal for the methylene carbon attached to the azide group, typically around δ 50-55 ppm.
-
IR (Infrared Spectroscopy): A strong, sharp absorption band characteristic of the azide (N=N=N) asymmetric stretch should be prominently visible in the region of 2100-2120 cm⁻¹.[9]
-
HRMS (High-Resolution Mass Spectrometry): The measured mass should correspond to the calculated exact mass of the molecular ion ([M+H]⁺) for C₁₀H₉N₄, confirming the elemental composition.[10]
Critical Safety Protocols: Handling Azides
WARNING: Sodium azide and organic azides are highly hazardous materials and must be handled with extreme caution.
-
Toxicity: Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[8][11][12] It functions as a potent metabolic inhibitor.
-
Explosion Hazard:
-
Solid sodium azide can decompose violently when heated above 275°C.[12][13]
-
Crucially, sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc, mercury) and their salts to form highly shock-sensitive and explosive heavy metal azides. [8][11] Never allow sodium azide solutions to contact metal pipes (do not pour down the drain), metal spatulas, or ground glass joints.[11][13]
-
Organic azides, especially those with a low carbon-to-nitrogen ratio, can be explosive and sensitive to heat, shock, and friction.[7]
-
-
Incompatible Materials:
-
Acids: Azides react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[11][12] All work must be conducted under neutral or basic conditions until the azide is fully reacted or destroyed.
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform as reaction media with sodium azide, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[7]
-
-
Required Personal Protective Equipment (PPE) & Engineering Controls:
-
Waste Disposal:
-
NEVER dispose of azide-containing waste down the drain.[11][13]
-
All azide-contaminated waste (solutions, solids, TLC plates) must be collected in a clearly labeled, dedicated hazardous waste container.[13]
-
Before disposal, residual azide in the reaction flask can be quenched. A common method involves the slow addition of a solution of sodium nitrite followed by dilute acid to destroy the excess azide, but this should only be performed by trained personnel following established institutional safety procedures.
-
References
-
Safe Handling of Azides - University of Pittsburgh. (2013). Retrieved from [Link]
-
Azides - University of Victoria. (2022). Retrieved from [Link]
-
Safe Handling of Sodium Azide (SAZ) - University of Wisconsin-Madison. (n.d.). Retrieved from [Link]
-
Sodium Azide NaN3 - University of Illinois. (2019). Retrieved from [Link]
-
General procedure for the synthesis of quinoline compounds. (2013). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). MDPI. Retrieved from [Link]
-
Synthesis of derivatives of quinoline. (n.d.). SciSpace. Retrieved from [Link]
- Chloromethyl quinoline derivatives, process for their preparation and their use. (1984). Google Patents.
- Preparation method of 4-bromomethylquinoline-2(H)-ketone. (2014). Google Patents.
-
Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. (2024). IIP Series. Retrieved from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. (2022). Molecules. Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved from [Link]
-
3-(Chloromethyl)quinoline. (n.d.). PubChem. Retrieved from [Link]
-
Purification of Quinoline. (n.d.). LookChem. Retrieved from [Link]
- Process for preparing bromo-substituted quinolines. (2010). Google Patents.
-
Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. (2014). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2022). MDPI. Retrieved from [Link]
-
Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-Methyl-3-Formylquinoline. (2014). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
-
Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c] quinolines. (2010). Molbank. Retrieved from [Link]
- Method for purifying quinolinecarboxylic acid derivative. (2005). Google Patents.
-
Purification of Quinoline-3,4-diones. (2023). Reddit. Retrieved from [Link]
-
Synthesis of aryl azides and vinyl azides via proline-promoted CuI-catalyzed coupling reactions. (2005). Chemical Communications. Retrieved from [Link]
-
One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. (2022). Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Talanta. Retrieved from [Link]
-
NMR and MS data for novel bioactive constituents from Pugionium cornutum (L.) Gaertn. (2020). Data in Brief. Retrieved from [Link]
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- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. 3-(Chloromethyl)quinoline | C10H8ClN | CID 10866893 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
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- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. uvic.ca [uvic.ca]
Application Notes & Protocols: Strategic Synthesis of Novel Ether Derivatives via Williamson Ether Synthesis Employing 3-(Bromomethyl)quinoline
Abstract
The quinoline moiety is a privileged scaffold in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] The introduction of an ether linkage to the quinoline core via the 3-methyl position offers a versatile strategy for the development of novel molecular entities with potentially enhanced biological profiles. This document provides a comprehensive guide to the Williamson ether synthesis utilizing 3-(bromomethyl)quinoline as the key electrophile. We will delve into the mechanistic underpinnings, provide a detailed and robust experimental protocol, and discuss critical parameters for reaction optimization and troubleshooting. This guide is intended for researchers and scientists in organic synthesis and drug development.
Introduction: The Significance of Quinoline Ethers
Quinoline and its derivatives are foundational components in the development of therapeutics.[1][5] The functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Ethers derived from 3-(hydroxymethyl)quinoline, synthesized via its bromo- a key intermediate, are of particular interest. The ether linkage can improve metabolic stability, modulate lipophilicity, and provide a flexible linker to other pharmacophores. The Williamson ether synthesis is a classic yet highly effective and versatile method for constructing these crucial C-O bonds.[6][7][8]
Mechanistic Insights: The SN2 Pathway with this compound
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][9][10] This reaction involves the backside attack of a nucleophile, in this case, an alkoxide, on the electrophilic carbon of an organohalide, leading to the displacement of the halide leaving group.
Key Steps:
-
Deprotonation: An alcohol (R-OH) is deprotonated by a strong base to form a highly nucleophilic alkoxide (R-O⁻).
-
Nucleophilic Attack: The alkoxide attacks the electrophilic methylene carbon of this compound.
-
Displacement: The bromide ion is displaced as the leaving group, forming the desired ether product.
The use of a primary halide like this compound is ideal for the SN2 pathway, as it minimizes steric hindrance and the competing E2 elimination side reaction.[6][9][11]
Caption: Figure 1: SN2 Mechanism.
Experimental Protocol
This protocol details the synthesis of a generic 3-(alkoxymethyl)quinoline from an alcohol and this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% | Sigma-Aldrich | Can be synthesized from 3-methylquinoline. |
| Alcohol (R-OH) | Anhydrous | Acros Organics | Ensure dryness to prevent quenching of base. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Fisher Scientific | Caution: Highly reactive with water. |
| N,N-Dimethylformamide (DMF) | Anhydrous | EMD Millipore | A polar aprotic solvent is crucial.[9][12] |
| Diethyl Ether | Anhydrous | VWR | For extraction. |
| Saturated aq. NH₄Cl solution | ACS Grade | - | For quenching the reaction. |
| Saturated aq. NaCl solution (Brine) | ACS Grade | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.0 eq.) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (to make a ~0.2 M solution of the alcohol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved; ensure adequate ventilation. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[12]
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C. Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.[9][12] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers sequentially with water (2 x volume of DMF) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ether.[13]
Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of the alcohol.[12] Presence of water quenching the alkoxide. Competing elimination reaction.[9] | Ensure the use of a sufficiently strong base (NaH is excellent for most alcohols).[6][12] Use anhydrous solvents and flame-dried glassware. Maintain a moderate reaction temperature (RT to 50-100 °C) to favor SN2 over elimination.[9][12] |
| Reaction Not Going to Completion | Insufficient reactivity of the alcohol. Steric hindrance. | Increase reaction temperature or time. For sterically hindered alcohols, consider alternative synthetic routes. The use of a catalytic amount of sodium iodide (NaI) can sometimes accelerate the reaction by in-situ formation of the more reactive iodo-intermediate (Finkelstein reaction).[12] |
| Formation of Side Products | Elimination (E2) of this compound to form an alkene. N-alkylation of the quinoline ring. | Use a less hindered base if possible, although with a primary halide, E2 is less likely.[9] N-alkylation is generally not a major issue with the quinoline nitrogen being relatively unreactive in this context, but purification by column chromatography should separate any such isomers. |
Conclusion
The Williamson ether synthesis is a powerful and reliable method for the preparation of 3-(alkoxymethyl)quinoline derivatives. By carefully controlling reaction conditions, particularly through the use of a strong base and an anhydrous polar aprotic solvent, high yields of the desired ethers can be achieved. These compounds serve as valuable building blocks for the synthesis of novel molecules with potential applications in drug discovery and materials science.
References
- Technical Support Center: Optimizing Williamson Ether Synthesis for Quinoline Derivatives - Benchchem. (n.d.).
- Purification of Quinoline - Chempedia - LookChem. (n.d.).
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- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
- Williamson ether synthesis - Wikipedia. (n.d.).
- Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds - Benchchem. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (2023).
- Williamson Ether Synthesis reaction - BYJU'S. (n.d.).
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24).
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (2023).
- Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes. (2018, May 1).
- The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.).
- Williamson Ether Synthesis - ChemTalk. (n.d.).
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. (2003, April).
- Williamson ether synthesis (video) - Khan Academy. (n.d.).
- Williamson Ether Synthesis. (n.d.).
- Application of Quinoline Ring in Structural Modification of Natural Products - MDPI. (n.d.).
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Application Notes and Protocols: Alkylation of Amines and Phenols with 3-(Bromomethyl)quinoline
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3] 3-(Bromomethyl)quinoline serves as a highly versatile electrophilic building block, enabling the covalent introduction of the quinoline-3-ylmethyl moiety onto various nucleophiles. This guide provides a comprehensive technical overview and detailed protocols for the N-alkylation of amines and O-alkylation of phenols using this compound, a key transformation for generating libraries of novel molecular entities in drug discovery and medicinal chemistry.
Introduction: The Quinoline Moiety in Modern Chemistry
The fusion of a benzene ring to a pyridine ring gives rise to quinoline, a structure whose derivatives have been consistently identified as possessing significant therapeutic potential.[2] The functionalization of the quinoline core is a primary strategy for modulating the physicochemical and pharmacological properties of lead compounds. This compound is particularly valuable in this context. As a benzylic-type halide, its bromine atom is readily displaced by a wide range of nucleophiles via an SN2 mechanism, providing a straightforward and efficient route to novel quinoline-based structures. This document delineates the theoretical underpinnings and practical execution of its reaction with two key nucleophilic classes: amines and phenols.
Safety First: Handling Bromomethylquinolines
This compound and its isomers are potent alkylating agents and should be handled with extreme care.
-
Hazards : These compounds are classified as corrosive and are lachrymators (substances that cause tearing).[4][5] They can cause severe skin burns and eye damage upon contact.[6][7] Inhalation should be avoided.
-
Personal Protective Equipment (PPE) : Always work in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (inspecting them before use), a lab coat, and chemical safety goggles or a face shield.[5][8]
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6] Keep containers tightly closed when not in use.[7]
-
Spills & Disposal : In case of a spill, ensure the area is well-ventilated, remove all sources of ignition, and absorb the material with an inert substance (e.g., vermiculite, sand).[6] Dispose of the chemical waste in a designated, approved container according to local regulations.[8]
N-Alkylation of Amines: Synthesis of 3-(Aminomethyl)quinolines
The reaction of this compound with primary or secondary amines provides a direct route to the corresponding secondary or tertiary amines, respectively. This transformation is a cornerstone of library synthesis for structure-activity relationship (SAR) studies.
3.1. Mechanistic Rationale
The N-alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) pathway. The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electrophilic methylene carbon of this compound. This concerted step involves the simultaneous formation of a new C-N bond and the cleavage of the C-Br bond, with the bromide ion acting as the leaving group.
A significant challenge in the alkylation of primary amines is the potential for over-alkylation.[9] The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine, and potentially a third event leading to a quaternary ammonium salt.
To favor mono-alkylation, the reaction can be controlled using two primary strategies:
-
Use of a Large Excess of the Amine : By Le Châtelier's principle, a high concentration of the starting amine increases the probability of this compound reacting with it rather than the product.
-
Competitive Deprotonation/Protonation : By carefully selecting the base and reaction conditions, it's possible to deprotonate the reactant primary amine selectively while the newly formed, more basic secondary amine product remains protonated and thus non-nucleophilic.[10]
A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N), is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation and deactivation of the starting amine.
}
Diagram 1: N-Alkylation SN2 Mechanism.
3.2. Experimental Protocol: N-alkylation of Aniline
This protocol describes a general procedure for the mono-alkylation of aniline with this compound.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 222 mg, 1.0 mmol).
-
Add anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile (10 mL).
-
Add aniline (112 mg, 1.2 mmol) to the suspension.
-
Heat the reaction mixture to 80 °C (reflux for ACN) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:EtOAc eluent). The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts and rinse the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Work-up: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure N-(quinolin-3-ylmethyl)aniline.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
3.3. Data & Characterization
The successful synthesis of N-alkylated quinolines can be confirmed by spectroscopic analysis.[11]
| Data Type | Expected Observations for N-(quinolin-3-ylmethyl)aniline |
| ¹H NMR | Appearance of a characteristic singlet for the methylene (-CH₂-) protons, typically in the range of δ 4.5-5.5 ppm. A broad singlet for the N-H proton. Aromatic protons of both the quinoline and aniline rings will be observed in the δ 7.0-9.0 ppm region. |
| ¹³C NMR | A signal for the methylene carbon (-CH₂-) around δ 45-55 ppm. Resonances corresponding to the carbons of the quinoline and aniline moieties. |
| Mass Spec (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |
O-Alkylation of Phenols: A Williamson Ether Synthesis Approach
The O-alkylation of phenols with this compound is a direct application of the Williamson ether synthesis, a reliable method for forming aryl ethers. This reaction is pivotal for creating molecules where the quinoline core is linked to a phenolic moiety via a flexible ether linkage.
4.1. Mechanistic Rationale
This reaction also follows an SN2 mechanism. However, because phenols are less nucleophilic than amines, a strong base is required to deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide anion.[12][13] Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can influence reaction rates and yields, with cesium carbonate often providing superior results due to the "cesium effect," which enhances the nucleophilicity of the phenoxide.[14]
The phenoxide anion then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form the desired aryl ether product. The reaction is typically carried out in a polar aprotic solvent like DMF or acetone, which effectively solvates the cation of the base without hindering the nucleophilicity of the phenoxide.[15]
}
Diagram 2: O-Alkylation Mechanism.
4.2. Experimental Protocol: O-alkylation of Phenol
This protocol provides a general method for the synthesis of 3-(phenoxymethyl)quinoline.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add phenol (e.g., 104 mg, 1.1 mmol) and cesium carbonate (489 mg, 1.5 mmol).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (8 mL) and stir the suspension for 15 minutes at room temperature to facilitate phenoxide formation.
-
Add a solution of this compound (222 mg, 1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:EtOAc eluent). The reaction is typically complete within 2-6 hours.
-
Upon completion, pour the reaction mixture into ice-cold water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Work-up: Combine the organic extracts and wash with 1 M NaOH solution (2 x 15 mL) to remove any unreacted phenol, followed by water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-(phenoxymethyl)quinoline.
-
Characterization: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
4.3. Data & Characterization
| Data Type | Expected Observations for 3-(phenoxymethyl)quinoline |
| ¹H NMR | A sharp singlet for the methylene (-O-CH₂-) protons, typically shifted downfield compared to the N-alkylation product, appearing around δ 5.0-6.0 ppm. Aromatic protons from both the quinoline and phenyl rings will be visible in the δ 6.8-9.0 ppm region. |
| ¹³C NMR | A signal for the methylene carbon (-O-CH₂-) around δ 65-75 ppm. Characteristic signals for the aromatic carbons of the quinoline and phenyl ether moieties. |
| Mass Spec (ESI+) | A strong signal for the protonated molecule [M+H]⁺. |
General Experimental Workflow
The successful execution of these alkylation reactions follows a standardized laboratory workflow, from initial setup to final analysis.
}
Diagram 3: General Laboratory Workflow for Alkylation Reactions.
Conclusion
This compound is a powerful reagent for the facile alkylation of amine and phenol nucleophiles. The protocols outlined herein provide robust and reproducible methods for synthesizing diverse libraries of quinoline derivatives. By understanding the underlying SN2 mechanisms and controlling key reaction parameters such as stoichiometry and basicity, researchers can efficiently generate novel chemical entities for applications in drug development, agrochemicals, and materials science. Adherence to strict safety protocols is paramount when handling these reactive compounds.
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Organic Chemistry Portal. Synthesis of quinolines. [Link]
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Itami, K., et al. Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Nature Communications. [Link]
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ResearchGate. Co‐Catalyzed Metal‐Ligand Cooperative Approach for N‐alkylation of Amines and Synthesis of Quinolines via Dehydrogenative Alcohol Functionalization. [Link]
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MDPI. Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Molecules. [Link]
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SpringerLink. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. [Link]
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Juniper Publishers. N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]
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ACS Publications. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. [Link]
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ResearchGate. Studies on the alkylation of quinolin-2(1H)-one derivatives. [Link]
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University of Washington. N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. [Link]
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NIH National Center for Biotechnology Information. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. [Link]
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Exporter China. What Is the Mechanism of Phenol Alkylation?[Link]
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ResearchGate. Reaction conditions for O-alkylation of (E)-2-styryl quino- line-4-ol. [Link]
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IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
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NIH National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
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ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View. [Link]
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NIH National Center for Biotechnology Information. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. [Link]
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Organic Chemistry Portal. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. [Link]
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Application Notes & Protocols: 3-(Bromomethyl)quinoline in the Synthesis of Novel Antimalarial Agents
Abstract
The quinoline scaffold is a cornerstone in the history and future of antimalarial drug discovery, giving rise to foundational drugs like quinine and chloroquine.[1][2] However, the relentless emergence of drug-resistant Plasmodium falciparum strains necessitates continuous innovation. This document provides a comprehensive guide for researchers on utilizing 3-(bromomethyl)quinoline as a versatile electrophilic building block for the synthesis of novel quinoline-based antimalarial candidates. We present detailed synthetic protocols, methodologies for biological evaluation, and insights into the underlying mechanism of action and structure-activity relationships (SAR). The protocols are designed to be self-validating and provide the causal reasoning behind experimental choices, empowering researchers to not only replicate but also rationally adapt these methods for the development of potent new chemical entities.
Introduction: The Enduring Importance of the Quinoline Core
Malaria remains a significant global health threat, and the parasite's ability to develop resistance to existing therapies, including artemisinin-based combination therapies (ACTs), is a critical challenge.[3] The quinoline ring system is a "privileged scaffold" in medicinal chemistry, historically proven to be effective against the parasite.[2][3] Its mechanism often involves disrupting a critical detoxification pathway within the parasite.
This compound emerges as a particularly valuable starting material. The bromomethyl group, analogous to a benzylic bromide, is a highly reactive electrophilic handle. This reactivity allows for straightforward nucleophilic substitution reactions with a wide array of nucleophiles (amines, thiols, phenols, etc.), enabling the rapid generation of diverse chemical libraries for screening and optimization. This guide will explore the strategic application of this key intermediate.
The Primary Mechanism: Targeting Heme Detoxification
A primary target for many quinoline-based antimalarials is the parasite's digestive vacuole.[4] During its intraerythrocytic stage, the parasite digests host hemoglobin for nutrients, releasing large quantities of toxic free heme.[5][6] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[5][7]
Quinoline drugs, being weak bases, are thought to accumulate in the acidic environment of the digestive vacuole.[1][6][8] There, they are proposed to bind to the growing faces of the hemozoin crystal, effectively capping the polymerization process.[7] This leads to a buildup of toxic, soluble heme, which induces oxidative stress and ultimately kills the parasite.[5][8]
Synthetic Strategy & Protocols
The core strategy involves using the C-Br bond of this compound as an anchor point for introducing diverse chemical functionalities. This allows for systematic exploration of the chemical space around the quinoline core to optimize potency, selectivity, and pharmacokinetic properties.
Protocol 1: Synthesis of a Novel 3-((Alkylamino)methyl)quinoline Derivative
This protocol details a representative nucleophilic substitution reaction.
Principle: This procedure exemplifies a standard SN2 reaction. This compound is treated with a primary amine (e.g., N-ethylethanamine). The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the bromide leaving group. A mild base is used to neutralize the HBr formed in situ.
Materials and Reagents:
-
This compound hydrobromide
-
N-ethylethanamine (or other desired amine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound hydrobromide (1.0 eq). Suspend it in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Causality: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical as water could hydrolyze the starting material.
-
-
Addition of Base and Nucleophile: Add anhydrous potassium carbonate (2.5 eq). Stir the suspension for 10 minutes. Add the selected amine nucleophile (1.2 eq) dropwise via syringe.
-
Causality: K₂CO₃ serves two purposes: it deprotonates the hydrobromide salt to free the reactive this compound and neutralizes the HBr byproduct generated during the reaction, driving the equilibrium towards the product. A slight excess of the amine ensures complete consumption of the limiting electrophile.
-
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (or heat to 50 °C if the reaction is sluggish) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in DCM mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Workup: Once complete, filter the reaction mixture to remove the K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in DCM and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the amount of dissolved water).
-
Causality: This aqueous workup is essential for removing inorganic salts and water-soluble impurities before purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
Causality: Chromatography separates the desired product from unreacted starting materials and non-polar byproducts, yielding a compound of high purity required for biological testing.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: Protocols for Activity and Selectivity
After synthesis and purification, the novel compounds must be evaluated for their biological activity and toxicity.
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay is a standard, fluorescence-based method for determining the 50% inhibitory concentration (IC₅₀) against erythrocytic stages of P. falciparum.[9]
Principle: The assay measures parasite proliferation by quantifying parasitic DNA. The SYBR Green I dye intercalates with DNA and fluoresces brightly upon binding. A reduction in fluorescence intensity in compound-treated wells compared to untreated controls indicates inhibition of parasite growth.[9]
Step-by-Step Methodology:
-
Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity. Include wells for a known antimalarial (e.g., Chloroquine) as a positive control and medium only as a negative control.[9]
-
Parasite Addition: Prepare a suspension of synchronized ring-stage P. falciparum (e.g., chloroquine-sensitive 3D7 or resistant W2 strains) at 2% parasitemia and 2% hematocrit. Add this suspension to each well.[10]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[10]
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye (at a 1:5000 dilution of the commercial stock). Add this buffer to each well.[9]
-
Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1-2 hours. Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).[9]
-
Data Analysis: Subtract background fluorescence (negative control). Normalize the data to the untreated control (100% growth). Plot the percent inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Method)
This assay determines the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line to assess the compound's selectivity.[11][12]
Principle: The MTT assay is a colorimetric test based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11][13] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cell line (e.g., HepG2 or HEK293T) into a 96-well plate at a density of ~1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[9][13]
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the wells. Include a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.[9]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[12]
-
Formazan Solubilization: Carefully remove the supernatant and add DMSO to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the optical density at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot this against the log of the compound concentration to determine the CC₅₀ value.
Data Interpretation and SAR Insights
The ultimate goal is to identify compounds with high potency (low IC₅₀) against the parasite and low toxicity (high CC₅₀) against human cells. The Selectivity Index (SI), calculated as SI = CC₅₀ / IC₅₀ , is a critical parameter. A higher SI value indicates greater selectivity for the parasite.[9]
Table 1: Representative In Vitro Activity Data for a Hypothetical Compound Series
| Compound ID | R-Group on Amine Nitrogen | IC₅₀ (3D7, nM) | IC₅₀ (W2, nM) | CC₅₀ (HepG2, nM) | Selectivity Index (SI) vs W2 |
| Q-NH-01 | -CH₂CH₃ | 150 | 450 | >20,000 | >44 |
| Q-NH-02 | -CH(CH₃)₂ | 125 | 380 | >20,000 | >52 |
| Q-NH-03 | -Cyclopropyl | 80 | 150 | >20,000 | >133 |
| Q-NH-04 | -CH₂-Phenyl | 250 | 900 | 15,000 | 16 |
| Chloroquine | Reference | 20 | 350 | >20,000 | >57 |
Structure-Activity Relationship (SAR) Analysis:
-
Effect of Alkyl Substitution: Comparing Q-NH-01 and Q-NH-02 , increasing the steric bulk from ethyl to isopropyl shows a modest improvement in activity.
-
Role of Alicyclic Groups: The introduction of a strained cyclopropyl ring (Q-NH-03 ) leads to a significant enhancement in potency against both sensitive and resistant strains, suggesting that the size and conformation of this group are favorable for binding to the biological target. This compound shows a promising selectivity index.
-
Impact of Aromatic Groups: The addition of a bulky, flexible benzyl group (Q-NH-04 ) is detrimental to activity and introduces some cytotoxicity, resulting in a poor selectivity index. This suggests a constrained binding pocket that does not favorably accommodate large aromatic substituents at this position.
These initial SAR insights guide the next round of synthesis. For instance, future efforts could focus on exploring other small, constrained cycloalkyl groups or adding substituents to the cyclopropyl ring of Q-NH-03 to further optimize potency and drug-like properties.
Conclusion and Future Directions
This compound is a powerful and accessible starting material for generating novel antimalarial candidates. The synthetic and biological evaluation protocols provided herein offer a robust framework for researchers to synthesize, screen, and optimize new chemical entities based on the privileged quinoline scaffold. Promising lead compounds identified through this workflow, such as the hypothetical Q-NH-03 , warrant further investigation, including mechanism of action deconvolution studies, pharmacokinetic profiling, and in vivo efficacy testing in murine models of malaria.
References
- Egan, T. J. (2008). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
- Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Antimalarial Assays. BenchChem.
- Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
- BenchChem. (2025). The Quinoline Scaffold: A Deep Dive into the Structure-Activity Relationship of Antimalarial Agent 12 Analogs. BenchChem.
- Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube.
- SciELO. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO.
- Brazilian Journal of Pharmaceutical Sciences. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO.
- Egan, T. J., et al. (n.d.). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.
- ResearchGate. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate.
- Roy D, et al. (2022). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. Malaria World.
- ScienceOpen. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ScienceOpen.
- Singh, P., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. National Institutes of Health.
- Fidock, D. A., et al. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document). Medicines for Malaria Venture.
- Kumar, A., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
- Kaur, K., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. National Institutes of Health.
- Brazilian Journal of Pharmaceutical Sciences. (n.d.). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO.
Sources
- 1. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 6. journals.co.za [journals.co.za]
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- 8. Quinoline antimalarials: mechanisms of action and resistance [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Functionalization of Polymers with 3-(Bromomethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Quinoline-Functionalized Polymers
The covalent modification of polymers with functional moieties is a cornerstone of modern materials science and pharmaceutical development. It allows for the precise tailoring of a polymer's physical, chemical, and biological properties. Quinoline, a heterocyclic aromatic compound, is a particularly valuable functional group. Its rigid structure and electron-rich nitrogen atom endow it with a unique set of properties, including fluorescence, metal ion chelation, and a broad range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4]
3-(Bromomethyl)quinoline serves as an excellent electrophilic reagent for grafting this valuable quinoline scaffold onto various polymer backbones. The benzylic bromide is highly reactive towards a range of nucleophiles, enabling straightforward and efficient polymer modification under relatively mild conditions. The resulting quinoline-functionalized polymers are advanced materials with significant potential in diverse applications, including:
-
Drug Delivery: Acting as polymeric carriers that can enhance drug solubility, stability, and provide targeted release.[5]
-
Biomedical Materials: Creating surfaces with antimicrobial properties or sensors for biological analytes.
-
Advanced Materials: Developing fluorescent probes, organic light-emitting diodes (OLEDs), and anti-corrosion agents.[6]
This guide provides a comprehensive overview of the core chemistry, experimental design considerations, and detailed protocols for the successful functionalization of polymers using this compound.
Section 1: Core Chemistry and Reaction Mechanism
The primary reaction pathway for attaching this compound to a polymer is a nucleophilic substitution reaction , typically proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.
The Reagent: this compound features a bromine atom attached to a methylene (-CH₂-) group, which is in turn bonded to the quinoline ring at the 3-position. This "benzylic-like" position makes the C-Br bond susceptible to cleavage because the transition state is stabilized by the aromatic quinoline ring system.
The Polymer: The polymer must possess nucleophilic functional groups capable of attacking the electrophilic carbon of the bromomethyl group. Common nucleophilic groups present on polymer backbones include:
-
Hydroxyl (-OH): Found in polymers like polyvinyl alcohol (PVA), dextran, and cellulose.
-
Amine (-NH₂ or -NHR): Present in polymers such as chitosan, poly(ethyleneimine) (PEI), and polylysine.
-
Thiol (-SH): Found in cysteine-containing polypeptides or specifically modified synthetic polymers.
The Mechanism: The reaction is typically facilitated by a non-nucleophilic base. The base deprotonates the polymer's nucleophilic group (e.g., -OH to -O⁻), creating a more potent nucleophile (an alkoxide). This activated nucleophile then attacks the carbon atom of the 3-(bromomethyl) group, displacing the bromide ion and forming a stable ether, amine, or thioether linkage.
Caption: Figure 1: General SN2 Mechanism for Polymer Functionalization.
Section 2: Experimental Design and Parameter Optimization
Careful selection of reaction parameters is critical for achieving a high degree of functionalization while preserving the polymer's structural integrity.
1. Choice of Solvent:
-
Causality: The solvent must dissolve the polymer and the reagents while being inert to the reaction conditions. For polar polymers like PVA or chitosan, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. They effectively solvate the polymer chains and the reacting ions without interfering with the nucleophilic attack.
2. Selection of Base:
-
Causality: A base is required to deprotonate the nucleophilic groups on the polymer, enhancing their reactivity. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is preferred to prevent it from competing with the polymer in reacting with this compound. For hydroxyl groups, a stronger base like sodium hydride (NaH) may be necessary to generate the more reactive alkoxide, but this requires anhydrous conditions.
3. Stoichiometry (Reagent Ratio):
-
Causality: The molar ratio of this compound to the polymer's repeating units determines the theoretical degree of substitution. An excess of the quinoline reagent is often used to drive the reaction to completion. However, an excessive amount can lead to difficulties in purification. The optimal ratio should be determined empirically for each polymer system.
4. Temperature and Reaction Time:
-
Causality: Most functionalization reactions of this type proceed efficiently at temperatures ranging from room temperature to 60-80 °C. Higher temperatures increase the reaction rate but may also promote side reactions or polymer degradation. The reaction progress should be monitored over time (e.g., by thin-layer chromatography of aliquots) to determine the optimal duration, which can range from a few hours to over 24 hours.
| Parameter | Polymer Type | Recommended Conditions | Rationale & Considerations |
| Solvent | Hydroxyl-containing (e.g., PVA) | DMSO, DMF | Excellent solubility for polar polymers and reagents. |
| Amine-containing (e.g., Chitosan) | DMSO, or aqueous acetic acid followed by neutralization | Chitosan requires an acidic medium to dissolve; the reaction is then run in a suitable organic solvent. | |
| Base | Hydroxyl-containing | NaH (anhydrous), or TEA | NaH provides strong activation but requires stringent anhydrous conditions. TEA is a milder, more convenient option. |
| Amine-containing | TEA, DIPEA | Amines are sufficiently nucleophilic; the base acts as a scavenger for the HBr generated. | |
| Temperature | General | 40 - 70 °C | Balances reaction rate against potential for polymer degradation or side reactions. |
| Stoichiometry | General | 1.1 to 3.0 eq. of this compound per polymer functional group | An excess drives the reaction forward. The exact ratio depends on the desired degree of substitution. |
Section 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a halogenated organic compound and should be handled with care.
Protocol 1: Functionalization of Poly(vinyl alcohol) (PVA)
This protocol details the etherification of PVA's hydroxyl groups.
Materials:
-
Poly(vinyl alcohol) (PVA), Mw 13,000-23,000, 98% hydrolyzed
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Diethyl Ether
-
Methanol
-
Dialysis tubing (MWCO suitable for the polymer)
Procedure:
-
Polymer Dissolution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 1.0 g of PVA in 50 mL of anhydrous DMSO. This may require heating to ~80 °C. Once dissolved, allow the solution to cool to room temperature.
-
Activation: Carefully add 1.5 equivalents (relative to the -OH groups of PVA) of NaH to the polymer solution in small portions under a nitrogen atmosphere. Stir the suspension at room temperature for 2 hours to allow for the formation of the alkoxide.
-
Functionalization: Dissolve 1.2 equivalents of this compound in 10 mL of anhydrous DMSO. Add this solution dropwise to the activated PVA solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir under nitrogen for 24 hours.
-
Quenching & Precipitation: Cool the mixture to room temperature. Slowly add 5 mL of methanol to quench any unreacted NaH. Pour the resulting solution into 500 mL of vigorously stirring diethyl ether to precipitate the functionalized polymer.
-
Purification:
-
Collect the precipitate by filtration and wash it thoroughly with diethyl ether to remove unreacted reagents and byproducts.
-
Redissolve the crude product in a minimal amount of deionized water.
-
Transfer the solution to dialysis tubing and dialyze against deionized water for 48-72 hours, changing the water frequently to ensure complete removal of salts and low molecular weight impurities.
-
-
Isolation: Lyophilize (freeze-dry) the dialyzed solution to obtain the purified quinoline-functionalized PVA as a white to pale yellow solid.
Protocol 2: Functionalization of Chitosan
This protocol details the N-alkylation of the primary amine groups in chitosan.
Materials:
-
Low molecular weight Chitosan
-
This compound
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
1% Acetic Acid solution
-
Acetone
-
Ethanol
Procedure:
-
Polymer Dissolution: Disperse 1.0 g of chitosan in 50 mL of 1% aqueous acetic acid and stir until a clear, viscous solution is formed.
-
Precipitation & Activation: Slowly pour the chitosan solution into 500 mL of a 1:1 mixture of ethanol and 1M NaOH with vigorous stirring to precipitate the chitosan in its free-base form. Filter the precipitate, wash extensively with deionized water until the washings are neutral, then wash with ethanol and acetone, and dry under vacuum.
-
Reaction Setup: Suspend the dried, activated chitosan in 50 mL of DMF in a round-bottom flask.
-
Reagent Addition: Add 2.0 equivalents (relative to the -NH₂ groups) of this compound and 2.5 equivalents of triethylamine (TEA) to the suspension.
-
Reaction: Heat the mixture to 70 °C and stir under a nitrogen atmosphere for 48 hours.
-
Isolation & Purification:
-
Cool the reaction mixture and pour it into 400 mL of acetone to precipitate the product.
-
Filter the solid product and wash it sequentially with DMF, ethanol, and acetone to remove unreacted starting materials and TEA hydrobromide salt.
-
Resuspend the product in 100 mL of deionized water, adjust the pH to ~8.5 with dilute NaOH, and stir for 1 hour.
-
Filter the polymer, wash with copious amounts of deionized water and finally with ethanol.
-
-
Drying: Dry the final product in a vacuum oven at 50 °C to yield the quinoline-functionalized chitosan.
Section 4: Characterization and Validation
Confirming the successful covalent attachment of the quinoline moiety is a crucial step. A combination of spectroscopic techniques is typically employed.
Caption: Figure 2: Workflow for Product Validation.
-
FT-IR Spectroscopy: Compare the spectrum of the functionalized polymer with the starting polymer. Look for the appearance of new peaks corresponding to the quinoline ring's aromatic C=C and C=N stretching vibrations, typically in the 1500-1600 cm⁻¹ region.
-
¹H NMR Spectroscopy: This is one of the most definitive methods. Dissolve the polymer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Successful functionalization will be confirmed by the appearance of new signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the protons of the quinoline ring, and a characteristic signal for the newly formed methylene bridge protons (e.g., -O-CH₂ -Quinoline) around 5.5 ppm. The degree of substitution can be quantified by comparing the integration of these new peaks to the integration of a characteristic peak from the polymer backbone.
-
UV-Vis Spectroscopy: The quinoline moiety has a strong chromophore. A UV-Vis spectrum of the functionalized polymer dissolved in a suitable solvent will show characteristic absorbance peaks, typically between 280 nm and 320 nm, which are absent in the unmodified parent polymer.
Section 5: Applications in Drug Development
The unique properties of the quinoline scaffold make these functionalized polymers highly attractive for pharmaceutical applications.[4]
-
Anticancer Drug Delivery: Quinoline derivatives themselves can possess anticancer properties.[7][8] Conjugating them to a polymer can create a nanomedicine that improves tumor targeting through the enhanced permeability and retention (EPR) effect.
-
Antimicrobial Agents: The inherent antimicrobial activity of quinoline can be harnessed by grafting it onto polymers used for medical device coatings or wound dressings.[2]
-
Bio-imaging: The fluorescent nature of the quinoline ring allows the polymer to be used as a probe for tracking drug delivery pathways or for diagnostic imaging.
References
- PubMed. (n.d.). Polymer complexes. LXXV. Characterization of quinoline polymer complexes as potential bio-active and anti-corrosion agents.
- BIOSYNCE. (2025). What polymers can be synthesized using quinoline?
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials.
- ResearchGate. (2025). Synthesis and characterization of new quinoline monomers.
- ResearchGate. (n.d.). Synthesis of thermosetting polymers with quinoline rings as cross-link....
- MDPI. (n.d.). Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives.
- PubMed Central. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
- Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- SlideShare. (n.d.). synthesis of quinoline derivatives and its applications.
- ResearchGate. (2025). Characterization of polyethylene/kaolin composites by polymerization filling with Cp2ZrCl2/MAO catalyst system.
- ACS Publications. (2025). Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radiation.
- PubMed Central. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
- TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis.
- ACS Publications. (2021). Metal-Catalyzed Postpolymerization Strategies for Polar Group Incorporation into Polyolefins Containing C–C, C C, and Aromatic Rings.
- PubMed. (n.d.). Quinoline: An Attractive Scaffold in Drug Design.
- RSC Publishing. (n.d.). End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- PubMed Central. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- MDPI. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products.
- IJRPS. (n.d.). ROLE OF POLYMERS IN DRUG DELIVERY.
- MDPI. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers.
- SAS Publishers. (n.d.). Polymers in Drug Delivery Technology, Types of Polymers and Applications.
- Journal of the American Chemical Society. (n.d.). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
- ResearchGate. (2025). Synthesis of a Precursor for Polymer Backbone Transformation via Quinoline N -Oxidation and Subsequent C–H Activation.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Sci-Hub. (2005). Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza.
- Sigma-Aldrich. (n.d.). 8-(Bromomethyl)quinoline = 96.5 GC 7496-46-0.
Sources
- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saspublishers.com [saspublishers.com]
- 6. nbinno.com [nbinno.com]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Quinoline Ring in Structural Modification of Natural Products | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Bromomethyl)quinoline
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 3-(Bromomethyl)quinoline. This important building block, often synthesized via radical bromination of 3-methylquinoline, can be challenging to purify due to the presence of closely related byproducts and the inherent reactivity of the molecule. This guide offers practical, field-proven insights to overcome common purification hurdles.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues encountered during the purification of this compound in a question-and-answer format, providing both diagnostic clues and actionable solutions.
Question 1: My crude NMR shows the presence of starting material, 3-methylquinoline. How can I efficiently remove it?
Answer: The presence of unreacted 3-methylquinoline is a common issue, especially if the bromination reaction has not gone to completion. Due to their similar polarities, separating 3-methylquinoline and this compound can be challenging.
-
Initial Assessment: Compare the polarity of the two compounds using Thin-Layer Chromatography (TLC). A good starting solvent system is 20-30% ethyl acetate in hexanes. You should observe the product, this compound, having a slightly lower Rf value (being slightly more polar) than the starting material.
-
Primary Purification Method: Flash Column Chromatography.
-
Stationary Phase: Use silica gel as the stationary phase. A general rule is to use a mass of silica gel that is 30-50 times the mass of your crude product for effective separation.[1]
-
Eluent System: A shallow gradient of ethyl acetate in hexanes is highly effective. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to a final concentration of around 40% ethyl acetate. This will allow the less polar 3-methylquinoline to elute first, followed by your desired product.
-
TLC Monitoring: Collect small fractions and monitor them by TLC to identify and combine the pure fractions of this compound.
-
-
Alternative Method: Recrystallization (if the product is solid).
-
If the concentration of 3-methylquinoline is relatively low, recrystallization can be effective. A mixed solvent system of ethanol and water is often successful.[2][3] Dissolve the crude material in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to promote the crystallization of the less soluble this compound. The more soluble 3-methylquinoline will preferentially remain in the mother liquor.
-
Question 2: I am struggling to remove succinimide from my product. It co-elutes with my product during column chromatography.
Answer: Succinimide is a byproduct of the Wohl-Ziegler bromination when N-bromosuccinimide (NBS) is used as the bromine source.[4] Its moderate polarity can cause it to co-elute with this compound in certain solvent systems.
-
Pre-Chromatography Workup: The most effective way to remove succinimide is during the aqueous workup before any chromatographic purification.
-
After the reaction is complete, quench the reaction mixture and dissolve it in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will deprotonate the succinimide, forming the water-soluble sodium salt, which will be extracted into the aqueous layer.
-
Follow with a water wash and then a brine wash to remove any remaining aqueous base and dissolved water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
-
If Succinimide is Still Present:
-
Column Chromatography with a More Polar Eluent: If succinimide is still present after the workup, a carefully chosen gradient in your column chromatography can help. A steeper gradient towards the end of the elution might be necessary to wash out the more polar succinimide after your product has eluted.
-
Recrystallization: Succinimide has different solubility profiles compared to this compound. Recrystallization from a solvent system like isopropanol or an ethanol/water mixture can effectively leave the succinimide in the mother liquor.
-
Question 3: My purified this compound appears to be decomposing on the silica gel column, leading to low yields and streaking on TLC.
Answer: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1] The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface.
-
Deactivating the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. Prepare a slurry of the silica gel in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[1] This will cap the acidic silanol groups and minimize decomposition of your acid-sensitive compound.
-
Using an Alternative Stationary Phase: If deactivation of silica gel is not sufficient, consider using a less acidic stationary phase.
-
Minimizing Contact Time: Employing flash chromatography with a shorter, wider column can reduce the time your compound spends in contact with the stationary phase.[1]
Question 4: My mass spectrometry results show a peak corresponding to a di-brominated product. How can I separate this from my desired mono-brominated product?
Answer: Over-bromination can occur, leading to the formation of di-brominated species, such as 2-bromo-3-(bromomethyl)quinoline. These byproducts are typically less polar than the desired product.
-
Flash Column Chromatography: A carefully executed flash column chromatography is the best method for this separation.
-
TLC Analysis: Use TLC to determine a solvent system that provides good separation between your mono- and di-brominated products. The di-brominated product should have a higher Rf value. A starting point could be 10-20% ethyl acetate in hexanes.
-
Shallow Gradient Elution: Use a very shallow gradient during your column chromatography. This will allow for the complete elution of the less polar di-brominated product before the desired this compound begins to elute.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my column chromatography?
A1: Thin-Layer Chromatography (TLC) is the most effective method.[1] Spot a small amount of each collected fraction onto a TLC plate. It is also good practice to spot your crude material and a pure standard (if available) on the same plate for comparison. Visualize the spots under UV light (254 nm), as quinoline derivatives are UV-active.[5] Combine the fractions that contain only the spot corresponding to your pure product.
Q2: I have isolated my this compound. How should I store it to prevent decomposition?
A2: this compound is a reactive benzylic bromide and can be sensitive to moisture, light, and heat.
-
Storage Conditions: Store the purified compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8 °C).[6]
-
Hydrolysis: The bromomethyl group is susceptible to hydrolysis to the corresponding alcohol, 3-(hydroxymethyl)quinoline, in the presence of water. Therefore, maintaining anhydrous conditions is crucial.
-
Light Sensitivity: Protect the compound from light to prevent potential degradation.
Q3: What are the key safety precautions I should take when handling this compound?
A3: this compound is a lachrymator (causes tears) and is corrosive, causing skin and eye burns.[7][8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[9]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[9]
Q4: Can I use recrystallization as my primary purification method?
A4: Recrystallization can be a very effective purification method, particularly if your crude material is already relatively pure (>90%) and is a solid.[10] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.[11]
-
Solvent Screening: Test a variety of solvents on a small scale to find the optimal one. Common choices for compounds of this type include ethanol/water, isopropanol, or mixtures of hexanes and ethyl acetate.[12][13]
Visualized Workflows and Data
Decision-Making Workflow for Purification
Caption: A decision-making workflow for the purification of this compound.
Typical Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (deactivated with 1% NEt₃ if necessary) or Alumina (neutral) | Silica is standard, but deactivation or alumina is recommended for this acid-sensitive compound.[1][3] |
| Eluent System | Gradient of Ethyl Acetate in Hexanes | Provides good separation of non-polar to moderately polar compounds.[14][15] |
| Typical Gradient | 5% EtOAc -> 40% EtOAc over 10-15 column volumes | A shallow gradient is key to resolving closely eluting impurities like the starting material. |
| Loading | Dry loading or minimal amount of a strong solvent (e.g., dichloromethane) | Prevents band broadening and improves separation. |
| Monitoring | TLC with UV visualization (254 nm) | Allows for the identification of fractions containing the pure product.[5] |
Recrystallization Solvent Systems
| Solvent System | Application Notes |
| Ethanol / Water | A common and effective choice. Dissolve in minimal hot ethanol, add water until cloudy, then cool slowly.[2][3] |
| Isopropanol | Can be effective for removing succinimide. |
| Hexanes / Ethyl Acetate | Useful for less polar impurities. Dissolve in a small amount of ethyl acetate and add hexanes as the anti-solvent. |
| Acetone | Can also be a suitable single solvent for recrystallization.[12] |
References
-
Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]
-
Wikipedia. Wohl–Ziegler bromination. Retrieved from [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC - NIH. Retrieved from [Link]
- Google Patents. (2010). Process for preparing bromo-substituted quinolines.
- Google Patents. (2001). Method for producing 3-bromoquinoline.
-
The Curious Wavefunction. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]
- Google Patents. (2014). The crystallization of quinoline.
-
The Royal Society of Chemistry. Supporting Information For. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications. Retrieved from [Link]
-
PubChem. 3-Bromoquinoline. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(19), 6549–6551. Retrieved from [Link]
-
Teledyne ISCO. CombiFlash Gradient Methods. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. Retrieved from [Link]
-
King Group. Successful Flash Chromatography. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. recrystallization-2.doc.pdf. Retrieved from [Link]
- Google Patents. (2007). An improved process for the synthesis of quinoline derivatives.
- Google Patents. (2014). Preparation method of 4-bromomethylquinoline-2(H)-ketone.
-
ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Organic Syntheses. 3-hydroxyquinoline. Retrieved from [Link]
-
ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i).... Retrieved from [Link]
-
MDPI. TLC in the Analysis of Plant Material. Retrieved from [Link]
-
Horizon IRD. Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]
-
National Institute of Standards and Technology. Quinoline, 3-bromo- - the NIST WebBook. Retrieved from [Link]
-
ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
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- 2. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
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- 11. Quinoline, 3-bromo- [webbook.nist.gov]
- 12. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
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- 14. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.rochester.edu [chem.rochester.edu]
Guide: Preventing Over-bromination of the Quinoline Ring System
Answering the user's request.## Technical Support Center: Quinoline Chemistry
Welcome to the technical support resource for synthetic chemists. This guide provides field-proven insights and troubleshooting protocols to address a common challenge in heterocyclic chemistry: the selective bromination of the quinoline nucleus. Over-bromination is a frequent issue, particularly with activated quinoline systems, leading to reduced yields of the desired monobromo product and complex purification challenges. This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve high selectivity and control in your reactions.
Part 1: Understanding the Fundamentals
Q1: Why is the quinoline ring prone to over-bromination, and which positions are most reactive?
The reactivity of the quinoline ring in electrophilic aromatic substitution (SEAr), such as bromination, is governed by the electronic properties of its bicyclic structure. The system consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring.[1][2]
-
Reactivity Hotspots: Electrophilic attack preferentially occurs on the more nucleophilic benzene portion of the scaffold.[1][3] Theoretical and experimental data show that substitution happens almost exclusively at the C-5 and C-8 positions. This regioselectivity is dictated by the stability of the corresponding cationic Wheland intermediate, which can be stabilized without disrupting the aromaticity of the adjacent pyridine ring.[2][3]
-
The Over-bromination Problem: The introduction of a first bromine atom does not sufficiently deactivate the ring to prevent a second attack, especially when activating groups are present. Electron-donating groups (EDGs) such as hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) significantly increase the electron density of the benzene ring, making it highly susceptible to multiple brominations.[4][5] For instance, the bromination of 8-hydroxyquinoline can readily yield the 5,7-dibromo derivative even when attempting to isolate the monobrominated product.[4][6]
Part 2: Troubleshooting & Optimization Strategies
This section addresses the most common issues encountered during quinoline bromination and provides a logical workflow for troubleshooting.
Q2: I'm getting a mixture of mono- and di-brominated products. How can I improve the selectivity for monobromination?
This is the most frequent challenge. Achieving selectivity requires a multi-faceted approach that involves fine-tuning stoichiometry, reaction conditions, and the choice of reagents.
Below is a decision-making workflow to guide your optimization process. Start with the simplest adjustments (stoichiometry and temperature) before moving to more significant changes like reagents or solvents.
Caption: A workflow for troubleshooting the over-bromination of quinoline.
Q3: Which brominating agent is best: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?
The choice depends on the substrate's reactivity.
-
Molecular Bromine (Br₂): This is a powerful and highly reactive brominating agent. It is often used for less activated quinoline systems or when dibromination is desired.[4][6] Its high reactivity can make it difficult to control for activated substrates, often leading to over-bromination.[4]
-
N-Bromosuccinimide (NBS): NBS is generally considered a milder source of electrophilic bromine.[7] It is particularly useful for activated systems where controlled monobromination is the goal.[6] In many cases, switching from Br₂ to NBS can significantly improve the yield of the monobrominated product. NBS can also be used for radical-mediated bromination, but for aromatic systems, it typically functions as an electrophile source, sometimes requiring a radical initiator or specific conditions.[8][9][10]
Q4: How do substituents on the quinoline ring affect the outcome of bromination?
Substituents have a profound impact on both the rate and regioselectivity of the reaction.
-
Electron-Donating Groups (EDGs: -OH, -OCH₃, -NH₂): These groups strongly activate the benzene ring, making bromination rapid and difficult to control.[4][6][11] For example, 8-methoxyquinoline regioselectively brominates at the C-5 position, while 8-hydroxyquinoline and 8-aminoquinoline often yield a mixture of 5-bromo and 5,7-dibromo derivatives.[6][11]
-
Electron-Withdrawing Groups (EWGs: -NO₂): These groups deactivate the ring, making bromination much more difficult. Harsher conditions, such as stronger acids or higher temperatures, may be required.[12]
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, thereby directing bromination to less sterically hindered sites.[8][10]
Data Summary: Influence of Conditions on 8-Hydroxyquinoline Bromination
The following table summarizes experimental results from the literature, illustrating how the stoichiometry of bromine affects the product distribution.
| Entry | Substrate | Brominating Agent (Equivalents) | Solvent | Temperature | Product Ratio (5,7-dibromo : 7-mono-bromo) | Reference |
| 1 | 8-Hydroxyquinoline | Br₂ (2.1 eq) | CH₃CN / CH₂Cl₂ | 0-24 °C | >95% dibromo | [4][6] |
| 2 | 8-Hydroxyquinoline | Br₂ (1.5 eq) | CH₃CN | 0 °C | Mixture (Approx. 42% dibromo, 58% monobromo) | [4][6] |
| 3 | 8-Aminoquinoline | NBS (1.0 eq) | Acetonitrile | Not Specified | Favors 5-bromo-8-aminoquinoline | [6] |
| 4 | 8-Methoxyquinoline | Br₂ (1.1 eq) | CH₂Cl₂ | Room Temp | >90% 5-bromo-8-methoxyquinoline (sole product) | [6][11] |
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for achieving selective bromination. Safety Note: These experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Protocol 1: Selective Monobromination of 8-Methoxyquinoline
This protocol is adapted from established procedures for the regioselective C-5 bromination of an activated quinoline.[6][11]
Materials:
-
8-Methoxyquinoline
-
Molecular Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂), distilled
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, stir bar
Procedure:
-
Dissolve 8-methoxyquinoline (1.0 eq) in distilled CH₂Cl₂ (approx. 10 mL per mmol of substrate) in a round-bottom flask equipped with a stir bar.
-
In a separate container, prepare a solution of bromine (1.1 eq) in CH₂Cl₂.
-
Cool the solution of 8-methoxyquinoline to 0 °C using an ice bath.
-
Add the bromine solution dropwise to the stirred quinoline solution over 10-15 minutes in the dark. Maintaining a slow addition rate is crucial for control.
-
Allow the reaction to stir at ambient temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by washing the organic layer with 5% aqueous NaHCO₃ solution (3 x 20 mL) to neutralize any HBr formed and remove unreacted bromine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude material can be purified via column chromatography (e.g., eluting with Ethyl Acetate/Hexane) to yield the pure 5-bromo-8-methoxyquinoline.[11]
Protocol 2: Controlled Bromination of Quinoline in Strong Acid
This method is suitable for the parent quinoline system, where the ring is deactivated by N-protonation to control reactivity and improve selectivity.[13]
Materials:
-
Quinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice, Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, stir bar
Procedure:
-
In a round-bottom flask, carefully add quinoline (1.0 eq) to concentrated H₂SO₄ at 0 °C. The acid serves as both the solvent and the deactivating agent.
-
Stir the mixture until a homogeneous solution is formed.
-
Add NBS (1.0-1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C. Adding the NBS in small portions helps to control the exotherm.
-
Stir the reaction at room temperature and monitor by TLC. The reaction may be sluggish and require several hours.
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8. Perform this step slowly and with caution due to vigorous gas evolution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of 5-bromoquinoline and 8-bromoquinoline by column chromatography.
The diagram below illustrates the preferential attack at C-5, which maintains the aromaticity of the pyridine ring in one of the key resonance structures of the intermediate.
Caption: Electrophilic bromination of quinoline proceeds via a stable intermediate.
References
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]
-
Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. Available at: [Link]
-
Jansen, H. E., & Wibaut, J. P. (1937). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
-
Köprülü, T. K., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: [Link]
-
Chernyak, N. V., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Available at: [Link]
-
ResearchGate. (n.d.). C8-bromination of quinoline N-oxides with N-bromosuccinimide. ResearchGate. Available at: [Link]
-
Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters. Available at: [Link]
-
Bharat Raut. (2020, October 31). Reactions of Quinoline. YouTube. Available at: [Link]
-
Deng, S., et al. (2021). Synthesis of Multibromo-Substituted Quinolines by NBS-Mediated Cascade Electrophilic Bromination/Cyclization of N-(3-Phenylprop-2-ynyl)anilines. SynOpen. Available at: [Link]
-
Tashkhodzhaev, B., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Molecules. Available at: [Link]
-
Bellina, F., & Lessi, M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews. Available at: [Link]
-
Organic chemistry by M S CHAUHAN. (2020, October 26). Reactivity of Quinoline. YouTube. Available at: [Link]
-
Chen, C. Y., & Lieberman, D. R. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]
-
Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. imperial.ac.uk [imperial.ac.uk]
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- 6. acgpubs.org [acgpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Optimizing Nucleophilic Displacement on 3-(Bromomethyl)quinoline
Welcome to the technical support center for optimizing reaction conditions for nucleophilic displacement on 3-(Bromomethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic displacement on this compound, and what factors are most critical for success?
The nucleophilic displacement on this compound, a benzylic halide, typically proceeds via an SN2 mechanism. This involves a backside attack on the electrophilic carbon atom bonded to the bromine by a nucleophile, leading to the displacement of the bromide leaving group in a single, concerted step.[1][2] The benzylic position of the leaving group makes this substrate particularly reactive towards SN2 reactions due to the ability of the quinoline ring to stabilize the transition state.
Critical factors for a successful reaction include:
-
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.[3]
-
Solvent Choice: Polar aprotic solvents are typically preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its reactivity.[3][4]
-
Temperature: While heating can increase the reaction rate, excessive temperatures may lead to side reactions.
-
Steric Hindrance: Both the nucleophile and the substrate should be minimally hindered to allow for effective backside attack.[2][3]
}
Figure 1: Generalized SN2 mechanism for this compound.
Q2: I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?
Low or no conversion is a common issue that can often be traced back to several key factors.
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide.
-
Troubleshooting:
-
If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable non-nucleophilic base (like sodium hydride for alcohols or a hindered amine base for primary/secondary amines) to generate a more potent anionic nucleophile.[5][6]
-
Consult a nucleophilicity chart to select a stronger nucleophile if possible.
-
-
-
Poor Solvent Choice: The solvent may be hindering the reaction.
-
Troubleshooting:
-
Avoid protic solvents (e.g., water, methanol, ethanol) as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[4]
-
Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3] These solvents are polar enough to dissolve the reactants but do not form a tight solvent shell around the nucleophile.[3]
-
-
-
Inadequate Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Troubleshooting:
-
Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the reaction progress by TLC or LC-MS.
-
Be mindful that excessive heat can lead to decomposition or side reactions.
-
-
}
Figure 2: Troubleshooting workflow for low reaction conversion.
Q3: My reaction is producing multiple products. What are the common side reactions and how can they be minimized?
The formation of multiple products often points to competing reaction pathways or over-reaction.
-
Overalkylation of Amines: When using primary or secondary amines as nucleophiles, the product is also a nucleophile and can react further with the starting material, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[6][7][8]
-
Minimization:
-
Use a large excess of the amine nucleophile to favor the formation of the mono-alkylated product.
-
Alternatively, use a protecting group strategy for the amine if precise control is needed.
-
-
-
Elimination (E2) Pathway: Although less common for primary benzylic halides, a strong, sterically hindered base can promote an E2 elimination reaction, leading to the formation of an alkene.[9]
-
Minimization:
-
Use a less sterically hindered, and less basic nucleophile if possible.
-
Avoid excessively high temperatures.
-
-
-
Reaction with the Quinoline Ring: Under certain conditions, particularly with very strong nucleophiles or bases, nucleophilic substitution can occur on the quinoline ring itself, typically at the 2- and 4-positions.[10][11][12] However, this is generally less favorable than substitution at the more reactive benzylic position.
-
Minimization:
-
Employ milder reaction conditions (lower temperature, less reactive nucleophile).
-
-
Q4: How do I choose the optimal solvent and base for my specific nucleophile?
The choice of solvent and base is interdependent and crucial for reaction success.
| Nucleophile Type | Recommended Solvents (Polar Aprotic) | Recommended Bases (if needed) | Rationale |
| Alcohols (ROH) | DMF, THF, Acetonitrile | NaH, KH | A strong, non-nucleophilic base is required to form the more reactive alkoxide.[5] |
| Thiols (RSH) | DMF, Ethanol, Methanol | K2CO3, Na2CO3, Et3N | Thiols are generally more acidic and more nucleophilic than alcohols, so a weaker base is often sufficient. |
| Amines (RNH2, R2NH) | Acetonitrile, DMF, DMSO | K2CO3, Et3N (as HCl scavenger) | A base is often used to neutralize the HBr formed during the reaction, preventing the formation of the unreactive ammonium salt of the starting amine.[13] |
| Azide (N3-) | DMF, DMSO, Acetone/Water | Not required | Sodium azide is a good nucleophile and is used directly. |
| Cyanide (CN-) | DMSO, DMF | Not required | Alkali metal cyanides are good nucleophiles for SN2 reactions. |
Table 1: Recommended Solvent and Base Combinations for Common Nucleophiles.
Q5: I am attempting an ether synthesis with an alkoxide, but I am getting low yields. What could be the problem?
Low yields in a Williamson ether synthesis using this compound can arise from a few key issues.[5][14]
-
Steric Hindrance: If the alcohol used to generate the alkoxide is sterically bulky (e.g., a tertiary alcohol), the resulting alkoxide will be a strong base but a poor nucleophile, favoring elimination over substitution.[5][14]
-
Solution: For synthesizing ethers with bulky groups, it is best to use a less hindered alkoxide and a more hindered alkyl halide. However, since the quinoline substrate is fixed, using a less hindered alcohol is the only option here.
-
-
Incomplete Deprotonation: If the base used is not strong enough to fully deprotonate the alcohol, the concentration of the reactive alkoxide will be low.
-
Solution: Ensure you are using a sufficiently strong base like sodium hydride (NaH) and that the alcohol is dry, as water will quench the hydride.
-
-
Solvent Issues: As with other nucleophiles, using a protic solvent will hinder the reactivity of the alkoxide.
-
Solution: Use a polar aprotic solvent like THF or DMF.
-
Experimental Protocols
General Protocol for Nucleophilic Displacement with an Amine
-
To a solution of this compound (1.0 eq) in acetonitrile (0.1-0.2 M), add the desired amine (1.2-2.0 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Nucleophilic Displacement with a Thiol
-
To a solution of the thiol (1.1 eq) in DMF (0.2 M), add potassium carbonate (1.5 eq) and stir for 15-30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
References
- BenchChem. (n.d.). Application Notes and Protocols for 3-Methylthio-quinoline in Medicinal Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
- Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides.
- Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides.
- Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview.
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!).
- Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation).
- Quora. (n.d.). Why does nucleophilic substitution in isoquinoline favour at position 1?.
- Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline.
- University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides.
- Wikipedia. (n.d.). Amine alkylation.
- Wikipedia. (n.d.). Nucleophilic substitution.
- YouTube. (2020, October 26). Reactivity of Quinoline.
- YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
- YouTube. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry.
- YouTube. (2021, December 16). How to Synthesize Ethers via the Williamson Ether Synthesis.
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- 10. quora.com [quora.com]
- 11. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Side Reactions of 3-(Bromomethyl)quinoline with Complex Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)quinoline. This guide is designed to provide in-depth troubleshooting for common side reactions encountered when using this versatile reagent with complex nucleophiles. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields and purity of your target 3-substituted quinoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Over-alkylation with Amine Nucleophiles
Question: I am reacting this compound with a primary or secondary amine and obtaining a complex mixture of products, including the desired secondary or tertiary amine, as well as quaternary ammonium salts. Why is this happening and how can I achieve selective mono-alkylation?
Answer:
This is a classic challenge in amine alkylation. The initial product of the reaction, a more substituted amine, is often more nucleophilic than the starting amine. This leads to a "runaway" reaction where the product competes with the starting material for the remaining this compound, resulting in over-alkylation.[1][2][3]
Underlying Mechanism:
The reaction proceeds via a series of nucleophilic substitution (SN2) reactions. Each subsequent product is a more substituted, and often more reactive, amine.
Caption: Competing C- and O-alkylation pathways for an enolate nucleophile.
Troubleshooting Guide:
| Parameter | To Favor C-Alkylation | Rationale |
| Solvent | Use a non-polar or weakly polar solvent (e.g., THF, dioxane). | Polar aprotic solvents (like DMSO or DMF) can solvate the cation, leaving a "naked" and highly reactive oxygen anion, which promotes O-alkylation. [4] |
| Counterion | Use a lithium (Li+) or magnesium (Mg2+) counterion. | These smaller, harder cations coordinate more tightly to the oxygen atom, sterically hindering O-alkylation and promoting reaction at the carbon. [5] |
| Temperature | Lower temperatures. | C-alkylation is often the thermodynamically favored product, while O-alkylation can be kinetically favored. Running the reaction at lower temperatures for a longer time can increase the yield of the thermodynamic product. [6] |
| Leaving Group | While you are constrained to the bromide in this compound, be aware that for other alkylating agents, iodides and bromides (softer leaving groups) generally favor C-alkylation over chlorides or tosylates (harder leaving groups). [7] |
FAQ 3: Competing Elimination Reactions
Question: I am observing the formation of what appears to be an alkene byproduct, likely from the elimination of HBr. What causes this and how can it be minimized?
Answer:
Elimination reactions (E1 and E2) are common competitors to nucleophilic substitution (SN1 and SN2). [8][9][10][11]The use of a sterically hindered or strong base as a nucleophile, or elevated reaction temperatures, can favor elimination.
Mechanism of Elimination:
In an E2 mechanism, a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond in a concerted step. [10]For this compound, this would involve abstraction of a proton from the methylene bridge.
Caption: Self-quaternization of this compound leading to a dimeric byproduct.
Troubleshooting Guide:
| Strategy | Rationale |
| Control Stoichiometry and Addition | Ensure the nucleophile is present before adding or generating this compound. Slowly adding the alkylating agent to the nucleophile is also beneficial here. |
| Avoid High Temperatures | Do not unnecessarily heat solutions of this compound, especially at high concentrations. |
| Purification | If formed, these quaternary salts are typically highly polar and can often be removed by filtration if they precipitate, or by aqueous extraction during workup. |
FAQ 5: Stability and Decomposition of this compound
Question: My this compound starting material appears to degrade over time or under reaction conditions, leading to discoloration and complex mixtures. What are the best practices for handling and using this reagent?
Answer:
This compound can be sensitive to moisture, light, and heat. As a reactive benzylic-type halide, it is susceptible to hydrolysis and self-reaction. Proper storage and handling are crucial for successful and reproducible experiments.
Best Practices for Handling and Storage:
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (refrigerated or frozen).
-
Handling: Use fresh or recently purified material for best results. If the material is discolored (e.g., yellow or brown), it may indicate decomposition.
-
Reaction Setup: Ensure your reaction glassware is thoroughly dried and the reaction is run under an inert atmosphere to prevent hydrolysis of the starting material to 3-(hydroxymethyl)quinoline.
By carefully considering these potential side reactions and implementing the appropriate troubleshooting strategies, you can significantly improve the outcome of your experiments involving this compound.
References
- Vertex AI Search. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes - Fiveable.
- BenchChem. (2025). A-Technical-Guide-to-3-Substituted- Quinoline-Derivatives-Synthesis- Biological-Activities-and-Mechanisms.
- Pearson+. (n.d.). Draw the elimination products that are formed when 3-bromo-3-meth... | Study Prep.
- National Institutes of Health. (n.d.). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation.
- Wikipedia. (n.d.). Amine alkylation.
- PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation.
- ResearchGate. (n.d.). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Request PDF.
- ResearchGate. (n.d.). Strategies for the synthesis of 3‐substituted quinoline derivatives.
- Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule.
- Organic Chemistry Portal. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes.
- Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- YouTube. (2020). 8.1 General Features of Elimination.
- OpenStax. (2023). 11.7 Elimination Reactions: Zaitsev's Rule - Organic Chemistry.
- PubMed Central. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- PubMed. (2025). Direct C3-H Alkylation and Alkenylation of Quinolines with Enones.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides.
- MDPI. (n.d.). (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process.
- YouTube. (2022). Alkylation of Amines.
- Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry.
- YouTube. (2020). Reactivity of Quinoline.
- PubMed Central. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- Chemistry Stack Exchange. (2025). Why the C-alkylated product is not formed?.
- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
- PubMed Central. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION.
- PubMed Central. (n.d.). Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- BLD Pharm. (n.d.). 120277-70-5|this compound.
- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
- ResearchGate. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
- Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. reddit.com [reddit.com]
- 8. Draw the elimination products that are formed when 3-bromo-3-meth... | Study Prep in Pearson+ [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Optimizing the Synthesis of 3-(Bromomethyl)quinoline
Welcome to the technical support center for the synthesis of 3-(Bromomethyl)quinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield, purity, and scalability of this critical synthetic intermediate. We will move beyond simple procedural outlines to address the nuanced challenges of this reaction, focusing on the prevalent and effective Wohl-Ziegler free-radical bromination of 3-methylquinoline.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often used to introduce the quinoline-3-methyl moiety into larger molecules. The most common synthetic route is the benzylic bromination of 3-methylquinoline. While conceptually straightforward, this reaction is frequently plagued by issues such as low conversion, over-bromination, and competing aromatic bromination, leading to complex purification and diminished yields. This guide provides a troubleshooting framework to systematically address and overcome these common hurdles.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: My reaction shows low conversion or fails to initiate. What are the likely causes?
Answer: Failure to initiate is one of the most common problems in free-radical reactions. The root cause almost always lies with the radical initiator or the presence of inhibitors.
-
Expertise & Experience: The Wohl-Ziegler reaction relies on a delicate chain reaction mechanism.[1][2] The initiation step, where a radical is first generated, is the most critical phase. If this step is inefficient, the entire chain propagation sequence will fail.
-
Causality & Troubleshooting:
-
Initiator Quality: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) have finite shelf lives and can decompose over time, especially if not stored correctly. Always use a freshly opened bottle or recrystallized initiator for best results. An older, partially decomposed initiator will not generate a sufficient concentration of radicals upon heating to sustain the chain reaction.
-
Reaction Temperature: The reaction temperature must be appropriate for the chosen initiator. AIBN, for example, has a 10-hour half-life of around 65 °C, making it suitable for solvents like cyclohexane or benzene. For higher boiling solvents like carbon tetrachloride (reflux temp ~77 °C), its decomposition is rapid. Ensure your reaction temperature is high enough to induce homolytic cleavage of the initiator.
-
Presence of Inhibitors: Oxygen is a potent radical scavenger and can terminate the chain reaction. It is crucial to degas the solvent and maintain the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Additionally, the starting 3-methylquinoline may contain phenolic impurities or other stabilizers from its manufacturing process that act as radical inhibitors. Purification of the starting material by distillation or column chromatography may be necessary.
-
Light Source (for photo-initiation): If using UV light for initiation, ensure the lamp is functional and its wavelength is appropriate for cleaving the Br-Br bond. The reaction vessel must be made of a material transparent to the required wavelength (e.g., Pyrex or quartz).
-
FAQ 2: My reaction is messy, producing multiple brominated products. How can I improve selectivity for the desired monobrominated product?
Answer: Lack of selectivity is a classic sign that reaction conditions are not optimized, leading to over-bromination (3-(dibromomethyl)quinoline) or electrophilic aromatic bromination on the quinoline ring system.
-
Expertise & Experience: The key to selectivity is controlling the concentration of molecular bromine (Br₂) in the reaction mixture.[2][3] The role of N-Bromosuccinimide (NBS) is not to act as the primary brominating agent itself, but to provide a constant, low concentration of Br₂ through its reaction with the HBr byproduct generated during the propagation step.[2][4]
-
Causality & Troubleshooting:
-
NBS Stoichiometry & Purity: Use freshly recrystallized NBS. Impurities in NBS can include molecular bromine, which leads to ionic side reactions. Use a slight excess of NBS (e.g., 1.05-1.1 equivalents) to ensure full conversion of the starting material, but avoid a large excess which promotes dibromination.
-
Solvent Choice: The solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are ideal.[3] The insolubility of the succinimide byproduct in CCl₄ helps drive the reaction forward and makes it easy to monitor completion (succinimide is less dense and will float).[2] Polar solvents can promote ionic pathways, leading to ring bromination.
-
Preventing Ring Bromination: Aromatic bromination is an electrophilic substitution reaction, which is disfavored under radical conditions. However, the accumulation of HBr can create an acidic environment that promotes this side reaction.[4] The presence of a radical initiator or UV light is essential to ensure the free-radical pathway dominates.[1][5]
-
Table 1: Impact of Key Parameters on Reaction Outcome
| Parameter | Recommended Condition | Rationale for High Yield & Selectivity | Potential Issue if Deviated |
| NBS Stoichiometry | 1.05 - 1.1 equivalents | Ensures complete consumption of starting material without promoting over-bromination. | <1 eq: Incomplete reaction. >1.2 eq: Increased dibromination. |
| Initiator | AIBN or BPO (0.02-0.1 eq) | Provides a controlled source of radicals to initiate and sustain the chain reaction. | Old/decomposed initiator: Reaction fails to start.[6] |
| Solvent | CCl₄, Cyclohexane, Benzene | Non-polar environment favors the radical mechanism and minimizes ionic side reactions.[3] | Polar solvents (e.g., CH₃CN, THF): Can promote competing ionic pathways. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxygen from inhibiting the radical chain reaction. | Air/Oxygen present: Low or no conversion. |
| Temperature | Reflux (appropriate for solvent) | Ensures thermal decomposition of the initiator and maintains reaction rate. | Too low: Slow or no initiation. Too high: Potential for side reactions. |
FAQ 3: How can I effectively purify this compound from the reaction mixture?
Answer: Purification requires a systematic approach to first remove the major byproduct, succinimide, followed by chromatographic separation of the desired product from the starting material and any over-brominated impurities.
-
Expertise & Experience: The significant difference in polarity and solubility between the succinimide byproduct and the quinoline derivatives is the key to an efficient workup.
-
Step-by-Step Purification Protocol:
-
Initial Workup (Succinimide Removal): After the reaction is complete (indicated by the consumption of the denser NBS and the appearance of floating succinimide), cool the reaction mixture to room temperature and then further in an ice bath. The succinimide will precipitate. Filter the mixture through a sintered glass funnel to remove the bulk of the succinimide. Wash the solid with a small amount of cold solvent (e.g., CCl₄).
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer with water to remove any remaining traces of succinimide and other water-soluble impurities. A wash with a dilute sodium bicarbonate solution can help neutralize any residual HBr. Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Column Chromatography: The crude product is often a mixture of 3-methylquinoline, this compound, and 3-(dibromomethyl)quinoline. This mixture can be effectively separated using silica gel column chromatography. A solvent gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/Hexanes and gradually increasing to 10%) is typically effective. The starting material will elute first, followed by the desired monobrominated product, and then the more polar dibrominated product. Monitor the fractions by TLC.
-
Experimental Workflow & Methodologies
Diagram 1: General Workflow for this compound Synthesis
Sources
- 1. byjus.com [byjus.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 3-(Bromomethyl)quinoline
Welcome to the Technical Support Center for the scale-up synthesis of 3-(Bromomethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges and provide in-depth, field-proven insights to ensure a safe, efficient, and reproducible process.
I. Overview of Synthetic Strategy: Radical Bromination of 3-Methylquinoline
The most common and industrially viable route for the synthesis of this compound is the radical bromination of 3-methylquinoline. This method is favored for its atom economy and relatively straightforward execution. The core transformation involves the reaction of 3-methylquinoline with a brominating agent, typically N-bromosuccinimide (NBS), in the presence of a radical initiator.
Core Reaction:
-
Starting Material: 3-Methylquinoline
-
Reagent: N-Bromosuccinimide (NBS)
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Solvent: Typically a non-polar, inert solvent such as carbon tetrachloride (CCl₄), chlorobenzene, or acetonitrile.[1][2]
II. Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the scale-up synthesis.
Q1: My reaction is sluggish and I'm observing low conversion of 3-methylquinoline. What are the likely causes and how can I improve the reaction rate?
Answer:
Several factors can contribute to a sluggish reaction. Let's break down the potential causes and solutions:
-
Insufficient Radical Initiation: The rate of a radical reaction is highly dependent on the concentration of radicals.
-
Initiator Concentration: Ensure the catalytic amount of AIBN or BPO is appropriate. For scale-up, a slight increase in the molar percentage of the initiator might be necessary to overcome the lower surface-area-to-volume ratio.
-
Initiator Decomposition: AIBN and BPO have specific decomposition temperatures. Ensure your reaction temperature is optimal for the chosen initiator to generate a steady stream of radicals. For AIBN, this is typically between 65-85 °C. For BPO, it's slightly higher.
-
Old or Improperly Stored Initiator: Radical initiators can degrade over time. Use a fresh batch of initiator for consistent results.
-
-
Solvent Effects: The choice of solvent is critical.
-
Polarity: While non-polar solvents are generally preferred to facilitate the radical pathway, the solubility of NBS can be a limiting factor. A solvent system that balances the solubility of all reactants is key.
-
Solvent Purity: Impurities in the solvent, such as water or antioxidants, can quench radicals and inhibit the reaction. Use anhydrous, high-purity solvents.
-
-
Light Conditions: Radical reactions can be sensitive to light. While not always the primary driver for this specific reaction, consistency in light conditions between batches is good practice.
Q2: I'm observing the formation of multiple brominated byproducts, leading to a complex mixture and difficult purification. How can I improve the selectivity for the desired this compound?
Answer:
The formation of di- and tri-brominated species, as well as ring-brominated products, is a common challenge. Here's how to enhance selectivity:
-
Stoichiometry Control: Carefully control the stoichiometry of NBS. A slight excess is often used to drive the reaction to completion, but a large excess will promote over-bromination. Start with 1.05-1.1 equivalents of NBS and optimize from there.
-
Reaction Temperature: Higher temperatures can sometimes lead to less selective reactions. While a certain temperature is required for initiator decomposition, avoid excessive heating which can promote undesired side reactions.
-
Rate of Addition: On a larger scale, the rate of addition of the brominating agent becomes crucial. Adding NBS portion-wise or as a solution over time can help maintain a low, steady concentration in the reaction mixture, favoring monobromination.
-
Ring Bromination: Bromination on the quinoline ring itself is a potential side reaction, though less common under radical conditions.[3] If you observe significant ring bromination, it may indicate an ionic pathway is competing. This can be suppressed by ensuring the absence of protic acids and using a non-polar solvent.
Experimental Protocol: Selective Monobromination
-
Charge the reactor with 3-methylquinoline and the chosen anhydrous solvent (e.g., chlorobenzene).
-
Inert the reactor with nitrogen or argon.
-
Heat the mixture to the optimal decomposition temperature for your initiator (e.g., 75-80 °C for AIBN).
-
In a separate vessel, prepare a slurry or solution of NBS in the reaction solvent.
-
Slowly add the NBS slurry/solution to the heated reaction mixture over 2-4 hours.
-
Simultaneously, the radical initiator can be added in portions or as a solution over the course of the NBS addition.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) to determine the optimal reaction time.
Q3: The work-up and purification of this compound at scale is proving difficult. What are the best practices for isolation and purification?
Answer:
The work-up and purification strategy is critical for obtaining a high-purity product. This compound and its isomers can be lachrymators and skin irritants, so proper handling is essential.[4][5]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
The succinimide byproduct is insoluble in many non-polar solvents and can be removed by filtration.
-
The filtrate can then be washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite or sodium thiosulfate) to quench any remaining bromine or NBS.
-
Follow with a wash with a mild base (e.g., sodium bicarbonate solution) to remove any acidic byproducts, and finally with brine.[6]
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate) and concentrate under reduced pressure.
-
-
Purification:
-
Crystallization: This is often the most effective and scalable purification method. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, isopropanol, or heptane/ethyl acetate.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be challenging and costly to scale up. It can also lead to product decomposition.[7] If required, use a less acidic stationary phase like deactivated silica or alumina.[7]
-
Data Presentation: Solvent Screening for Recrystallization
| Solvent System | Purity of Isolated Product (by HPLC) | Recovery Yield | Observations |
| Ethanol/Water | >99% | 85% | Forms well-defined crystals. |
| Isopropanol | 98.5% | 90% | Good recovery, slightly lower purity. |
| Heptane/Ethyl Acetate | 99.2% | 80% | Requires careful control of solvent ratio. |
| Toluene | 97% | 75% | Higher solubility, leading to lower recovery. |
Q4: What are the critical safety considerations for the scale-up of this synthesis?
Answer:
Safety is paramount, especially when scaling up chemical processes. Key hazards associated with this synthesis include:
-
Reagents:
-
N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[5]
-
Radical Initiators (AIBN, BPO): Can be thermally unstable and potentially explosive. Store at the recommended temperature and avoid shock or friction.
-
Solvents: Many solvents used are flammable and/or toxic. Ensure proper grounding of equipment to prevent static discharge and use in a well-ventilated area.
-
-
Product:
-
This compound: A lachrymator and potential skin irritant.[4] Handle with care, using appropriate PPE.
-
-
Process:
-
Exothermic Reaction: Radical brominations can be exothermic. Monitor the internal temperature closely during the addition of NBS and have a cooling system readily available.
-
Gas Evolution: Thermal decomposition of the initiator can lead to the release of irritating gases and vapors.[4] Ensure the reactor is properly vented.
-
Mandatory Visualization: Safety Workflow
Caption: Key safety checkpoints for the scale-up synthesis.
Q5: How can I effectively monitor the reaction to determine its endpoint and minimize byproduct formation?
Answer:
Real-time reaction monitoring is crucial for a successful scale-up.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Develop a stable HPLC method that can separate the starting material, product, and key byproducts. This will allow you to track the consumption of 3-methylquinoline and the formation of this compound.
-
Gas Chromatography (GC): GC can also be used, particularly for monitoring the disappearance of the more volatile starting material.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC can be a quick and easy way to get a qualitative sense of the reaction's progress.
Workflow for Reaction Monitoring:
Caption: A typical reaction monitoring workflow.
III. References
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
Bartow, E., & McCollum, E. V. (1905). Synthesis of derivatives of quinoline. Journal of the American Chemical Society, 27(6), 704-708.
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Retrieved from [Link]
-
Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone. Retrieved from
-
Reddit. (2023). Purification of Quinoline-3,4-diones. Retrieved from [Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
managing the lability of the C-Br bond in 3-(Bromomethyl)quinoline
Technical Support Center: 3-(Bromomethyl)quinoline
A Guide to Managing the Lability of the C-Br Bond for Synthetic Success
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that handling reactive intermediates is both a challenge and an opportunity in chemical synthesis. The C-Br bond in this compound is analogous to a benzylic bromide, making it an excellent electrophile for nucleophilic substitution but also susceptible to degradation and side reactions.[1][2][3] This guide is structured as a series of troubleshooting questions and in-depth answers to help you navigate the complexities of this reagent, ensuring reproducible and high-yield results in your research and development workflows.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Reagent Instability and Storage
Question: My freshly ordered this compound shows signs of decomposition (discoloration, lower purity) even before use. What is causing this, and what is the correct storage protocol?
Answer:
The primary issue is the inherent reactivity of the "benzylic" C-Br bond.[1][3] Homolytic cleavage of this bond is facilitated by the resonance stabilization of the resulting radical across the quinoline ring system.[2] Furthermore, the compound is susceptible to hydrolysis and elimination, often catalyzed by trace amounts of hydrobromic acid (HBr) that can form upon decomposition.
Root Causes of Instability:
-
Hydrolysis: Reaction with atmospheric moisture to form 3-(hydroxymethyl)quinoline.
-
HBr Formation: Slow decomposition releases HBr, which can catalyze further degradation.
-
Light and Heat: Both can accelerate the rate of radical formation and other decomposition pathways.
-
Self-Condensation/Polymerization: The nucleophilic nitrogen of one quinoline molecule can attack the electrophilic CH₂Br group of another, leading to oligomers or polymers.
Recommended Storage Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents hydrolysis by excluding moisture and oxidation. |
| Container | Amber Glass Vial with Secure Cap | Protects from light, which can initiate radical reactions. |
| Stabilizer | Consider adding a stabilizer | For long-term storage, adding a small amount of an acid scavenger like propylene oxide can neutralize HBr as it forms, preventing autocatalytic decomposition. This is a common practice for stabilizing benzyl bromide.[4] |
Issue 2: Low Yields in Nucleophilic Substitution Reactions
Question: I am performing a nucleophilic substitution with this compound, but my yields are consistently low, and TLC analysis shows multiple byproducts. How can I optimize this?
Answer:
Low yields are typically a result of competing side reactions out-pacing your desired substitution. The key is to select conditions that specifically favor the intended nucleophilic attack while suppressing degradation and side reactions.
dot
Caption: Competing reaction pathways for this compound.
Troubleshooting Protocol: A Step-by-Step Guide
-
Assess Reagent Quality:
-
Action: Before starting, run a quick purity check (TLC, ¹H NMR) on your this compound.
-
Rationale: Using a partially decomposed starting material is a primary cause of low yields. If impurities are present, purification by chromatography or recrystallization may be necessary.
-
-
Optimize Solvent and Base Selection:
-
Action: Choose your solvent and base combination carefully to match your nucleophile and favor an Sₙ2 mechanism.[5]
-
Rationale: The reaction can proceed via Sₙ1 or Sₙ2 pathways. For a primary benzylic-type halide, Sₙ2 is often preferred to minimize side reactions like rearrangement or solvolysis.
-
For Sₙ2: Use a polar aprotic solvent (e.g., DMF, acetonitrile, acetone). These solvents solvate the cation but not the nucleophile, increasing its reactivity.
-
Avoid Protic Solvents (if possible): Solvents like ethanol or water can act as competing nucleophiles, leading to hydrolysis or alcoholysis byproducts.
-
Base Selection: If your nucleophile requires deprotonation (e.g., an alcohol or thiol), use a base that is strong enough but minimally nucleophilic itself (e.g., NaH, K₂CO₃). Avoid strong, bulky bases like potassium tert-butoxide if elimination is a concern.
-
-
-
Control Reaction Stoichiometry and Addition:
-
Action: Employ a slight excess (1.1-1.5 equivalents) of your nucleophile. Add the this compound solution dropwise to the mixture of the nucleophile and base, rather than the other way around.
-
Rationale: Maintaining a low instantaneous concentration of the electrophile (this compound) ensures it is more likely to react with the abundant primary nucleophile than with itself (to form a quaternary salt) or other species.
-
-
Manage Reaction Temperature:
-
Action: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
-
Rationale: Nucleophilic substitution often has a lower activation energy than competing elimination or decomposition reactions. Lower temperatures provide better selectivity for the desired substitution product. Only apply heat if the reaction is confirmed to be stalled at room temperature.
-
Issue 3: Identification of a Major, Insoluble Byproduct
Question: During my reaction, a solid precipitated from the solution. It is poorly soluble in most organic solvents and appears to be a major byproduct. What is it?
Answer:
This is a classic sign of intermolecular quaternization . The quinoline nitrogen is inherently nucleophilic. One molecule of this compound can be attacked by the nitrogen atom of a second molecule, forming a dimeric quinolinium bromide salt. This salt is often highly polar and insoluble in common organic solvents.
dot
Caption: Formation of a quinolinium salt via self-reaction.
Mitigation Strategies:
| Strategy | Action | Rationale |
| Dilution | Run the reaction at a lower concentration (e.g., 0.1 M or less). | Reduces the probability of two molecules of this compound colliding in the correct orientation for reaction. |
| Slow Addition | Add the this compound slowly over a period of 30-60 minutes. | Keeps the concentration of the electrophile low, favoring reaction with the intended nucleophile. |
| Temperature Control | Maintain a low to moderate reaction temperature (0 °C to RT). | High heat accelerates this bimolecular side reaction. |
| Protonation (Advanced) | If compatible with the reaction, adding a non-nucleophilic acid could protonate the quinoline nitrogen, deactivating it as a nucleophile. This is only suitable for specific applications where the primary nucleophile is not affected by the acid. | Protonation blocks the lone pair on the nitrogen, preventing it from participating in nucleophilic attack. |
Technical Data Summary
Table 1: Recommended Solvents for Nucleophilic Substitution
| Solvent | Type | Dielectric Constant (ε) | Suitability for Sₙ2 | Notes |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | Excellent | Good balance of polarity and volatility. Easy to remove under vacuum. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent | High boiling point can be problematic for removal but excellent for dissolving a wide range of nucleophiles. |
| Acetone | Polar Aprotic | 21 | Good | Lower boiling point, useful for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | 7.6 | Fair to Good | Less polar, but a good general-purpose solvent. |
| Ethanol/Methanol | Polar Protic | 24.5 / 32.7 | Poor | Use with caution. Can act as a competing nucleophile (solvolysis). May be required if the nucleophile is only soluble in alcohols. |
References
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
ResearchGate. (2018, October 22). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
National Institutes of Health. (2023, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
National Institutes of Health. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
Química Organica.org. Nucleophilic substitution in quinoline and isoquinoline. [Link]
-
Wikipedia. Nucleophilic substitution. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
Sources
alternative methods for the synthesis of 3-functionalized quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-functionalized quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. Quinolines substituted at the 3-position are crucial scaffolds in medicinal chemistry and materials science, yet their synthesis is often challenging.[1][2] This document provides in-depth, experience-driven answers to common experimental issues, troubleshooting guides for established and alternative methods, and detailed protocols to enhance your research outcomes.
Section 1: Troubleshooting Classical Quinoline Syntheses
Classical methods like the Friedländer annulation are workhorses in quinoline synthesis, but they often suffer from harsh conditions and limited substrate scope, especially for 3-functionalized targets.[1]
Frequently Asked Questions (FAQs)
Question: My Friedländer reaction to synthesize a 3-substituted quinoline is failing or giving very low yields. What's going wrong?
Answer: The classic Friedländer synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, can be problematic. Low yields in the synthesis of 3-functionalized quinolines often stem from several core issues:
-
Poor Enolate Formation/Stability: The crucial C-C bond formation step relies on the generation of an enolate from your active methylene compound. If this enolate is not formed efficiently or is unstable, the reaction will not proceed.
-
Steric Hindrance: Bulky substituents at the 3-position of the quinoline (originating from your methylene component) can sterically hinder the initial condensation or the subsequent cyclization and dehydration steps.
-
Unfavorable Reaction Kinetics: The reaction often requires high temperatures, which can lead to decomposition of sensitive starting materials or the desired product.[1]
-
Side Reactions: Self-condensation of the carbonyl components (the "aldol" side reaction) is a common competitive pathway that consumes starting material.
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and solve low-yield issues in Friedländer-type syntheses.
Caption: Troubleshooting logic for low Friedländer reaction yields.
Section 2: Modern Strategies: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for installing functionality onto the quinoline core.[2][3][4] However, controlling regioselectivity, particularly at the C3 position, is a significant challenge due to the electronic nature of the quinoline ring, which favors functionalization at C2, C4, or C8.[5]
Frequently Asked Questions (FAQs)
Question: I am attempting a transition-metal-catalyzed C-H arylation of quinoline, but I'm getting a mixture of C2 and C8 products with no C3 functionalization. How can I achieve C3 selectivity?
Answer: This is a common and fundamental challenge. The inherent reactivity of the quinoline nucleus directs functionalization away from the C3 position. To overcome this, you must override the natural electronic preferences. There are two primary strategies:
-
Use of Quinoline N-Oxides: The N-oxide acts as a powerful directing group, significantly altering the electronic landscape of the ring. While it often directs functionalization to the C2 and C8 positions, specific catalytic systems can leverage it for C3 functionalization.[6][7]
-
Pre-functionalization and Traceless Directing Groups: A temporary directing group can be installed on the nitrogen atom. This group physically blocks other positions and orients the catalyst to the desired C-H bond.
Authoritative Insight: Recent work has shown that a gold-catalyzed C3–H functionalization of quinoline N-oxides is possible, proceeding through a C2-auration followed by a concerted C3 nucleophilic addition.[6] This highlights a shift from traditional electrophilic aromatic substitution logic to mechanisms dictated by the organometallic catalyst.
Question: What are the best practices for setting up a photoredox-catalyzed C3 functionalization reaction?
Answer: Photoredox catalysis offers a mild and efficient route to generate radical intermediates for C-H functionalization.[8][9] Success hinges on meticulous setup and exclusion of oxygen, which can quench the excited state of the photocatalyst.
Experimental Workflow for Photoredox C-H Functionalization:
Caption: Standard workflow for a photoredox C-H functionalization experiment.
Section 3: Advanced & Greener Synthetic Methodologies
To address the shortcomings of classical methods, modern techniques like microwave-assisted synthesis and continuous flow chemistry are becoming indispensable. These technologies offer faster reaction times, improved yields, and enhanced safety profiles.[10][11][12][13]
Frequently Asked Questions (FAQs)
Question: I want to transition my classical quinoline synthesis to a microwave-assisted protocol. What are the key parameters I need to change and optimize?
Answer: Migrating a conventional heating protocol to a microwave reactor is not a simple 1:1 transfer. The key is to leverage the microwave's ability for rapid, direct heating of polar molecules.
Table 1: Comparison of Conventional vs. Microwave Synthesis Parameters
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Rationale & Key Considerations |
| Reaction Time | Hours to Days | Minutes | MAOS dramatically accelerates reaction rates due to efficient energy transfer.[8][14] |
| Temperature | Often limited by solvent boiling point | Can exceed solvent boiling point in a sealed vessel | Use a dedicated scientific microwave with pressure control. Do not use a domestic oven. [11] |
| Solvent Choice | Broad applicability | Polar solvents (DMF, EtOH, DMSO) are preferred for efficient microwave coupling.[11] | Solvent-free ("neat") conditions can also be highly effective and are a greener option.[11] |
| Vessel Type | Round-bottom flask | Pressure-rated, microwave-transparent vessel (e.g., borosilicate glass, Teflon) | Safety is paramount. Ensure the vessel is appropriate for the solvent and expected pressure. |
| Stirring | Magnetic stir bar | Magnetic stir bar | Crucial for even temperature distribution and preventing localized hot spots. |
Question: My synthesis involves a hazardous intermediate. Could flow chemistry be a safer alternative?
Answer: Absolutely. Flow chemistry is an excellent strategy for handling hazardous reactions. By performing the reaction in a continuous stream within a small-volume reactor, you generate and immediately consume the hazardous intermediate. This avoids the accumulation of large quantities of unstable or toxic materials, which is a major risk in batch synthesis. A continuous-flow photochemical strategy has been successfully developed for the safe and rapid synthesis of 3-cyanoquinolines from azido precursors.[15][16]
Section 4: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for alternative syntheses of specifically functionalized quinolines.
Protocol 1: Microwave-Assisted Synthesis of a 2-Phenylquinoline-4-carboxylic Acid Derivative
This protocol is adapted from methodologies that leverage microwave irradiation to drastically reduce reaction times for the Pfitzinger reaction.[17]
Materials:
-
Isatin (1.0 mmol)
-
Acetophenone (1.1 mmol)
-
Potassium Hydroxide (3.0 mmol)
-
Ethanol (5 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
To the microwave reaction vessel, add isatin, acetophenone, and finely ground potassium hydroxide.
-
Add ethanol (5 mL) and the magnetic stir bar.
-
Seal the vessel securely according to the microwave reactor manufacturer's instructions.
-
Place the vessel inside the microwave cavity.
-
Set the reaction parameters: irradiate at 120 °C for 10 minutes with magnetic stirring. Ensure the power is set to ramp to the target temperature and then hold.
-
After the irradiation is complete, allow the vessel to cool to room temperature (<50 °C) before venting and opening.
-
Transfer the reaction mixture to a beaker and dilute with 20 mL of water.
-
Acidify the aqueous solution to pH ~4 using 2M HCl. A precipitate will form.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL).
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 2-phenylquinoline-4-carboxylic acid.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity. The carboxylic acid proton should be visible in the ¹H NMR spectrum, typically as a broad singlet >10 ppm.
Protocol 2: Synthesis of a 3-Aminoquinoline via Rhodium-Catalyzed Transannulation
This modern protocol provides access to the valuable 3-aminoquinoline core from readily available starting materials under relatively mild conditions. It is based on the work of Li and coworkers.[18][19]
Materials:
-
1-Sulfonyl-1,2,3-triazole (0.2 mmol)
-
2-Aminobenzaldehyde derivative (0.24 mmol)
-
[Rh₂(OAc)₄] (Rhodium(II) acetate dimer, 1 mol%)
-
1,2-Dichloroethane (DCE, 2.0 mL)
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere
Procedure:
-
Add the 1-sulfonyl-1,2,3-triazole, 2-aminobenzaldehyde derivative, and [Rh₂(OAc)₄] to a dry Schlenk tube equipped with a magnetic stir bar.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,2-dichloroethane (2.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the time determined by reaction monitoring (typically 3-12 hours). Monitor the consumption of the triazole starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the 3-aminoquinoline product.
-
Validation: Confirm the product structure using NMR and high-resolution mass spectrometry (HRMS). The appearance of characteristic aromatic quinoline signals and an amino group signal in the NMR spectrum is expected.
References
-
Li, J., Feng, J., Chen, T., Xu, Z.-F., & Li, C.-Y. (2023). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. [Link]
-
Pasha, M. A., & Sureshbabu, K. R. (2012). New Efficient Synthesis of 3-Carboxylquinolines. Journal of the Korean Chemical Society. [Link]
-
Abbas, E. M. H., El-Sayed, M. A.-A., & Taha, N. M. (2023). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances. [Link]
-
Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. Journal of the Chinese Chemical Society. [Link]
-
Li, J., Feng, J., Chen, T., Xu, Z.-F., & Li, C.-Y. (2023). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. [Link]
-
Qiu, G., et al. (2020). Tandem Oxidative Radical Halogenated Addition of Alkynyl Imines: Regioselective Synthesis of 3-Haloquinolines. ResearchGate. [Link]
-
Quiroga, J., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]
-
Kaur, H. (2022). Microwave-assisted Synthesis of Quinolines. Current Organic Synthesis. [Link]
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Organic Chemistry Portal. Synthesis of quinolines. [Link]
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Di Filippo, M., & Baumann, M. (2020). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. [Link]
-
Ji, P., et al. (2022). Scope of photoredox dearomative functionalization of quinolines, isoquinolines, and quinoxalines with azoles. ResearchGate. [Link]
-
Ghosh, I., et al. (2024). Quinones as Multifunctional Scaffolds for Oxidative, Reductive, and HAT Photocatalysis. Angewandte Chemie. [Link]
-
Di Filippo, M., & Baumann, M. (2020). Scaled flow synthesis of quinoline 1a. ResearchGate. [Link]
-
McMahon, K. M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]
-
Dixon, D. J., et al. (2020). Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. ResearchGate. [Link]
-
Examples of flow synthesis of quinoline derivatives by Doebner-Miller reaction and Skraup reaction. ResearchGate. [Link]
-
Di Filippo, M., & Baumann, M. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. Vapourtec. [Link]
-
Zhu, K., et al. (2022). Strategies for the synthesis of 3-substituted quinoline derivatives. ResearchGate. [Link]
-
Sharma, R., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
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Pitre, S. P., & McTiernan, C. D. (2018). Photoredox-Catalyzed C–H Functionalization Reactions. Chemistry – A European Journal. [Link]
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Khan, M. S., & LaMontagne, M. P. (1979). Antimalarials. 11. Synthesis of 3- and 5-aminoquinolines as Potential Antimalarials. Journal of Medicinal Chemistry. [Link]
-
Khan, M. S., & LaMontagne, M. P. (1979). Antimalarials. 11. Synthesis of 3- and 5-Aminoquinolines as Potential Antimalarials. ACS Publications. [Link]
-
AZoLifeSciences. (2024). Continuous Flow Chemistry for Scalable Drug Synthesis. [Link]
-
Wang, C., et al. (2023). Photoredox cobalt dual catalysis toward C3-functionalization of quinoxalinones with alkenes and alkynes. Chemical Communications. [Link]
-
Yavsev, I. S., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Kazemi, M., et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances. [Link]
-
Lassalas, P., et al. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
-
Scope of the selective C-H functionalization achieved in position 3 to date. ResearchGate. [Link]
-
Yavsev, I. S., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Lassalas, P., et al. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
-
Sharma, R., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
-
Kumar, A., & Kumar, V. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]
-
Cao, H., Cheng, Q., & Studer, A. (2022). Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. Science. [Link]
-
Pasha, M. A., & Sureshbabu, K. R. (2012). New Efficient Synthesis of 3-Carboxylquinolines. Journal of the Korean Chemical Society. [Link]
- Schlichenmaier, H., & Schiirnig, L. (1937). Process of preparing 3-amino-quinolines.
-
Wang, Z., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. [Link]
-
Singh, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds. [Link]
- CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
-
Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. ResearchGate. [Link]
-
Chtchigrovsky, M., et al. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis. [Link]
-
Synthesis of functionalized quinolines [catalysis by CuI]. ResearchGate. [Link]
-
de Nanteuil, F., & Waser, J. (2016). Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Organic Letters. [Link]
-
A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. IUPAC. [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
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- 6. researchgate.net [researchgate.net]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinones as Multifunctional Scaffolds for Oxidative, Reductive, and HAT Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-assisted Synthesis of Quinolines: Ingenta Connect [ingentaconnect.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. azolifesciences.com [azolifesciences.com]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Bromomethyl)quinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds for the design of novel therapeutic agents and functional materials. The strategic functionalization of the quinoline ring system is paramount to modulating their biological activity and physical properties. Among the various synthetic handles, the bromomethyl group stands out for its versatility in nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. This guide provides an in-depth comparative analysis of the reactivity of three key isomers: 2-, 3-, and 4-(bromomethyl)quinoline. While direct, side-by-side kinetic studies are not extensively documented in the peer-reviewed literature, this guide will leverage fundamental principles of physical organic chemistry and the known electronic properties of the quinoline nucleus to predict and rationalize their relative reactivities in both SN1 and SN2 reaction pathways.
The Underlying Principles: SN1 vs. SN2 Reactivity of Benzylic-like Halides
The (bromomethyl)quinolines are structurally analogous to benzylic halides. As such, their reactivity in nucleophilic substitution reactions is governed by the same mechanistic principles. These substrates are unique in that they can readily undergo substitution via both unimolecular (SN1) and bimolecular (SN2) pathways, with the predominant mechanism being dictated by the reaction conditions (solvent polarity, nucleophile strength) and, crucially, the electronic and steric environment of the reaction center.
-
The SN1 Pathway: This is a two-step mechanism proceeding through a carbocation intermediate. The rate-determining step is the formation of this carbocation. Therefore, the reactivity of a substrate in an SN1 reaction is directly proportional to the stability of the carbocation it forms. Factors that delocalize the positive charge, such as resonance and inductive effects, will stabilize the carbocation and accelerate the reaction rate. For benzylic-type systems, resonance delocalization of the positive charge into the aromatic ring is a powerful stabilizing factor.
-
The SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction proceeds through a five-coordinate transition state. The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center. Less sterically hindered substrates will react more readily.
Theoretical Comparison of Reactivity: 2- vs. 3- vs. 4-(Bromomethyl)quinoline
The position of the bromomethyl group on the quinoline ring significantly influences its electronic environment and, consequently, its reactivity. The nitrogen atom in the quinoline ring is electron-withdrawing through inductive effects but can also participate in resonance.
SN1 Reactivity: The Role of Carbocation Stability
The predicted order of reactivity for the (bromomethyl)quinoline isomers in an SN1 reaction is based on the relative stability of the corresponding quinolylmethyl carbocations. This stability is primarily determined by the extent of resonance delocalization of the positive charge.
Predicted SN1 Reactivity Order: 4- > 2- > 3-(bromomethyl)quinoline
-
4-(Quinolylmethyl) carbocation: This carbocation is expected to be the most stable. The positive charge on the benzylic carbon can be effectively delocalized onto the nitrogen atom through resonance, placing the positive charge on the more electronegative atom. This provides a significant stabilizing effect. Furthermore, the positive charge can be delocalized throughout the entire carbocyclic ring.
-
2-(Quinolylmethyl) carbocation: Similar to the 4-isomer, the positive charge can be delocalized onto the nitrogen atom via resonance. This delocalization is also a significant stabilizing factor. However, steric hindrance from the peri-hydrogen at the 8-position might slightly destabilize the planar carbocation compared to the 4-isomer.
-
3-(Quinolylmethyl) carbocation: This carbocation is predicted to be the least stable of the three. The positive charge on the benzylic carbon cannot be directly delocalized onto the nitrogen atom through a valid resonance structure without disrupting the aromaticity of the pyridine ring. The positive charge is primarily delocalized over the carbocyclic ring, which is a less effective stabilization compared to the involvement of the nitrogen lone pair.
Caption: Predicted stability of quinolylmethyl carbocations.
SN2 Reactivity: The Influence of Steric Hindrance and Electronic Effects
In an SN2 reaction, steric hindrance is a primary determinant of reactivity. Since all three isomers are primary halides, the steric hindrance at the carbon atom bearing the bromine is similar. However, the accessibility of this carbon to the incoming nucleophile can be influenced by the adjacent quinoline ring.
Predicted SN2 Reactivity Order: 3- > 4- ≈ 2-(bromomethyl)quinoline
-
This compound: This isomer is likely to be the most reactive in an SN2 reaction. The bromomethyl group is positioned away from the steric bulk of the rest of the quinoline ring system, allowing for easier backside attack by a nucleophile.
-
4-(Bromomethyl)quinoline: The bromomethyl group at the 4-position experiences some steric hindrance from the peri-hydrogen at the 5-position. This may slightly impede the approach of a nucleophile compared to the 3-isomer.
-
2-(Bromomethyl)quinoline: Similar to the 4-isomer, the 2-substituted isomer will experience steric hindrance from the peri-hydrogen at the 8-position, which could decrease its reactivity relative to the 3-isomer.
Electronically, the electron-withdrawing nature of the quinoline ring will make the methylene carbon more electrophilic and thus more reactive towards nucleophiles in all three isomers compared to benzyl bromide itself. The differences in the electronic effects at the 2-, 3-, and 4-positions are more subtle for the SN2 transition state compared to the full carbocation of the SN1 pathway.
Experimental Design for Reactivity Comparison
To empirically validate these theoretical predictions, a series of kinetic experiments can be designed.
Experiment 1: Comparative Solvolysis Rates (SN1 Conditions)
Solvolysis in a polar protic solvent, such as aqueous ethanol or formic acid, favors an SN1 mechanism. The rate of reaction can be monitored by measuring the rate of formation of the hydrobromic acid byproduct, which can be titrated with a standardized base.
Experimental Protocol: Solvolysis of (Bromomethyl)quinoline Isomers
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of 2-, 3-, and 4-(bromomethyl)quinoline in a chosen solvent system (e.g., 80:20 ethanol:water).
-
Reaction Initiation: At a constant temperature (e.g., 50 °C), initiate the solvolysis reactions in separate flasks.
-
Aliquoting: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a cold solvent (e.g., acetone).
-
Titration: Titrate the generated HBr in each aliquot with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).
-
Data Analysis: Plot the concentration of HBr formed versus time for each isomer. The initial rate of the reaction can be determined from the slope of this plot. The relative rates will provide a direct comparison of the SN1 reactivity.
Caption: Workflow for solvolysis kinetics experiment.
Experiment 2: Comparative Reaction Rates with a Strong Nucleophile (SN2 Conditions)
To compare SN2 reactivity, a reaction with a strong, non-basic nucleophile in a polar aprotic solvent is ideal. A classic example is the Finkelstein reaction, using sodium iodide in acetone.
Experimental Protocol: Reaction with Sodium Iodide in Acetone
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of 2-, 3-, and 4-(bromomethyl)quinoline and sodium iodide in dry acetone.
-
Reaction Initiation: Mix the solutions of the quinoline derivatives and sodium iodide in separate reaction vessels at a constant temperature (e.g., 25 °C).
-
Monitoring: The progress of the reaction can be monitored by observing the formation of the sodium bromide precipitate, which is insoluble in acetone. The time taken for the first appearance of a precipitate can be used as a rough measure of the reaction rate. For more quantitative data, the disappearance of the starting material can be monitored by techniques such as HPLC or GC at different time points.
-
Data Analysis: Plot the concentration of the starting material versus time for each isomer. The rate constants can be determined by fitting the data to a second-order rate law.
Summary of Predicted Reactivity
The following table summarizes the predicted relative reactivities of the three (bromomethyl)quinoline isomers under SN1 and SN2 conditions.
| Isomer | Predicted SN1 Reactivity | Predicted SN2 Reactivity | Rationale |
| 2-(Bromomethyl)quinoline | Moderate | Moderate | SN1: Good carbocation stabilization via resonance with nitrogen. SN2: Some steric hindrance from the peri-hydrogen. |
| This compound | Low | High | SN1: Poor carbocation stabilization as resonance with nitrogen is not possible. SN2: Least sterically hindered. |
| 4-(Bromomethyl)quinoline | High | Moderate | SN1: Excellent carbocation stabilization through resonance with nitrogen. SN2: Some steric hindrance from the peri-hydrogen. |
Conclusion
The reactivity of 2-, 3-, and 4-(bromomethyl)quinoline in nucleophilic substitution reactions is a nuanced interplay of electronic and steric factors. Based on established principles of carbocation stability, the 4-isomer is predicted to be the most reactive under SN1 conditions, followed by the 2-isomer, with the 3-isomer being the least reactive. Conversely, for SN2 reactions where steric accessibility is paramount, the 3-isomer is expected to be the most reactive, while the 2- and 4-isomers are predicted to have comparable, and slightly lower, reactivity. The experimental protocols outlined in this guide provide a framework for the empirical validation of these predictions, offering a valuable data set for researchers engaged in the synthesis and application of these important quinoline derivatives.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Eicher, T., Hauptmann, S., & Speicher, A. (2013).
-
Pittelkow, M., Christensen, J. B., & Sølling, T. I. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(13), 2441-2449. [Link]
A Researcher's Guide to Nucleophilic Substitution: 3-(Bromomethyl)quinoline vs. 3-(Chloromethyl)quinoline
Introduction: The Strategic Choice of a Halogen in Quinoline Synthesis
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and functional materials.[1][2][3][4][5] Consequently, the efficient synthesis and functionalization of quinoline derivatives are of paramount importance to researchers in drug development and chemical synthesis. 3-(Halomethyl)quinolines, specifically 3-(bromomethyl)quinoline and 3-(chloromethyl)quinoline, are critical intermediates, acting as electrophilic building blocks for introducing the quinoline-3-ylmethyl scaffold via nucleophilic substitution reactions.
The choice between a bromo- or chloro- derivative is not arbitrary; it is a strategic decision that profoundly impacts reaction kinetics, yield, and overall synthetic efficiency. This guide provides an in-depth comparison of these two reagents, grounded in the fundamental principles of physical organic chemistry and supported by experimental considerations. We will dissect the causality behind their differential reactivity and provide practical protocols to aid researchers in making informed decisions for their synthetic campaigns.
The Decisive Factor: Unpacking Leaving Group Ability
Nucleophilic substitution reactions, whether proceeding through a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism, are fundamentally governed by the competence of the leaving group.[6][7] A superior leaving group is one that can readily depart with a pair of electrons, forming a stable, independent species.[6][8] For the halogens, the leaving group ability follows a clear trend down the periodic table: I > Br > Cl > F.[6][9] This established hierarchy is the primary determinant of the reactivity difference between this compound and 3-(chloromethyl)quinoline.
Several key physical properties underpin this trend:
-
Basicity: The stability of the departing anion is inversely related to its basicity. A good leaving group is the conjugate base of a strong acid.[8][9] Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7). Consequently, the bromide anion (Br⁻) is a weaker base and a more stable species than the chloride anion (Cl⁻), making it a better leaving group.[10]
-
Bond Strength: The rate-determining step in many substitution reactions involves the cleavage of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker (bond dissociation energy ≈ 285 kJ/mol) than the carbon-chlorine (C-Cl) bond (≈ 340 kJ/mol).[9] A weaker bond requires less energy to break, thus lowering the activation energy of the reaction and increasing the reaction rate.[9]
-
Polarizability: Bromide is a larger and more polarizable ion than chloride.[9] Its diffuse electron cloud can better stabilize the developing negative charge in the reaction's transition state. This enhanced stabilization lowers the energy of the transition state, accelerating the reaction.[11]
Based on these principles, a clear prediction emerges: This compound is a significantly more reactive electrophile than 3-(chloromethyl)quinoline in nucleophilic substitution reactions.
Quantitative Comparison and Physical Properties
While direct, side-by-side kinetic studies for these specific quinoline derivatives are not extensively published, the relative reactivity can be reliably inferred from data on analogous benzylic systems and fundamental physical constants. Studies on benzyl halides consistently show that benzyl bromide is more reactive than benzyl chloride.[12][13][14] It is well-established that primary alkyl bromides are typically 40 to 60 times more reactive than their corresponding chlorides in SN2 reactions.[11] This provides a strong basis for estimating the performance difference in our target molecules.
| Property | 3-(Chloromethyl)quinoline | This compound | Implication for Reactivity |
| Molecular Formula | C₁₀H₈ClN | C₁₀H₈BrN | - |
| Molecular Weight | 177.63 g/mol [15] | 222.08 g/mol | Higher mass for the bromo- compound. |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Bromide is a superior leaving group. |
| Conjugate Acid pKa | HCl (≈ -7) | HBr (≈ -9) | Br⁻ is a weaker base, thus more stable.[6][9][10] |
| C-X Bond Dissociation Energy | ~340 kJ/mol (for C-Cl) | ~285 kJ/mol (for C-Br) | The C-Br bond is weaker and easier to cleave.[11] |
| Predicted Relative SN2 Rate | 1 | ~40-60 | This compound is expected to react much faster.[11] |
Visualizing the Reaction Pathway
The SN2 mechanism, which is common for these primary benzylic-type halides with good nucleophiles, involves a concerted backside attack by the nucleophile, leading to an inversion of stereochemistry at the electrophilic carbon.
Caption: Generalized SN2 mechanism for the reaction of a nucleophile with 3-(halomethyl)quinoline.
Experimental Protocol: A Comparative Synthesis of 3-(Azidomethyl)quinoline
To illustrate the practical consequences of the reactivity difference, we present a comparative protocol for the synthesis of 3-(azidomethyl)quinoline, a versatile intermediate for further functionalization via click chemistry or reduction to the corresponding amine.
Objective: To synthesize 3-(azidomethyl)quinoline from 3-(chloromethyl)quinoline and this compound and to compare the reaction times and conditions required for complete conversion.
Materials
-
3-(Chloromethyl)quinoline hydrochloride (or free base)
-
This compound hydrobromide (or free base)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stir bars, reflux condensers
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram
Caption: Comparative workflow for the synthesis of 3-(azidomethyl)quinoline.
Step-by-Step Procedure
Note: If starting with the hydrochloride or hydrobromide salt of the quinoline, a pre-neutralization step with a mild base like NaHCO₃ in a biphasic system followed by extraction of the free base is recommended, or alternatively, an extra equivalent of a non-nucleophilic base can be added to the reaction mixture. The following protocol assumes the use of the free base.
-
Reaction Setup:
-
For this compound: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add sodium azide (1.2 eq).
-
For 3-(Chloromethyl)quinoline: In a separate, identical flask, dissolve 3-(chloromethyl)quinoline (1.0 eq) in anhydrous DMF. Add sodium azide (1.2 eq).
-
-
Reaction Conditions and Monitoring:
-
Bromo- aompound: Stir the mixture at room temperature (20-25°C).
-
Chloro- compound: Gently heat the mixture to 50-60°C with stirring.
-
Monitor the progress of both reactions by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The product, 3-(azidomethyl)quinoline, should have a different Rƒ value than the starting material.
-
-
Expected Observations:
-
The reaction with This compound is expected to reach completion within a significantly shorter timeframe (typically 1-3 hours) at room temperature.
-
The reaction with 3-(chloromethyl)quinoline will be noticeably more sluggish, requiring elevated temperatures and a longer reaction time (potentially 6-12 hours or more) to achieve full conversion.
-
-
Work-up (Identical for both reactions upon completion):
-
Cool the reaction mixture to room temperature (if heated).
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with saturated NaHCO₃ solution, followed by brine.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude 3-(azidomethyl)quinoline by flash column chromatography on silica gel.
-
Conclusion and Practical Recommendations
Recommendations for Researchers:
-
For High Reactivity and Mild Conditions: When working with sensitive nucleophiles or substrates, or when seeking to optimize reaction efficiency, this compound is the reagent of choice.
-
Cost and Availability Considerations: 3-(Chloromethyl)quinoline and its precursors may sometimes be more commercially available or less expensive. If the nucleophile is robust and longer reaction times or higher temperatures are acceptable, it remains a viable, albeit less reactive, alternative.
-
Process Safety: When scaling up the synthesis of azides, extreme caution must be exercised due to the potential for explosive decomposition of both the reagent (sodium azide) and the product.
By understanding the distinct reactivity profiles of these two key intermediates, researchers can better design synthetic strategies, troubleshoot reactions, and ultimately accelerate their research and development programs.
References
- Brainly. (2023, July 11). Which is a better leaving group, Cl− or Br−? Provide three pieces of evidence to support your response.
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PubMed. (n.d.). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Retrieved from [Link]
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PubChem. (n.d.). 3-(Chloromethyl)quinoline. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Leaving Groups. Retrieved from [Link]
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Master Organic Chemistry. (2025, March 4). What Makes A Good Leaving Group? Retrieved from [Link]
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Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride : r/Mcat. Retrieved from [Link]
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ACS Publications. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Retrieved from [Link]
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Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloroquinoline. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromoquinoline. Retrieved from [Link]
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PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
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ACG Publications. (n.d.). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T. Retrieved from [Link]
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YouTube. (2020, October 22). Problem 11 6 McMurray rates of SN2 reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Conventional methods of quinoline synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline, isoquinoline, quinoxaline, cinnoline, and phthalazine by methoxide ion. Retrieved from [Link]
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ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]
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YouTube. (2020, October 26). Reactivity of Quinoline. Retrieved from [Link]
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openlabnotebooks.org. (2019, February 24). Quinoline Series: Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). QUINOLINE. Retrieved from [Link]
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Slideshare. (n.d.). synthesis of quinoline derivatives and its applications | PPTX. Retrieved from [Link]
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Larock, R. C. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]
-
Mar 2012. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]
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Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2025, October 20). 11.6: Predicting SN1 vs. SN2 mechanisms. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Retrieved from [Link]
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A Comprehensive Guide to the Spectral Analysis of Synthesized 3-(Bromomethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, quinoline scaffolds are of paramount importance, serving as the foundational structure for a myriad of synthetic compounds with diverse applications. Among these, 3-(bromomethyl)quinoline stands out as a versatile intermediate, primed for further functionalization due to the reactive benzylic bromide. The precise and unambiguous structural confirmation of this key building block is critical to ensure the integrity and success of subsequent synthetic endeavors.
This guide provides an in-depth technical overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the comprehensive characterization of synthesized this compound. As a comparative benchmark, we will contrast the expected spectral data of this compound with the experimentally verified data of the closely related and commercially available compound, 3-bromoquinoline. This comparative approach is designed to equip researchers with the nuanced understanding required to confidently identify and differentiate these quinoline derivatives.
Synthesis of this compound: A Plausible Synthetic Approach
A common and effective method for the synthesis of this compound is the free-radical bromination of 3-methylquinoline. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.[1][2] The reaction proceeds via a free radical chain mechanism at the benzylic position, which is selectively activated for halogenation.
Experimental Protocol: Synthesis of this compound
The following protocol outlines a standard procedure for the benzylic bromination of 3-methylquinoline.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-methylquinoline (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq.).
-
Initiation: Add a catalytic amount of a radical initiator, for instance, azobisisobutyronitrile (AIBN, 0.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.
¹H NMR Spectroscopy: A Comparative Analysis
Expected Spectrum of this compound:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline core and a characteristic singlet for the methylene (-CH₂Br) protons. The protons on the pyridine ring (H2 and H4) will be the most downfield due to the deshielding effect of the nitrogen atom. The benzylic protons of the -CH₂Br group are expected to appear around 4.5-5.0 ppm.
Experimental Spectrum of 3-Bromoquinoline:
For comparison, the ¹H NMR spectrum of 3-bromoquinoline displays signals only in the aromatic region, as it lacks the bromomethyl group. The absence of a singlet around 4.5-5.0 ppm is a key differentiating feature.[3]
| Proton Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for 3-Bromoquinoline (ppm) |
| H-2 | ~8.9 | 8.94 |
| H-4 | ~8.1 | 8.21 |
| H-5 | ~7.8 | 7.85 |
| H-6 | ~7.6 | 7.65 |
| H-7 | ~7.7 | 7.75 |
| H-8 | ~8.0 | 8.08 |
| -CH₂Br | ~4.7 | - |
Table 1: Comparison of ¹H NMR chemical shifts.
¹³C NMR Spectroscopy: A Deeper Structural Insight
Expected Spectrum of this compound:
The proton-decoupled ¹³C NMR spectrum of this compound should exhibit ten distinct signals. The carbon of the bromomethyl group (-CH₂Br) is expected to resonate in the aliphatic region, typically around 30-35 ppm. The nine aromatic carbons will appear in the downfield region.
Experimental Spectrum of 3-Bromoquinoline:
The ¹³C NMR spectrum of 3-bromoquinoline will show nine signals, all in the aromatic region. The carbon directly attached to the bromine (C-3) will be significantly influenced by the halogen's electronegativity and will have a characteristic chemical shift.[4]
| Carbon Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for 3-Bromoquinoline (ppm) |
| C-2 | ~151 | 151.7 |
| C-3 | ~135 | 121.5 |
| C-4 | ~138 | 138.8 |
| C-4a | ~128 | 128.9 |
| C-5 | ~129 | 129.2 |
| C-6 | ~127 | 127.5 |
| C-7 | ~130 | 130.8 |
| C-8 | ~128 | 128.2 |
| C-8a | ~147 | 147.3 |
| -CH₂Br | ~32 | - |
Table 2: Comparison of ¹³C NMR chemical shifts.
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.
Expected Mass Spectrum of this compound:
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of a bromine atom, this peak will appear as a pair of signals of nearly equal intensity, separated by 2 m/z units, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The nominal molecular weight is approximately 221 g/mol . A characteristic fragmentation pattern would involve the loss of the bromine radical (•Br) to give a stable quinolin-3-ylmethyl cation.
Experimental Mass Spectrum of 3-Bromoquinoline:
The mass spectrum of 3-bromoquinoline also exhibits a characteristic isotopic pattern for the molecular ion at m/z 207 and 209.[5] The fragmentation pattern will differ from that of this compound, primarily involving the loss of HBr or Br.
| Ion | Expected m/z for this compound | Experimental m/z for 3-Bromoquinoline |
| [M]⁺ | 221/223 | 207/209 |
| [M-Br]⁺ | 142 | 128 |
| [M-HBr]⁺ | - | 127 |
Table 3: Comparison of key mass-to-charge ratios.
Experimental Protocol: MS Data Acquisition
Caption: Workflow for MS data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Spectrum of this compound:
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic quinoline ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1600-1400 cm⁻¹ region), and a distinct C-Br stretching vibration, which typically appears in the fingerprint region (around 600-700 cm⁻¹).
Experimental IR Spectrum of 3-Bromoquinoline:
The IR spectrum of 3-bromoquinoline will also show the characteristic peaks for the quinoline ring system. The C-Br stretching vibration will also be present, potentially at a slightly different wavenumber compared to the C-Br stretch in the bromomethyl group. The key difference will be the absence of C-H stretching and bending vibrations associated with the methylene group.[6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 3-Bromoquinoline |
| Aromatic C-H Stretch | 3000-3100 | 3050 |
| C=C, C=N Stretch | 1600-1400 | 1590, 1470 |
| C-Br Stretch | ~650 | ~680 |
| -CH₂- Scissoring | ~1450 | - |
| -CH₂- Wagging | ~1250 | - |
Table 4: Comparison of key IR absorption frequencies.
Experimental Protocol: IR Data Acquisition
Caption: Workflow for IR data acquisition and analysis.
Conclusion
The comprehensive spectral analysis of synthesized this compound, through the synergistic application of NMR, MS, and IR spectroscopy, provides an unequivocal confirmation of its chemical structure. By comparing the expected spectral data with that of a well-characterized analogue, 3-bromoquinoline, researchers can confidently identify key structural features and differentiate between these closely related compounds. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel quinoline-based molecules, ensuring the foundational integrity of their research and development endeavors.
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link][7]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
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Quinoline, 3-bromo-. NIST WebBook. [Link]
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Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. [Link]
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Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. [Link]
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Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]
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Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate. [Link]
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5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]
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Infrared Spectral-Structural Correlations of Quinolines. Journal of the American Chemical Society. [Link]
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NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC - NIH. [Link]
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The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). ResearchGate. [Link]
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-
Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. [Link]
-
AIBN Overview, Structure & Initiators. Study.com. [Link]
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NBS | AIBN | Radical Stability. YouTube. [Link]
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NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]
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Azobisisobutyronitrile (AIBN). Common Organic Chemistry. [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
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3-Methylquinoline. PubChem. [Link]
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A Comparative Guide to the Bromination of 3-Methylquinoline: Efficacy of Common Brominating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, brominated quinoline scaffolds are indispensable intermediates. The strategic placement of a bromine atom on the 3-methylquinoline core opens a gateway for diverse functionalization through cross-coupling reactions, enabling the synthesis of novel compounds with significant biological and material properties. This guide offers a comprehensive comparison of the efficacy of common brominating agents for 3-methylquinoline, providing a deep dive into the underlying chemical principles, experimental considerations, and expected outcomes.
The Chemistry of Brominating 3-Methylquinoline: A Tale of Two Rings
The bromination of 3-methylquinoline is a nuanced process governed by the electronic properties of the quinoline ring system. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less susceptible to electrophilic attack. Conversely, the benzene ring is more electron-rich and is the preferred site for electrophilic aromatic substitution. The position of the methyl group at C-3 further influences the regioselectivity of the reaction.
Under typical electrophilic bromination conditions, using agents like molecular bromine (Br₂), substitution is expected to occur primarily on the benzene ring, at the C-5 and C-8 positions, due to the directing effects of the fused aromatic system. However, the pyridine ring is not entirely inert, and under certain conditions, substitution at C-3 can be achieved, although this often requires more specialized methods.[1]
Comparing the Contenders: Key Brominating Agents
The choice of brominating agent is paramount in directing the outcome of the reaction, influencing not only the regioselectivity but also the yield and the formation of byproducts. Here, we compare the most common agents used for the bromination of quinoline derivatives.
Molecular Bromine (Br₂)
Molecular bromine is a powerful and widely used brominating agent. In the context of quinoline, its reactivity can be both an advantage and a drawback.
Mechanism of Action: In the presence of a Lewis acid catalyst or under polar conditions, Br₂ acts as an electrophile. The reaction proceeds via a classic electrophilic aromatic substitution mechanism. For quinoline and its derivatives, the reaction is often carried out in a non-polar solvent like carbon tetrachloride or chloroform.[2]
Efficacy and Regioselectivity: Direct bromination of quinoline with Br₂ typically yields a mixture of 5-bromo and 8-bromoquinolines.[1] The presence of the methyl group at C-3 in 3-methylquinoline is expected to have a minor electronic influence on the benzene ring, and thus, a similar product distribution favoring positions 5 and 8 is anticipated. Achieving substitution at other positions, particularly on the pyridine ring, is challenging and often results in low yields.
Experimental Considerations:
-
Safety: Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Conditions: The reaction can be sensitive to temperature and the presence of light. Lower temperatures can sometimes improve selectivity.
-
Byproducts: Over-bromination to form di- or poly-brominated products is a common side reaction, especially with an excess of Br₂.[3]
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile reagent that can act as a source of electrophilic or radical bromine, depending on the reaction conditions. It is often considered a milder and more selective alternative to molecular bromine.[4]
Mechanism of Action:
-
Electrophilic Bromination: In the presence of an acid catalyst or in a polar solvent, NBS can deliver an electrophilic bromine species.
-
Free Radical Bromination: In non-polar solvents and in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under UV irradiation, NBS can initiate a free-radical chain reaction. This is particularly effective for benzylic bromination.[5]
Efficacy and Regioselectivity: For the bromination of the quinoline ring, NBS is typically used under electrophilic conditions. It can offer better regioselectivity and milder reaction conditions compared to Br₂.[4] However, direct comparative data for 3-methylquinoline is scarce. In the case of the methyl group at C-3, free-radical conditions could potentially lead to bromination of the methyl group itself (benzylic bromination), although this is generally less favorable than substitution on an activated aromatic ring.
Experimental Considerations:
-
Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine.
-
Reaction Initiation: For radical reactions, the choice and amount of initiator are critical. For electrophilic reactions, the solvent and any acidic promoters play a key role.
-
Selectivity: The choice of solvent can significantly influence the reaction pathway. Polar solvents favor electrophilic substitution, while non-polar solvents are preferred for free-radical reactions.[4]
Summary of Performance
The following table summarizes the key characteristics of molecular bromine and N-bromosuccinimide for the bromination of 3-methylquinoline, based on general principles and data from related quinoline derivatives.
| Brominating Agent | Primary Mechanism | Typical Regioselectivity on Quinoline Ring | Advantages | Disadvantages |
| **Molecular Bromine (Br₂) ** | Electrophilic Aromatic Substitution | 5- and 8-positions | High reactivity, readily available | Low regioselectivity, harsh conditions, safety concerns, potential for over-bromination |
| N-Bromosuccinimide (NBS) | Electrophilic or Radical | Can be more selective depending on conditions | Milder, easier to handle, can be more selective | May require specific initiators or catalysts, potential for side reactions (e.g., benzylic bromination) |
Experimental Protocols
The following are representative protocols for the bromination of quinoline derivatives that can be adapted for 3-methylquinoline.
Protocol 1: Electrophilic Bromination using Molecular Bromine
This protocol is adapted from the bromination of 8-hydroxyquinoline.[3]
Materials:
-
3-Methylquinoline
-
Molecular Bromine (Br₂)
-
Chloroform (CHCl₃)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-methylquinoline (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of molecular bromine (1.1 equivalents) in chloroform dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a 5% aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Electrophilic Bromination using N-Bromosuccinimide (NBS)
This protocol is a general procedure for the electrophilic bromination of activated aromatic rings.[5]
Materials:
-
3-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 3-methylquinoline (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Visualizing the Reaction Pathways
Electrophilic Bromination Mechanism
Caption: General mechanism for electrophilic bromination of 3-methylquinoline.
Experimental Workflow for Bromination
Caption: A typical experimental workflow for the bromination of 3-methylquinoline.
Conclusion and Future Directions
The bromination of 3-methylquinoline offers multiple avenues for the synthesis of valuable chemical intermediates. While molecular bromine remains a potent, albeit less selective, option, N-bromosuccinimide presents a milder and potentially more regioselective alternative. The choice of brominating agent and reaction conditions must be carefully considered based on the desired outcome and safety considerations.
Further research is warranted to systematically evaluate the efficacy of a wider range of modern brominating agents on 3-methylquinoline and to perform detailed mechanistic studies, including computational analysis, to better predict and control the regioselectivity of these reactions. Such investigations will undoubtedly contribute to the more efficient and sustainable synthesis of novel quinoline-based compounds for various applications.
References
- Ökten, S., Çakmak, O., Saddiqa, A., Keskin, B., Özdemir, S., & İnal, M. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Carreño, M. C., García Ruano, J. L., & Urbano, A. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
- Khripach, V. A., Zhabinskii, V. N., & Tsyganov, D. I. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine.
- Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 35025–35029.
- Ökten, S., Çakmak, O., Köprülü, T. K., Zengin, M., & Kandemirli, F. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
-
ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
- Deng, S., Ouyang, W., Bai, J., Song, X. R., Yang, R., & Xiao, Q. (2021). Synthesis of Multibromo-Substituted Quinolines by NBS-Mediated Cascade Electrophilic Bromination/Cyclization of N-(3-Phenylprop-2-ynyl)anilines. Synthesis, 53(14), 2469–2476.
- Yang, R., Xiong, Y., Deng, S., Bai, J., Song, X. R., & Xiao, Q. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(50), 35025-35029.
-
ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]
- Xia, Y., Daniels, D., He, G., & Gong, H. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(38), e2108226118.
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. [Link]
- Obayes, H. R., Jaber, S. H., & Yousif, E. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry, 32(1), 253-260.
- Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Journal of the Chemical Society (Resumed), 3451.
-
University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]
- Obayes, H. R., Jaber, S. H., & Yousif, E. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Oriental Journal of Chemistry, 32(1), 253-260.
Sources
A Comparative Guide to the Synthetic Validation of 3-(Bromomethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(Bromomethyl)quinoline in Medicinal Chemistry
This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical research and development. Its strategic importance lies in the reactive bromomethyl group at the 3-position of the quinoline scaffold. This functionality serves as a versatile handle for introducing the quinoline moiety into a wide array of molecular architectures through nucleophilic substitution reactions. The quinoline core itself is a privileged scaffold, appearing in numerous natural products and synthetic drugs with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Consequently, robust and efficient synthetic access to high-purity this compound is a critical starting point for the discovery of novel therapeutics.
This technical guide provides an in-depth comparison of two primary synthetic routes to this compound, offering a critical evaluation of their respective methodologies, performance, and practical considerations. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities and research objectives.
Primary Synthetic Route: Free Radical Bromination of 3-Methylquinoline (Wohl-Ziegler Reaction)
The most direct and widely employed method for the synthesis of this compound is the free radical bromination of the readily available starting material, 3-methylquinoline. This reaction, a classic example of a Wohl-Ziegler bromination, selectively targets the benzylic position of the methyl group, leaving the aromatic quinoline ring intact.
Causality Behind Experimental Choices
The success of the Wohl-Ziegler reaction hinges on the controlled generation of bromine radicals in low concentration to favor benzylic substitution over electrophilic addition to the aromatic rings.
-
N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for this transformation. It serves as a constant, low-concentration source of bromine (Br₂) in the reaction mixture. This is crucial to prevent the competing and undesired electrophilic bromination of the electron-rich quinoline ring.
-
Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator is essential to initiate the free radical chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used. Upon heating, these molecules decompose to form radicals, which then start the chain process by abstracting a bromine atom from NBS.
-
Solvent: An inert solvent that is stable under radical conditions is required. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice due to its inertness and ability to facilitate the reaction. However, due to its toxicity and environmental concerns, alternative solvents such as acetonitrile or chlorobenzene are increasingly being used.
Experimental Protocol: Synthesis of this compound via Wohl-Ziegler Bromination
A representative protocol adapted from established procedures for benzylic brominations.
Materials:
-
3-Methylquinoline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Hexanes
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylquinoline (1.0 eq).
-
Dissolve the starting material in carbon tetrachloride (or an alternative inert solvent).
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated sodium bicarbonate solution to quench any remaining HBr, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Diagram of the Wohl-Ziegler Reaction Workflow
Caption: Workflow for the synthesis of this compound via Wohl-Ziegler bromination.
Alternative Synthetic Route: Bromination of 3-Quinolinemethanol
An alternative approach to this compound involves the conversion of the corresponding alcohol, 3-quinolinemethanol. This method is particularly useful if 3-quinolinemethanol is readily available or if the reaction conditions of the Wohl-Ziegler bromination are not compatible with other functional groups in a more complex substrate.
Causality Behind Experimental Choices
This route relies on the nucleophilic substitution of the hydroxyl group. The key is to convert the poor leaving group (-OH) into a good leaving group.
-
Phosphorus Tribromide (PBr₃): PBr₃ is a classic and effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This method is generally high-yielding and avoids the use of radical initiators.
-
Appel Reaction (CBr₄, PPh₃): The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl bromides. It utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). The reaction proceeds through a phosphonium salt intermediate, which activates the hydroxyl group for nucleophilic attack by bromide.
Experimental Protocol: Synthesis of this compound from 3-Quinolinemethanol using PBr₃
Materials:
-
3-Quinolinemethanol
-
Phosphorus Tribromide (PBr₃)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 3-quinolinemethanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Diagram of the Synthetic Pathway from 3-Quinolinemethanol
Caption: Synthesis of this compound from 3-quinolinemethanol using PBr₃.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Wohl-Ziegler Bromination | Route 2: From 3-Quinolinemethanol (PBr₃) |
| Starting Material | 3-Methylquinoline (readily available) | 3-Quinolinemethanol (may require synthesis) |
| Reagents | NBS, AIBN (catalytic) | PBr₃ (stoichiometric) |
| Reaction Conditions | Reflux temperature | 0°C to room temperature (milder) |
| Potential Side Reactions | Over-bromination, ring bromination | Potential for rearrangement (less likely for benzylic) |
| Work-up | Filtration of succinimide, aqueous wash | Aqueous quench and extraction |
| Purification | Column chromatography | Column chromatography |
| Typical Yield | Moderate to good | Good to excellent |
| Scalability | Generally scalable | Scalable |
| Safety Considerations | Use of toxic CCl₄ (can be substituted), handling of radical initiator | PBr₃ is corrosive and reacts violently with water |
Structural Validation: Spectroscopic Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, typically in the range of 7.5-9.0 ppm. A key diagnostic signal will be a singlet for the bromomethyl (-CH₂Br) protons, which would appear further downfield than the methyl protons of the starting material (typically around 4.5-5.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the requisite number of signals for the quinoline carbons and a distinct signal for the bromomethyl carbon, typically in the range of 30-40 ppm.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Conclusion and Recommendations
Both the Wohl-Ziegler bromination of 3-methylquinoline and the bromination of 3-quinolinemethanol are viable synthetic routes to this compound.
-
The Wohl-Ziegler reaction is the more direct and atom-economical approach, starting from the readily available 3-methylquinoline. It is an excellent choice for large-scale synthesis, provided that careful control over the reaction conditions is maintained to minimize side products. The use of safer solvents is highly encouraged.
-
The conversion of 3-quinolinemethanol offers a milder alternative and may be the preferred route when dealing with sensitive substrates or when 3-quinolinemethanol is easily accessible. The reaction conditions are less harsh, and the purification can be more straightforward.
The ultimate choice of synthetic route will depend on factors such as the availability of starting materials, the scale of the reaction, the equipment available, and the importance of minimizing harsh reaction conditions. It is recommended that researchers perform small-scale trial reactions to optimize conditions for their specific setup before proceeding to a larger scale.
References
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]
-
Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. [Link]
-
Walker, D. (1962). The Reaction of Alcohols with Phosphorus Tribromide. The Journal of Organic Chemistry, 27(8), 2966–2967. [Link]
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer-Verlag Berlin Heidelberg. [Link]
A Comparative Guide to Quinoline-Based Linkers in Drug Design
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the edifice of medicinal chemistry.[1][2] Its presence in a multitude of natural products, most notably the antimalarial alkaloid quinine, spurred a century of research that has cemented its status as a "privileged scaffold."[1][3] This designation stems from its ability to bind to a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][] The versatility of the quinoline ring, with its multiple sites for substitution, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive starting point for the design of novel therapeutics.[]
In the context of modern drug design, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the quinoline moiety has found a new and critical role: as a component of the linker that connects the targeting entity to the therapeutic payload.[7][8] The linker is far from a passive spacer; it is a critical determinant of the conjugate's stability, solubility, pharmacokinetics, and the efficiency of payload release at the target site.[7][9] This guide provides a comparative analysis of different strategies for incorporating the quinoline scaffold into linkers, offering insights into how the unique properties of quinoline can be harnessed to create more effective and safer targeted therapies.
The Role of the Linker: More Than Just a Bridge
The linker in a drug conjugate has a multifaceted role that goes beyond simply connecting two molecular entities.[10] It must ensure that the conjugate remains intact in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity.[9][11] Upon reaching the target cell or tissue, the linker must facilitate the efficient release of the active payload.[11] The chemical nature of the linker, therefore, directly impacts the therapeutic index of the drug. Linkers are broadly classified into two categories: non-cleavable and cleavable.[2][12]
-
Non-cleavable linkers rely on the degradation of the targeting moiety (e.g., the antibody in an ADC) within the lysosome to release the payload.[3][12] This results in the payload being released with the linker and a residual amino acid attached.[2] A key advantage of non-cleavable linkers is their high plasma stability.[13]
-
Cleavable linkers are designed to be cleaved by specific triggers present in the target microenvironment, such as low pH in endosomes or lysosomes, high concentrations of reducing agents like glutathione in the cytoplasm, or the presence of specific enzymes like cathepsins that are often overexpressed in tumor cells.[7][14]
The choice between a cleavable and non-cleavable linker is a critical design consideration that depends on the payload's mechanism of action, the target's biology, and the desired therapeutic outcome.[13]
Comparative Analysis of Quinoline-Based Linker Strategies
The incorporation of a quinoline moiety into a linker can offer several advantages, including enhanced stability, altered solubility, and the potential for specific interactions with the target or the payload. Below, we compare different approaches to designing quinoline-based linkers, supported by examples from the literature.
Quinoline as a Rigid Spacer in Non-Cleavable Linkers
In non-cleavable linkers, the quinoline ring can serve as a rigid and chemically robust spacer. Its aromatic nature provides conformational rigidity, which can influence the overall shape of the drug conjugate and its interaction with the target.
Structural Characteristics:
-
The quinoline core is directly integrated into the linker backbone, often connected via stable amide or ether linkages.
-
The payload is released upon lysosomal degradation of the antibody, with the quinoline moiety remaining attached.[8]
Performance Insights:
-
Stability: The inherent stability of the quinoline ring contributes to the high plasma stability of the conjugate.[3]
-
Solubility: The hydrophobicity of the quinoline ring can impact the overall solubility of the ADC. Modifications to the quinoline ring or the inclusion of hydrophilic moieties like polyethylene glycol (PEG) may be necessary to mitigate aggregation.[12]
-
Efficacy: The presence of the quinoline-linker remnant on the payload can affect its activity and its ability to efflux from the cell. This can be either beneficial or detrimental and must be evaluated on a case-by-case basis.
Table 1: Comparison of Representative Non-Cleavable Linker Scaffolds
| Linker Type | Representative Structure | Key Features | Potential Advantages | Potential Challenges |
| Aliphatic | Maleimidocaproyl (MC) | Flexible alkyl chain | Well-established chemistry | Can be overly hydrophobic |
| Quinoline-Based | Quinoline-4-carboxamide | Rigid aromatic core | High plasma stability | Potential for altered payload activity and solubility |
Quinoline in Cleavable Linkers: Leveraging pH and Enzyme Sensitivity
The quinoline scaffold can be strategically incorporated into cleavable linkers to modulate their cleavage properties.
The basic nitrogen atom in the quinoline ring can influence the stability of adjacent acid-labile functionalities, such as hydrazones.
Structural Characteristics:
-
A hydrazone bond is positioned near the quinoline ring. The electron-withdrawing or -donating nature of the quinoline ring can be tuned through substitution to alter the rate of hydrolysis in acidic environments.
Performance Insights:
-
Controlled Release: By modifying the electronic properties of the quinoline ring, the pH at which the linker is cleaved can be fine-tuned for optimal release in endosomes or lysosomes.
-
Stability: While offering controlled release, hydrazone linkers have historically raised concerns about their stability in circulation, which can lead to premature drug release.[7] Careful design of the quinoline moiety is crucial to balance stability and cleavage.
The quinoline moiety can be part of a recognition motif for specific enzymes that are overexpressed in the target tissue.
Structural Characteristics:
-
The linker contains a peptide sequence (e.g., valine-citrulline) that is a substrate for lysosomal proteases like cathepsin B, with the quinoline ring positioned nearby.[7]
-
Alternatively, the quinoline itself could be part of a novel recognition site for other enzymes.
Performance Insights:
-
Specificity: Enzyme-cleavable linkers offer high specificity for payload release within target cells, minimizing off-target toxicity.[13]
-
Bystander Effect: The released payload can often diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect. The properties of the released payload, including the quinoline-containing fragment, will influence the extent of this effect.
Table 2: Comparative Performance of Cleavable Quinoline-Based Linkers
| Linker Type | Cleavage Trigger | Representative Quinoline Integration | Expected Performance Characteristics |
| Acid-Labile | Low pH (Endosome/Lysosome) | Quinoline adjacent to a hydrazone bond | Pros: pH-controlled release. Cons: Potential for instability in circulation. |
| Enzyme-Cleavable | Lysosomal Proteases (e.g., Cathepsin B) | Quinoline as a spacer next to a dipeptide sequence | Pros: High specificity, good plasma stability. Cons: Efficacy dependent on enzyme expression levels. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of quinoline-based linkers. Specific reaction conditions may need to be optimized based on the particular quinoline derivative and payload.
Protocol 1: Synthesis of a Quinoline-Based Linker for ADC Conjugation
This protocol outlines the synthesis of a maleimide-functionalized quinoline linker suitable for conjugation to reduced antibody thiol groups.
Materials:
-
4-aminoquinoline
-
6-maleimidohexanoic acid N-hydroxysuccinimide ester (SMCC)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve 4-aminoquinoline (1 equivalent) in anhydrous DMF.
-
Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve 6-maleimidohexanoic acid N-hydroxysuccinimide ester (1.1 equivalents) in anhydrous DMF.
-
Add the SMCC solution dropwise to the 4-aminoquinoline solution over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired quinoline-maleimide linker.
Protocol 2: Conjugation of a Quinoline-Linked Payload to a Monoclonal Antibody
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Quinoline-linked payload with a maleimide group
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Partially reduce the interchain disulfide bonds of the mAb by adding a solution of TCEP (2-3 molar equivalents per mAb) and incubating at 37°C for 1-2 hours.
-
Dissolve the quinoline-linked payload in DMSO to prepare a stock solution.
-
Add the payload solution to the reduced mAb solution at a molar ratio of 5-10 fold excess of the payload.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC by size-exclusion chromatography to remove unreacted payload and other small molecules.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
Protocol 3: Evaluation of ADC Stability in Plasma
Objective: To assess the stability of the quinoline-based linker by measuring the amount of payload released over time in plasma.
Procedure:
-
Incubate the ADC at a concentration of 1 mg/mL in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma sample.
-
Capture the ADC from the plasma using an anti-human IgG affinity resin.
-
Wash the resin to remove plasma proteins.
-
Elute the ADC from the resin.
-
Analyze the eluted ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.
Visualization of Concepts
Diagram 1: General Structure of a Quinoline-Linked Drug Conjugate
Caption: Modular design of a drug conjugate featuring a quinoline-based linker.
Diagram 2: Experimental Workflow for ADC Synthesis and Evaluation
Caption: A streamlined workflow for the development and testing of ADCs.
Conclusion and Future Perspectives
The quinoline scaffold continues to be a remarkably versatile tool in the drug designer's arsenal. Its integration into linker technologies for targeted therapies represents a promising strategy for enhancing the performance of next-generation drug conjugates. By serving as a rigid and stable component in non-cleavable linkers or as a modulator of cleavage kinetics in cleavable systems, the quinoline moiety offers a unique set of properties that can be exploited to create more effective and safer drugs.
Future research in this area will likely focus on:
-
Novel Quinoline-Based Cleavage Motifs: Designing linkers that are cleaved by enzymes or conditions that are even more specific to the tumor microenvironment.
-
Multifunctional Linkers: Incorporating quinoline into linkers that not only connect the payload but also have intrinsic therapeutic or imaging properties.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing predictive models for how substitutions on the quinoline ring affect linker stability, solubility, and overall conjugate performance.
As our understanding of the intricate interplay between the antibody, linker, and payload continues to grow, the rational design of quinoline-based linkers will undoubtedly play a pivotal role in advancing the field of targeted drug delivery.
References
- Chinta, J. P., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8063.
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Creative Biolabs. (n.d.). Non-cleavable Linker Annotation. Retrieved from [Link]
- Dalal, V., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Future Journal of Pharmaceutical Sciences, 11(1), 1-27.
- Dong, G., et al. (2023). First-in-Class Quinoline-Dione-Derived PROTACs: Potent Degraders of Cdc25 Phosphatases for Antitumor Therapy. Journal of Medicinal Chemistry.
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NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
- Patel, K., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3048-S3066.
- Sui, X., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
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AxisPharm. (2024). Ultimate Guide to Choosing the Right Cleavable Linker for ADCs. Retrieved from [Link]
- Su, Z., et al. (2014). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 43(15), 5037-5050.
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Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Retrieved from [Link]
- Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research, 34(10), 2026-2041.
- Journal of Medicinal Chemistry. (2023). Ahead of Print. American Chemical Society.
- Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.
- Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100741.
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Creative Biolabs. (n.d.). Non-cleavable Linker Annotation. Retrieved from [Link]
- Kumar, A., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 11(11), 2236-2241.
- Kim, J. H., et al. (2022). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Bioorganic & Medicinal Chemistry Letters, 62, 128637.
- Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226.
- Li, X., et al. (2023). Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics. Current Medicinal Chemistry, 30(35), 4057-4078.
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- Kumar, A., et al. (2025).
- Gee, S. J., et al. (2000). Small-Molecule-Protein Conjugation Procedures. In: Methods in Molecular Biology, vol 149, pp 245-258. Humana Press.
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- ResearchGate. (n.d.).
- Turoczi, D., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6736.
- Musielak, B., et al. (2023). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 24(13), 10931.
- Tadayon, S., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926.
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A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 3-(Bromomethyl)quinoline
Introduction: In the landscape of drug discovery and medicinal chemistry, quinoline scaffolds are of paramount importance, serving as foundational structures for a wide array of therapeutic agents.[1][2] 3-(Bromomethyl)quinoline, in particular, is a critical reactive intermediate, a versatile building block for introducing the quinoline moiety into more complex molecules. Its utility, however, is directly contingent on its purity. The presence of residual starting materials, over-brominated side products, or degradation compounds can lead to unpredictable reaction outcomes, complicate downstream purification, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of the essential analytical techniques used to rigorously assess the purity of synthesized this compound. We move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring that each analysis is a self-validating system. This document is intended for researchers, medicinal chemists, and process development scientists who require definitive and reliable methods for quality control.
Anticipating the Challenge: Common Impurities in Synthesis
The most common synthesis of this compound involves the radical bromination of 3-methylquinoline, often using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN. Understanding this pathway allows us to anticipate the likely impurities, which is the first step in developing a robust analytical strategy.
Potential Impurities:
-
3-Methylquinoline: Unreacted starting material.
-
3-(Dibromomethyl)quinoline: Product of over-bromination.
-
3-(Hydroxymethyl)quinoline: Resulting from hydrolysis of the target compound, often during workup or on storage.
-
Quinoline-3-carbaldehyde: An oxidation product.
-
Succinimide: A byproduct from the use of NBS as the bromine source.
Our analytical approach must be capable of separating and identifying these structurally similar compounds from the desired product.
Workflow for Comprehensive Purity Assessment
A multi-tiered approach is recommended, starting with rapid qualitative checks and progressing to definitive quantitative analysis.
Sources
A Cost-Benefit Analysis of Synthetic Pathways to 3-(Bromomethyl)quinoline Derivatives: A Guide for Researchers
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and physicochemical properties.[1][2][3] Among these, 3-(bromomethyl)quinoline derivatives are particularly valuable as versatile intermediates for further functionalization. This guide provides a comprehensive cost-benefit analysis of various synthetic pathways to these important building blocks, offering insights to aid researchers in selecting the most appropriate method for their specific needs. We will delve into the nuances of traditional and modern synthetic approaches, evaluating them based on economic viability, efficiency, safety, and environmental impact.
Introduction to the Synthetic Landscape
The synthesis of quinoline derivatives has a rich history, with classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses providing the initial foundations.[1][4][5] However, these traditional methods often necessitate harsh reaction conditions, the use of toxic reagents, and can generate significant chemical waste, making them less desirable from a green chemistry perspective.[1][4][6] Consequently, there has been a significant push towards developing more sustainable and efficient methodologies.[4][6] This guide will compare and contrast both the established and contemporary routes to this compound derivatives.
Key Synthetic Strategies and Comparative Analysis
We will explore three primary strategies for the synthesis of this compound derivatives:
-
Pathway A: Radical Bromination of 3-Methylquinoline
-
Pathway B: Functional Group Interconversion from 3-Substituted Quinolines
-
Pathway C: De Novo Synthesis of the Quinoline Ring with a Bromomethyl Moiety Precursor
A comparative summary of these pathways is presented below, followed by a detailed discussion and experimental protocols.
Table 1: Comparative Analysis of Synthetic Pathways
| Parameter | Pathway A: Radical Bromination | Pathway B: Functional Group Interconversion | Pathway C: De Novo Synthesis |
| Starting Material Cost | Low to Moderate | Moderate to High | Low to Moderate |
| Reagent Cost | Low (NBS, AIBN) | Variable (e.g., PBr3, CBr4/PPh3) | Variable |
| Typical Yield | Moderate to High (60-85%) | High (70-95%) | Moderate (50-75%) |
| Scalability | Good | Excellent | Moderate |
| Reaction Conditions | Mild (Reflux) | Mild to Moderate | Often requires higher temperatures |
| Safety Concerns | Use of radical initiator, handling of bromine source | Handling of phosphorus reagents | Use of strong acids/bases, high temperatures |
| Environmental Impact | Moderate (Halogenated solvents) | Moderate (Phosphine oxides as byproducts) | High (Potential for significant waste) |
| Substrate Scope | Limited by availability of substituted 3-methylquinolines | Broader, dependent on precursor | Broadest, allows for diverse substitution |
In-Depth Analysis of Synthetic Pathways
Pathway A: Radical Bromination of 3-Methylquinoline
This is arguably the most direct approach, involving the free-radical bromination of a readily available 3-methylquinoline precursor. The reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source.
Mechanism and Rationale: The benzylic position of the 3-methyl group is susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical by the quinoline ring system. AIBN, upon thermal decomposition, generates radicals that abstract a hydrogen atom from the methyl group, initiating the chain reaction. NBS is a convenient and safer alternative to elemental bromine.
Advantages:
-
Cost-Effective: 3-Methylquinoline is a relatively inexpensive starting material, and the reagents (NBS, AIBN) are common and affordable.
-
Simplicity: The reaction setup is straightforward and does not typically require specialized equipment.
Disadvantages:
-
Selectivity Issues: Over-bromination to form the dibromomethyl derivative can be a significant side reaction, reducing the yield of the desired product. Careful control of stoichiometry and reaction time is crucial.
-
Purification Challenges: Separating the desired monobrominated product from the starting material and the dibrominated byproduct can be challenging and often requires careful column chromatography.
Experimental Protocol: Synthesis of this compound via Radical Bromination
-
To a solution of 3-methylquinoline (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) is added N-bromosuccinimide (1.05 eq).
-
A catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq) is added to the mixture.
-
The reaction mixture is heated to reflux (typically 77-80°C for CCl4) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
DOT Diagram: Radical Bromination Workflow
Caption: Workflow for the synthesis of this compound via radical bromination.
Pathway B: Functional Group Interconversion from 3-Substituted Quinolines
This strategy involves the conversion of a pre-existing functional group at the 3-position into a bromomethyl group. Common precursors include 3-(hydroxymethyl)quinoline and quinoline-3-carboxylic acid.
Mechanism and Rationale:
-
From 3-(Hydroxymethyl)quinoline: This alcohol can be converted to the corresponding bromide using reagents like phosphorus tribromide (PBr3) or a combination of triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) (the Appel reaction). The reaction with PBr3 proceeds via the formation of a phosphite ester intermediate, which is then displaced by bromide. The Appel reaction involves the formation of a phosphonium salt, which activates the hydroxyl group for nucleophilic attack by bromide.
-
From Quinoline-3-carboxylic Acid: This route is less direct and typically involves reduction of the carboxylic acid to the alcohol (e.g., using LiAlH4 or BH3), followed by bromination as described above.
Advantages:
-
High Yields and Selectivity: These reactions are generally high-yielding and avoid the selectivity issues associated with radical bromination.
-
Milder Conditions: The Appel reaction, for instance, can often be performed at room temperature.
Disadvantages:
-
Precursor Availability and Cost: The starting materials, such as 3-(hydroxymethyl)quinoline, may be more expensive or require synthesis from other precursors, adding to the overall cost and step count.
-
Byproduct Formation: The Appel reaction generates triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.
Experimental Protocol: Synthesis of this compound from 3-(Hydroxymethyl)quinoline
-
To a solution of 3-(hydroxymethyl)quinoline (1.0 eq) and triphenylphosphine (1.1 eq) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, is added carbon tetrabromide (1.1 eq) portion-wise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel to separate the product from triphenylphosphine oxide and any unreacted starting materials.
DOT Diagram: Functional Group Interconversion Workflow
Sources
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Safety Operating Guide
Proper Disposal of 3-(Bromomethyl)quinoline: A Guide for Laboratory Professionals
As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we use, from procurement to disposal. The integrity of our work and the safety of our colleagues and community depend on meticulous handling and disposal protocols. 3-(Bromomethyl)quinoline, a reactive halogenated N-heterocyclic compound, demands our full attention in this regard. Its disposal is not a mere janitorial task but a critical final step in the experimental workflow.
This guide provides a comprehensive framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to be self-validating systems, ensuring that safety and compliance are integrated directly into the laboratory workflow.
Hazard Assessment: Understanding the Risk
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound is not benign; it is a potent irritant and toxic substance. The primary hazards, compiled from various safety data sheets (SDS), are summarized below.[1][2][3]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 | |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2] | H314 / H315 | |
| Serious Eye Damage | Causes serious eye damage, with risk of blindness.[1][2] | H318 | |
| Aquatic Hazard | May be toxic to aquatic life with long-lasting effects. | H411 |
The bromomethyl group imparts significant reactivity, making it a lachrymator and a potent alkylating agent. The quinoline core is a persistent N-heterocyclic structure, which is not readily biodegradable.[4][5] This combination of reactivity and persistence is why in-lab neutralization is strongly discouraged and professional disposal is required.
Core Disposal Principle: Segregation and Professional Incineration
The universally accepted and safest method for the final disposal of this compound is controlled incineration at a licensed chemical destruction facility .[4] This process ensures the complete breakdown of the molecule at high temperatures, with flue gas scrubbing to capture and neutralize harmful byproducts like nitrogen oxides (NOx) and hydrogen bromide (HBr).[1]
Causality: Attempting to neutralize this compound in the lab with chemical reagents (e.g., strong bases for hydrolysis) is hazardous. The reactions can be exothermic and may produce equally hazardous byproducts of unknown composition. Therefore, the primary responsibility of the researcher is to safely collect, segregate, and package this waste for a qualified professional handler.
As a halogenated organic compound, all waste streams containing this compound must be segregated from non-halogenated waste.[1][2]
Why Segregate?
-
Regulatory Compliance: Halogenated wastes have specific disposal requirements and costs.[2]
-
Disposal Facility Capability: Incinerators for halogenated compounds are designed to handle and neutralize acidic gases (like HBr). Mixing with non-halogenated streams can disrupt this process.
-
Cost Management: Disposing of non-halogenated waste is significantly less expensive. Commingling forces the entire volume to be treated as the more hazardous (and costly) halogenated waste.
Step-by-Step Disposal Protocol for Laboratory Quantities
This protocol details the process from the point of waste generation to its final packaging for collection.
Personal Protective Equipment (PPE)
Handling this compound, whether in pure form or as waste, requires stringent adherence to PPE protocols to prevent exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant). | Provides a robust barrier against a reactive alkylating agent. The outer glove should be removed and discarded as solid waste immediately after handling. |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes of liquid waste and airborne particles of solid waste.[3] |
| Lab Coat/Gown | A solid-front, back-closing disposable gown made of a low-permeability fabric. | Protects skin and street clothes from contamination.[3] |
| Respiratory | For solids or if aerosols may be generated, a NIOSH-approved respirator (e.g., N95) is required. | Prevents inhalation of hazardous particles.[3] |
All handling of this compound waste must be performed within a certified chemical fume hood.[2]
Waste Collection Workflow
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-(Bromomethyl)quinoline
As researchers and drug development professionals, our work with highly reactive intermediates like 3-(Bromomethyl)quinoline is fundamental to innovation. However, the very reactivity that makes this compound a valuable building block also presents significant health and safety challenges. This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in the principles of chemical causality and risk mitigation. Our goal is to empower you with the knowledge to handle this compound not just safely, but with the confidence that comes from a deep understanding of the risks and the controls in place to manage them.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the intrinsic hazards of this compound is the first principle of safe handling. While a specific, comprehensive toxicological profile for this exact compound is not fully detailed, data from close structural analogs like other brominated quinolines and pyridines provide a clear and urgent picture of the risks.[1][2] These compounds are potent alkylating agents, a class of chemicals known for their high reactivity and potential for biological harm.
The primary hazards can be summarized as follows:
-
Severe Corrosivity: The compound is expected to cause severe skin burns and serious eye damage upon contact.[1][2] This is not merely an irritation; it is a destructive chemical reaction with biological tissues.
-
Acute Toxicity: Analogs are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[1][3][4] Systemic effects can occur following exposure.
-
Long-Term Health Risks: Quinoline and its derivatives are suspected of causing genetic defects (mutagenicity) and may cause cancer (carcinogenicity).[3][5][6] This necessitates minimizing exposure to the lowest reasonably achievable levels, as effects can be stochastic and cumulative.
-
Respiratory Irritation: Inhalation of dust or vapors can cause respiratory tract irritation.[7]
Table 1: GHS Hazard Classifications for Structurally Similar Compounds
| Hazard Class | Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Skin Corrosion / Irritation | 1B / 2 | Causes severe skin burns and eye damage / Causes skin irritation. | [1][2][4] |
| Serious Eye Damage / Irritation | 1 / 2 | Causes serious eye damage / Causes serious eye irritation. | [1][2][8] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 3 / 4 | Toxic or Harmful if swallowed, in contact with skin, or if inhaled. | [1][3][5] |
| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects. | [3][5] |
| Carcinogenicity | 1B / 2 | May cause cancer / Suspected of causing cancer. | [3][4][5] |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation. |[7] |
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the last line of defense. Its effectiveness is predicated on the proper implementation of higher-level controls.
-
Engineering Controls: All work involving this compound must be performed in a certified chemical fume hood to control vapor and particulate exposure.[1] An eyewash station and safety shower must be immediately accessible.[4][9]
-
Administrative Controls: You must be thoroughly trained on the specific Standard Operating Procedure (SOP) for this chemical. Work should be planned to minimize the quantity of material used and the duration of the procedure. Never work alone.
Core PPE Protocol: An Impenetrable Barrier
Given the severe and multifaceted hazards, a comprehensive PPE ensemble is mandatory. This is not a matter of preference but a requirement for safe operation.
Eye and Face Protection
A two-layer approach is essential.
-
Chemical Splash Goggles: Wear tightly sealed goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][3][10] These protect against splashes and particulates from entering the eyes.
-
Full-Face Shield: Worn over the goggles, a face shield protects the entire face from splashes.[3][4] This is critical when handling any significant quantity of the material outside of a completely closed system.
Skin and Body Protection
-
Gloves (Double-Gloving): The use of two pairs of chemotherapy-rated nitrile gloves (tested against ASTM D6978 standard) is required.[11]
-
Causality: The outer glove absorbs the primary contamination. During the doffing process, this contaminated outer layer is removed, leaving a clean inner glove to protect you while you remove the rest of your PPE. This procedural safeguard is one of the most critical steps in preventing exposure. Inspect gloves for any signs of degradation or puncture before and during use.[3][12]
-
-
Gown: A disposable, poly-coated, solid-front gown with long sleeves and tight-fitting knit cuffs is mandatory.[11] A standard cotton lab coat is not sufficient as it is permeable and can absorb the chemical, holding it against your skin. The gown should close in the back to eliminate frontal gaps.
-
Additional Coverage: Wear disposable shoe covers, especially when working with larger quantities or if there is a risk of spills.
Respiratory Protection
Respiratory protection is situational but critical when engineering controls may be insufficient.
-
Mandatory Use: A NIOSH-certified N95 respirator (or equivalent) must be worn when weighing the solid compound or any operation that could generate dust or aerosols.[11]
-
Emergency Use: For spill response, a higher level of protection, such as a full-face respirator with multi-purpose cartridges (e.g., ABEK type) or a Powered Air-Purifying Respirator (PAPR), is required.[6] All respirator use requires prior medical clearance and fit-testing as per OSHA regulations (29 CFR 1910.134).[11]
Operational Workflow: A Step-by-Step Procedural Guide
The following workflow integrates the PPE protocol into a safe, repeatable process. Each step is designed to systematically contain the hazard.
Caption: Safe Handling Workflow for this compound.
Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
-
Skin Contact: Immediately go to the nearest safety shower.[9] While flushing with copious amounts of tepid water for at least 15 minutes, remove all contaminated clothing.[9][13] Seek immediate medical attention.[1][13]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][8]
-
Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[2][7]
-
Spill Cleanup:
-
Minor Spill (inside fume hood): Wearing your full PPE, cover the spill with an inert absorbent material like sand or diatomaceous earth.[13][14] Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.[12] Decontaminate the area with an appropriate solvent.
-
Major Spill (outside fume hood): Evacuate the immediate area and alert others.[14] If safe to do so, close the doors to the lab. Contact your institution's emergency response team immediately. Do not attempt to clean a large spill without specialized training and equipment.
-
Disposal: Completing the Lifecycle Safely
All materials contaminated with this compound are considered hazardous waste.
-
Chemical Waste: The compound and any solutions containing it must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated PPE and Materials: All disposable PPE (gloves, gowns, shoe covers), absorbent materials from spills, and contaminated labware must be collected in a sealed container or heavy-duty bag, clearly labeled as hazardous waste, and disposed of according to institutional and local regulations.[8][10][12] Never mix this waste with general lab trash.
By adhering to these protocols, you are not merely following rules; you are engaging in a dynamic process of risk management that protects you, your colleagues, and your research. Treat this compound with the respect its chemical properties demand, and you can continue your vital work with confidence and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
